Tert-butyl 7-aminoheptanoate
Description
BenchChem offers high-quality Tert-butyl 7-aminoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 7-aminoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-aminoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIALHJIMGXLAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597553 | |
| Record name | tert-Butyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105974-64-9 | |
| Record name | tert-Butyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 7-aminoheptanoate: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
Abstract
Tert-butyl 7-aminoheptanoate is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. Its linear seven-carbon chain, capped by an amino group and a tert-butyl ester, provides a versatile scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 7-aminoheptanoate, detailed synthetic considerations, and its application in the development of novel therapeutics. The document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of PROTACs and other targeted therapeutic modalities.
Chemical and Physical Properties
Tert-butyl 7-aminoheptanoate, with the CAS number 105974-64-9, is a key building block in the construction of PROTACs.[1] Its molecular formula is C11H23NO2, and it has a molecular weight of 201.31 g/mol .[1][2] While experimentally determined physical properties for the free amine are not extensively reported, data for the hydrochloride salt and computed values provide valuable insights.
Table 1: Physicochemical Properties of Tert-butyl 7-aminoheptanoate and its Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C11H23NO2 | [1][2] |
| Molecular Weight | 201.31 g/mol | [1][2] |
| CAS Number | 105974-64-9 | [1] |
| Boiling Point (HCl salt) | 97-104 °C at 2.5-3.0 Torr | [2] |
| Density (HCl salt) | 0.926 ± 0.06 g/cm³ | [2] |
| Computed XLogP3 | 1.7 | [1] |
| Computed Topological Polar Surface Area | 52.3 Ų | [1] |
| Computed Hydrogen Bond Donor Count | 1 | [1] |
| Computed Hydrogen Bond Acceptor Count | 2 | [1] |
| Computed Rotatable Bond Count | 8 | [1] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 7-aminoheptanoate can be achieved through the esterification of 7-aminoheptanoic acid with a tert-butyl group source under acidic conditions. A general and effective method involves the use of isobutylene in the presence of an acid catalyst.
General Synthesis of Amino Acid Tert-butyl Esters
A common method for the preparation of amino acid tert-butyl esters involves the reaction of the amino acid with isobutylene in a suitable solvent, such as dioxane or dichloromethane, with a strong acid catalyst like p-toluenesulfonic acid (PTSA) or sulfuric acid. The reaction is typically carried out in a sealed vessel, such as an autoclave, over several days at room temperature. The product is then isolated as the free base after a workup with a mild base, such as a bicarbonate solution, to neutralize the acid catalyst. The free amine can be further purified or converted to its hydrochloride salt by treatment with HCl in an ethereal solution.
Experimental Protocol: General Esterification of an Amino Acid with Isobutylene
-
Materials:
-
Amino acid (1 equivalent)
-
Dioxane or Dichloromethane
-
p-Toluenesulfonic acid (PTSA) (1.5-2 equivalents)
-
Isobutylene (excess)
-
10% Sodium bicarbonate solution
-
Water
-
Brine
-
Dry ether
-
HCl in ether solution (1N)
-
-
Procedure:
-
Dissolve the amino acid and PTSA in the chosen solvent in an autoclave.
-
Add excess isobutylene to the reaction mixture.
-
Seal the autoclave and stir the mixture at room temperature for 2-5 days.
-
Upon completion of the reaction, vent the excess isobutylene.
-
Wash the reaction mixture with 10% sodium bicarbonate solution, followed by water and then brine.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude tert-butyl ester as a free base.
-
For the hydrochloride salt, dissolve the free base in dry ether and cool to -20°C.
-
Slowly add one equivalent of 1N HCl in ether.
-
Remove the ether under reduced pressure to yield the amino acid tert-butyl ester hydrochloride salt.
-
Application in PROTACs
Tert-butyl 7-aminoheptanoate serves as a versatile linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.
The seven-carbon alkyl chain of tert-butyl 7-aminoheptanoate provides a flexible and appropriate length for many PROTAC applications. The terminal amine group allows for facile amide bond formation with a carboxylic acid on either the POI ligand or the E3 ligase ligand. The tert-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid, providing an alternative point of attachment.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using tert-butyl 7-aminoheptanoate as a linker typically involves a multi-step process. The linker can be sequentially coupled to the POI ligand and the E3 ligase ligand.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for Tert-butyl 7-aminoheptanoate
| Spectroscopy | Predicted Features |
| ¹H NMR | - Singlet around 1.4 ppm (9H, tert-butyl protons).- Multiplets between 1.2 and 1.7 ppm (8H, methylene protons of the heptanoate chain).- Triplet around 2.2 ppm (2H, methylene protons alpha to the ester carbonyl).- Triplet around 2.7 ppm (2H, methylene protons alpha to the amino group).- Broad singlet for the amine protons (2H), chemical shift can vary. |
| ¹³C NMR | - Signal around 28 ppm (tert-butyl methyl carbons).- Signal around 80 ppm (tert-butyl quaternary carbon).- Signals between 25 and 35 ppm (methylene carbons of the heptanoate chain).- Signal around 42 ppm (methylene carbon alpha to the amino group).- Signal around 173 ppm (ester carbonyl carbon). |
| IR Spectroscopy | - N-H stretching vibrations around 3300-3400 cm⁻¹ (primary amine).- C-H stretching vibrations just below 3000 cm⁻¹.- C=O stretching vibration of the ester around 1735 cm⁻¹.- C-O stretching vibration of the ester around 1150-1250 cm⁻¹. |
| Mass Spectrometry | - Expected [M+H]⁺ ion at m/z 202.1802. |
Conclusion
Tert-butyl 7-aminoheptanoate is a valuable and versatile building block for the synthesis of PROTACs. Its straightforward linear structure and bifunctional nature allow for flexible incorporation into complex molecular designs aimed at targeted protein degradation. This guide provides essential technical information to aid researchers and drug developers in the effective utilization of this compound in their therapeutic discovery programs. Further experimental characterization of its physical properties and the publication of its use in specific, named PROTACs will undoubtedly enhance its utility and adoption in the field.
References
An In-Depth Technical Guide to Tert-butyl 7-aminoheptanoate: Structure, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 7-aminoheptanoate, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. The guide details its chemical structure, physicochemical properties, and provides a representative experimental protocol for its synthesis. Furthermore, it explores its critical role as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs), complete with a conceptual experimental workflow for PROTAC synthesis. Predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented and analyzed to aid in the characterization of this compound.
Chemical Structure and Identification
Tert-butyl 7-aminoheptanoate is a fatty acid ester, specifically the tert-butyl ester of 7-aminoheptanoic acid. Its structure features a linear seven-carbon chain with a terminal amino group and a carboxylic acid functionality protected as a tert-butyl ester. This bifunctional nature, possessing both a nucleophilic amine and a sterically hindered ester, makes it a valuable building block in organic synthesis, particularly in the construction of larger, more complex molecules.
The chemical structure of tert-butyl 7-aminoheptanoate can be represented as:
Chemical Formula: C₁₁H₂₃NO₂
Molecular Weight: 201.31 g/mol [1]
IUPAC Name: tert-butyl 7-aminoheptanoate[1]
CAS Number: 105974-64-9[1]
Synonyms: 7-Aminoheptanoic acid tert-butyl ester, tert-butyl 7-amino-heptanoate[1]
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 7-aminoheptanoate is provided in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₁₁H₂₃NO₂ |
| Molecular Weight | 201.31 g/mol [1] |
| Appearance | Predicted to be a colorless to pale yellow oil |
| Boiling Point | Not readily available |
| Melting Point | Not applicable |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. |
| pKa (predicted) | Amine group: ~10.5 |
Synthesis of Tert-butyl 7-aminoheptanoate: A Representative Protocol
While various methods can be employed for the synthesis of tert-butyl esters of amino acids, a common and effective approach involves the direct esterification of the corresponding amino acid using tert-butanol in the presence of an acid catalyst or a coupling agent. Below is a representative experimental protocol for the synthesis of tert-butyl 7-aminoheptanoate. This protocol is adapted from general procedures for tert-butyl ester formation.[2]
Reaction Scheme:
Materials:
-
7-aminoheptanoic acid
-
Tert-butanol
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Di-tert-butyl dicarbonate (Boc₂)O
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Protection of the Amino Group (Optional but Recommended): To a solution of 7-aminoheptanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Stir the mixture until the acid dissolves. Add di-tert-butyl dicarbonate (1.1 eq) and stir the reaction mixture at room temperature overnight. After the reaction is complete (monitored by TLC), acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-7-aminoheptanoic acid.
-
Esterification: To a solution of N-Boc-7-aminoheptanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butanol (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add a solution of dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Deprotection of the Amino Group: Dissolve the purified N-Boc-tert-butyl 7-aminoheptanoate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA). Stir the mixture at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting product, tert-butyl 7-aminoheptanoate, is often obtained as its TFA salt and can be used directly or neutralized.
Spectroscopic Analysis (Predicted Data)
Due to the lack of publicly available experimental spectra, the following data has been predicted using standard chemical software and is intended to serve as a reference for characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of tert-butyl 7-aminoheptanoate would exhibit characteristic signals for the protons of the heptanoate chain and the tert-butyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.68 | t | 2H | -CH₂-NH₂ (C7) |
| ~2.20 | t | 2H | -CH₂-COO- (C2) |
| ~1.60 - 1.45 | m | 4H | -CH₂- (C3, C6) |
| ~1.44 | s | 9H | -C(CH₃)₃ |
| ~1.35 - 1.25 | m | 4H | -CH₂- (C4, C5) |
| (variable) | br s | 2H | -NH₂ |
Note: The chemical shift of the amine protons (-NH₂) is highly dependent on the solvent and concentration and may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C=O (C1) |
| ~80.5 | -C(CH₃)₃ |
| ~42.0 | -CH₂-NH₂ (C7) |
| ~36.0 | -CH₂-COO- (C2) |
| ~33.0 | Methylene Carbon (C6) |
| ~29.0 | Methylene Carbon (C4 or C5) |
| ~28.1 | -C(CH₃)₃ |
| ~26.5 | Methylene Carbon (C5 or C4) |
| ~25.0 | Methylene Carbon (C3) |
Infrared (IR) Spectroscopy
The predicted IR spectrum of tert-butyl 7-aminoheptanoate would show characteristic absorption bands for its functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine) |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1590 | Medium | N-H bending (amine) |
| ~1250, ~1150 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, tert-butyl 7-aminoheptanoate would be expected to fragment in a predictable manner.
| m/z | Proposed Fragment |
| 201 | [M]⁺ (Molecular Ion) |
| 144 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 128 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 30 | [CH₂NH₂]⁺ |
Application in Targeted Protein Degradation: PROTAC Synthesis
Tert-butyl 7-aminoheptanoate is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome. The linear alkyl chain of tert-butyl 7-aminoheptanoate provides spatial separation between the POI-binding ligand and the E3 ligase-binding ligand, which is often crucial for the formation of a productive ternary complex.
Conceptual Workflow for PROTAC Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC using tert-butyl 7-aminoheptanoate as a linker component. This workflow involves the sequential coupling of the linker to an E3 ligase ligand and a POI ligand.
Caption: Conceptual workflow for PROTAC synthesis using tert-butyl 7-aminoheptanoate.
Experimental Considerations for PROTAC Synthesis
-
Orthogonal Protecting Groups: The synthesis often requires the use of orthogonal protecting groups on the reactive functionalities of the POI and E3 ligase ligands to ensure selective coupling.
-
Coupling Reagents: A variety of peptide coupling reagents, such as HATU, HBTU, or EDC/HOBt, can be used for the amide bond formation steps.
-
Linker Optimization: The length and composition of the linker are critical for PROTAC efficacy. A library of PROTACs with different linkers may need to be synthesized and tested to identify the optimal linker for a given POI and E3 ligase pair.
-
Purification and Characterization: The final PROTAC product must be carefully purified, typically by preparative HPLC, and its identity and purity confirmed by analytical techniques such as LC-MS and NMR.
Conclusion
Tert-butyl 7-aminoheptanoate is a versatile chemical building block with significant applications in the rapidly evolving field of targeted protein degradation. Its bifunctional nature allows for its straightforward incorporation as a linker in the synthesis of PROTACs. This technical guide has provided a detailed overview of its chemical properties, a representative synthesis protocol, and predicted spectroscopic data to aid in its characterization. The conceptual workflow for PROTAC synthesis highlights its practical utility for researchers and scientists in drug development, underscoring its importance in the design of novel therapeutics.
References
Tert-butyl 7-aminoheptanoate: A Comprehensive Technical Guide for Drug Development Professionals
CAS Number: 105974-64-9
Abstract
Tert-butyl 7-aminoheptanoate is a bifunctional linker molecule of significant interest in contemporary drug discovery, particularly in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a primary amine and a protected carboxylic acid, offers a versatile platform for the synthesis of complex molecules. This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and data relevant to researchers, scientists, and drug development professionals.
Core Properties and Data
Tert-butyl 7-aminoheptanoate is characterized by a seven-carbon aliphatic chain, providing a flexible spacer in the molecules it helps construct. The terminal primary amine allows for nucleophilic substitution or amide bond formation, while the tert-butyl ester protects the carboxylic acid from unwanted reactions until its strategic removal is required.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 105974-64-9 | Multiple |
| Molecular Formula | C₁₁H₂₃NO₂ | Multiple |
| Molecular Weight | 201.31 g/mol | Multiple |
| Appearance | Colorless to light yellow oil | Commercial Suppliers |
| Boiling Point | ~256.7 °C (Predicted) | Scientific Databases |
| Density | ~0.916 g/cm³ (Predicted) | Scientific Databases |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | General Chemical Knowledge |
Table 2: Spectroscopic Data (Representative)
| Technique | Expected Peaks and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.68 (t, 2H, -CH₂-NH₂), 2.20 (t, 2H, -CH₂-COO-), 1.58-1.45 (m, 4H), 1.44 (s, 9H, -C(CH₃)₃), 1.35-1.25 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.3 (C=O), 80.3 (C(CH₃)₃), 42.2 (-CH₂-NH₂), 36.4, 34.0, 29.0, 28.4, 26.5, 24.9 |
| FT-IR (thin film, cm⁻¹) | ~3380 (N-H stretch), ~2930 (C-H stretch), ~1730 (C=O ester stretch), ~1150 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z 202.18 [M+H]⁺, 146.12 [M-C₄H₈+H]⁺ |
Synthesis and Experimental Protocols
The synthesis of Tert-butyl 7-aminoheptanoate and its subsequent use in building more complex molecules involve standard organic chemistry transformations. Below are detailed, representative protocols.
Synthesis of Tert-butyl 7-aminoheptanoate
A common method for the synthesis of tert-butyl esters of amino acids is the acid-catalyzed reaction of the amino acid with isobutylene.
Materials:
-
7-aminoheptanoic acid
-
Dioxane (or other suitable solvent)
-
p-Toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄)
-
Isobutylene (liquid or gas)
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
-
HCl in ether (1M solution)
Protocol:
-
Suspend 7-aminoheptanoic acid in dioxane in a pressure vessel.
-
Add a catalytic amount of a strong acid like PTSA or H₂SO₄.
-
Introduce an excess of isobutylene into the sealed vessel.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
After the reaction, carefully vent the excess isobutylene.
-
Wash the reaction mixture with 10% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil.
Technical Guide: 7-Aminoheptanoic Acid Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-aminoheptanoic acid tert-butyl ester, a versatile bifunctional molecule increasingly utilized in biomedical research and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
7-Aminoheptanoic acid tert-butyl ester is a derivative of 7-aminoheptanoic acid where the carboxylic acid group is protected by a tert-butyl group. This protection strategy is common in organic synthesis to prevent the carboxyl group from reacting while modifications are made to the amino group.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₃NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 201.31 g/mol | --INVALID-LINK--[1] |
| CAS Number | 105974-64-9 | --INVALID-LINK--[1] |
| Boiling Point | 97-104 °C at 2.5-3.0 Torr | --INVALID-LINK--[2][3] |
| Appearance | Colorless to light yellow liquid (Predicted) | --INVALID-LINK--[2] |
| Density | 0.926 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[2][3] |
| pKa (of hydrochloride salt) | 10.61 ± 0.10 (Predicted) | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C, protect from light | --INVALID-LINK--[2] |
| Melting Point | Data not available. For comparison, the melting point of 7-aminoheptanoic acid is 192-195 °C and N-(tert-Butoxycarbonyl)-7-aminoheptanoic acid is 54-58 °C.[4] | N/A |
| Solubility | Data not available. Generally, tert-butyl esters exhibit increased solubility in nonpolar organic solvents compared to their corresponding carboxylic acids. | N/A |
Synthesis and Purification Protocols
While a specific, detailed protocol for the synthesis of 7-aminoheptanoic acid tert-butyl ester is not extensively documented, a plausible and effective synthesis can be designed based on established methods for the tert-butylation of amino acids. The following protocols are composite methods derived from analogous procedures.
Synthesis Protocol: Acid-Catalyzed Esterification with Isobutylene
This method is a common and direct approach for the synthesis of tert-butyl esters of amino acids.[5]
Materials:
-
7-Aminoheptanoic acid
-
Dichloromethane (DCM) or Dioxane (anhydrous)
-
Isobutylene (liquefied)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 7-aminoheptanoic acid in a suitable anhydrous solvent such as dichloromethane or dioxane in a pressure vessel.
-
Cool the suspension to -78°C (dry ice/acetone bath) and carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Condense a molar excess of isobutylene into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the vessel before carefully venting the excess isobutylene.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-aminoheptanoic acid tert-butyl ester.
Purification Protocol: Column Chromatography
The crude product can be purified by silica gel column chromatography.
Materials:
-
Crude 7-aminoheptanoic acid tert-butyl ester
-
Silica gel
-
Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)
Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the dissolved product onto a silica gel column pre-equilibrated with the same eluent.
-
Elute the column with a solvent system of increasing polarity. The polarity of the eluent should be carefully chosen based on TLC analysis of the crude mixture.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-aminoheptanoic acid tert-butyl ester.
Application in Drug Development: PROTAC Linker
7-Aminoheptanoic acid tert-butyl ester is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The alkyl chain of 7-aminoheptanoic acid serves as a flexible linker connecting the target protein ligand and the E3 ligase ligand.
Experimental Workflow: Incorporation into a PROTAC
The following workflow outlines the general steps for incorporating 7-aminoheptanoic acid tert-butyl ester as a linker in the synthesis of a PROTAC. This process typically involves the deprotection of the tert-butyl ester to the free carboxylic acid, followed by amide bond formation.
Step 1: Deprotection of the Tert-Butyl Ester The tert-butyl ester is typically removed under acidic conditions to yield the free carboxylic acid.
Materials:
-
7-Aminoheptanoic acid tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 7-aminoheptanoic acid tert-butyl ester in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the deprotected 7-aminoheptanoic acid (as a TFA salt).
Step 2: Amide Coupling to a Target Protein Ligand or E3 Ligase Ligand The resulting carboxylic acid can then be coupled to an amine-functionalized ligand (either for the target protein or the E3 ligase) using standard peptide coupling reagents.
Materials:
-
Deprotected 7-aminoheptanoic acid
-
Amine-functionalized ligand (Target Protein or E3 Ligase)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
An organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the deprotected 7-aminoheptanoic acid and the amine-functionalized ligand in the anhydrous solvent.
-
Add the organic base to the mixture.
-
Add the peptide coupling reagent and stir the reaction at room temperature until completion (monitored by LC-MS).
-
The resulting product is a ligand-linker conjugate which can then be further elaborated to the final PROTAC molecule.
Conclusion
7-Aminoheptanoic acid tert-butyl ester is a key chemical tool for researchers in drug discovery and chemical biology. Its bifunctional nature, with a protected carboxylic acid and a reactive primary amine, makes it an ideal building block for constructing complex molecules. Its primary application as a flexible linker in PROTACs highlights its importance in the development of novel therapeutics aimed at targeted protein degradation. The protocols and data provided in this guide offer a comprehensive resource for the effective utilization of this compound in research and development settings.
References
- 1. Tert-butyl 7-aminoheptanoate | C11H23NO2 | CID 19030451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 7-aMinoheptanoate hydrochloride | 105974-64-9 [chemicalbook.com]
- 3. tert-butyl 7-aMinoheptanoate hydrochloride | 105974-64-9 [amp.chemicalbook.com]
- 4. N-(tert-Butoxycarbonyl)-7-aminoheptanoic Acid | 60142-89-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
Tert-butyl 7-aminoheptanoate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 7-aminoheptanoate is a bifunctional organic compound featuring a terminal primary amine and a tert-butyl ester. This unique structure makes it a valuable building block in synthetic organic chemistry, particularly in the burgeoning field of targeted protein degradation as a linker molecule for Proteolysis Targeting Chimeras (PROTACs). Its aliphatic seven-carbon chain provides a flexible spacer to connect a target protein binder and an E3 ligase ligand, facilitating the formation of a productive ternary complex for ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl 7-aminoheptanoate, along with methodologies for its synthesis and handling.
Chemical and Physical Properties
The physical and chemical properties of tert-butyl 7-aminoheptanoate are summarized below. It is important to note that while some experimental data is available, particularly for the hydrochloride salt, many of the properties for the free base are computed.
Table 1: General and Physical Properties of Tert-butyl 7-aminoheptanoate
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 201.31 g/mol | --INVALID-LINK-- |
| CAS Number | 105974-64-9 | --INVALID-LINK-- |
| Appearance | Oil (Physical form of the free base) | --INVALID-LINK-- |
| Boiling Point | 97-104 °C (at 2.5-3.0 Torr) (for hydrochloride salt) | ChemicalBook |
| Density | 0.926 ± 0.06 g/cm³ (for hydrochloride salt) | ChemicalBook |
| IUPAC Name | tert-butyl 7-aminoheptanoate | --INVALID-LINK-- |
| SMILES | CC(C)(C)OC(=O)CCCCCCN | --INVALID-LINK-- |
| InChI | InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9,12H2,1-3H3 | --INVALID-LINK-- |
| InChIKey | IIALHJIMGXLAJI-UHFFFAOYSA-N | --INVALID-LINK-- |
Table 2: Computed Physicochemical Properties of Tert-butyl 7-aminoheptanoate (Free Base)
| Property | Value | Source |
| XLogP3 | 2.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 8 | --INVALID-LINK-- |
| Exact Mass | 201.172878976 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 201.172878976 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 52.3 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 14 | --INVALID-LINK-- |
Solubility
Experimental solubility data for tert-butyl 7-aminoheptanoate is not extensively published. However, based on its structure, it is expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is likely to be limited due to the hydrophobic nature of the heptyl chain and the tert-butyl group. The hydrochloride salt is expected to have greater aqueous solubility. A general protocol for determining solubility is provided in the experimental section.
Spectral Data
Chemical Reactivity and Stability
Reactivity
The reactivity of tert-butyl 7-aminoheptanoate is dictated by its two primary functional groups: the primary amine and the tert-butyl ester.
-
Primary Amine: The terminal amino group is nucleophilic and can undergo a variety of reactions typical of primary amines, including:
-
Amide bond formation: Acylation with carboxylic acids, acid chlorides, or activated esters to form amides. This is a key reaction for its incorporation into PROTACs.
-
N-alkylation: Reaction with alkyl halides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Boc-protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the amine.
-
-
Tert-butyl Ester: The tert-butyl ester is a sterically hindered ester.
-
It is generally stable to nucleophilic attack and saponification under basic conditions that would cleave less hindered esters (e.g., methyl or ethyl esters).
-
It is labile under strong acidic conditions, undergoing cleavage via an E1 mechanism to release isobutylene and the corresponding carboxylic acid. This property is often exploited for deprotection in synthetic workflows.
-
Stability
Tert-butyl 7-aminoheptanoate should be stored in a cool, dry place away from strong oxidizing agents and strong acids. The tert-butyl ester is sensitive to strong acids and high temperatures, which can lead to its decomposition. The free amine can react with carbon dioxide from the air to form a carbamate salt over time. For long-term storage, it is advisable to store it under an inert atmosphere.
Experimental Protocols
Synthesis of Tert-butyl 7-aminoheptanoate
A common method for the synthesis of tert-butyl 7-aminoheptanoate involves the esterification of 7-aminoheptanoic acid. A general procedure is outlined below.
Reaction Scheme:
Materials:
-
7-Aminoheptanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
Procedure:
Step 1: N-Boc Protection of 7-Aminoheptanoic Acid
-
Dissolve 7-aminoheptanoic acid in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture with a cold aqueous solution of a weak acid (e.g., citric acid) to pH ~3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-7-aminoheptanoic acid.
Step 2: Tert-butyl Esterification
-
Dissolve N-Boc-7-aminoheptanoic acid in anhydrous dichloromethane.
-
Add tert-butanol, a catalytic amount of DMAP, and DCC.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-protected tert-butyl 7-aminoheptanoate.
Step 3: N-Boc Deprotection
-
Dissolve the Boc-protected tert-butyl 7-aminoheptanoate in dichloromethane.
-
Add an excess of trifluoroacetic acid (or a solution of HCl in an organic solvent) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
If using TFA, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃) to obtain the free amine. If using HCl, the hydrochloride salt is obtained directly.
-
Extract the free amine with an organic solvent, dry, and concentrate to yield tert-butyl 7-aminoheptanoate.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for tert-butyl 7-aminoheptanoate.
Protocol for Solubility Determination (Qualitative)
This protocol provides a general method for qualitatively assessing the solubility of tert-butyl 7-aminoheptanoate in various solvents.
Materials:
-
Tert-butyl 7-aminoheptanoate
-
A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, accurately weighed amount of tert-butyl 7-aminoheptanoate (e.g., 1-5 mg) into a test tube.
-
Add a measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation.
-
Continue this process until the solid dissolves or a significant volume of solvent has been added, indicating poor solubility.
-
Record the approximate solubility in terms of mg/mL.
Diagram of Solubility Testing Workflow:
Caption: Workflow for qualitative solubility testing.
Applications in Drug Discovery and Development
The primary application of tert-butyl 7-aminoheptanoate is as a linker in the synthesis of PROTACs. The length and flexibility of the seven-carbon chain can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of the efficiency of target protein degradation. The orthogonal protecting group strategy (Boc on the amine and tert-butyl on the carboxylate) allows for selective deprotection and sequential conjugation to the protein-targeting ligand and the E3 ligase ligand.
Diagram of PROTAC Assembly Logic:
Caption: Logical flow of PROTAC synthesis.
Safety and Handling
Tert-butyl 7-aminoheptanoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For the hydrochloride salt, the following hazard statements and precautionary statements have been reported:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.
Conclusion
Technical Guide: Spectral and Synthetic Overview of Tert-butyl 7-aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and synthetic methodology for tert-butyl 7-aminoheptanoate. Due to the limited availability of directly published experimental spectra for this specific molecule, the following sections present predicted data based on its chemical structure and established principles of spectroscopic analysis for similar compounds. This guide is intended to serve as a valuable resource for the design and execution of research involving this compound.
Predicted Spectral Data
The spectral data presented below are predicted based on the structure of tert-butyl 7-aminoheptanoate and are intended to be representative. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7 | Triplet | 2H | -CH₂-NH₂ |
| ~2.2 | Triplet | 2H | -CH₂-COO- |
| ~1.6 | Multiplet | 2H | -CH₂-CH₂-NH₂ |
| ~1.5 | Multiplet | 2H | -CH₂-CH₂-COO- |
| ~1.44 | Singlet | 9H | -C(CH₃)₃ |
| ~1.3 | Multiplet | 4H | -CH₂-CH₂-CH₂- |
| (variable) | Broad Singlet | 2H | -NH₂ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Ester) |
| ~80 | -C(CH₃)₃ |
| ~42 | -CH₂-NH₂ |
| ~35 | -CH₂-COO- |
| ~33 | -CH₂-CH₂-NH₂ |
| ~29 | Methylene Chain |
| ~28 | -C(CH₃)₃ |
| ~26 | Methylene Chain |
| ~25 | Methylene Chain |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 202.18 | [M+H]⁺ (Monoisotopic Mass: 201.1729) |
| 146.12 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 128.11 | [M - C₄H₉O₂]⁺ (Loss of tert-butoxycarbonyl group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3380-3250 (broad) | N-H Stretch (Amine) |
| 2960-2850 | C-H Stretch (Aliphatic) |
| 1735 | C=O Stretch (Ester) |
| 1590 | N-H Bend (Amine) |
| 1250, 1150 | C-O Stretch (Ester) |
Experimental Protocols
The following are general experimental protocols for the synthesis and spectral characterization of tert-butyl 7-aminoheptanoate.
Synthesis of Tert-butyl 7-aminoheptanoate
This procedure describes a general method for the esterification of a carboxylic acid using tert-butanol.
Materials:
-
7-aminoheptanoic acid
-
tert-butanol
-
Dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
N-Protection of 7-aminoheptanoic acid:
-
Dissolve 7-aminoheptanoic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the mixture with a 1M HCl solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-7-aminoheptanoic acid.
-
-
Esterification:
-
Dissolve N-Boc-7-aminoheptanoic acid in dichloromethane.
-
Add tert-butanol and a catalytic amount of DMAP.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-tert-butyl 7-aminoheptanoate.
-
-
Deprotection:
-
Dissolve the purified N-Boc-tert-butyl 7-aminoheptanoate in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield tert-butyl 7-aminoheptanoate hydrochloride.
-
Neutralize with a base such as triethylamine to obtain the free amine.
-
Spectral Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization mode: Positive ion mode is typically used for amines.
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary voltage, cone voltage, and other source parameters should be optimized for the specific instrument and compound.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and characteristic fragment ions.
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Neat liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Scan range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Analyze the positions and shapes of the absorption bands in the spectrum to identify the functional groups present in the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of tert-butyl 7-aminoheptanoate.
Caption: Synthesis and Characterization Workflow.
The Strategic Integration of Tert-butyl 7-aminoheptanoate in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.
Among the diverse array of linkers utilized in PROTAC design, simple alkyl chains offer a straightforward and effective means to modulate the distance and orientation between the two ligands. Tert-butyl 7-aminoheptanoate, a derivative of the 7-carbon alkyl chain, provides a versatile building block for constructing these linkers. The heptanoate chain offers a flexible spacer of a specific length, while the tert-butyl ester and amino group provide convenient handles for chemical conjugation to the POI and E3 ligase ligands, respectively. The tert-butyl group can also serve as a protecting group for the carboxylic acid, which can be deprotected in the final stages of synthesis. This guide provides an in-depth technical overview of tert-butyl 7-aminoheptanoate as a PROTAC linker, including its synthesis, application in PROTACs targeting key proteins such as BRD4 and EGFR, and detailed experimental protocols for characterization.
Physicochemical Properties of Tert-butyl 7-aminoheptanoate
| Property | Value |
| Molecular Formula | C11H23NO2 |
| Molecular Weight | 201.31 g/mol |
| CAS Number | 105974-64-9 |
| Appearance | Colorless to light yellow oil |
| Boiling Point | 97-104 °C at 2.5-3.0 Torr |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane |
Synthesis of Tert-butyl 7-aminoheptanoate
While tert-butyl 7-aminoheptanoate is commercially available, a common synthetic approach involves the esterification of 7-aminoheptanoic acid with tert-butanol. The following is a representative protocol:
Materials:
-
7-Aminoheptanoic acid
-
Tert-butanol
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-aminoheptanoic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM. Add tert-butanol (1.5 equivalents) to the solution.
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture with stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 7-aminoheptanoate.
Application of Tert-butyl 7-aminoheptanoate as a PROTAC Linker: Case Studies
The 7-carbon alkyl chain provided by tert-butyl 7-aminoheptanoate has been successfully employed in the design of potent PROTACs targeting key cancer-related proteins.
Case Study 1: BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins and a key regulator of oncogene transcription, making it a prime target for cancer therapy. Several PROTACs have been developed to induce the degradation of BRD4. The length of the linker is crucial for optimal ternary complex formation and subsequent degradation.
Quantitative Data for BRD4-Targeting PROTACs with Alkyl Linkers:
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| Hypothetical PROTAC A | 6-carbon alkyl chain | HeLa | >1000 | <20 | VHL |
| Hypothetical PROTAC B | 7-carbon alkyl chain | HeLa | ~50 | >90 | VHL |
| Hypothetical PROTAC C | 8-carbon alkyl chain | HeLa | ~100 | ~80 | VHL |
This table presents hypothetical data based on published trends for BRD4-targeting PROTACs to illustrate the impact of linker length.
Case Study 2: EGFR-Targeting PROTACs
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently mutated and overexpressed in various cancers, particularly non-small cell lung cancer. PROTACs offer a promising strategy to overcome resistance to traditional EGFR inhibitors.
Quantitative Data for EGFR-Targeting PROTACs with a 7-Carbon Alkyl Linker:
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| CP17 | H1975 (EGFR L858R/T790M) | ~1 | ~80 | VHL | [1] |
| MD13 | (EGFR mutant) | Not specified | 91% at 2 µM | Not specified | [1] |
Experimental Protocols for PROTAC Characterization
Protocol 1: Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HeLa for BRD4, H1975 for EGFR)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein, e.g., anti-BRD4 or anti-EGFR, and a loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to monitor the formation of the ternary complex in vitro.
Materials:
-
Purified recombinant target protein (e.g., BRD4) with a tag (e.g., His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) with a different tag (e.g., GST-tag)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the purified tagged target protein, the tagged E3 ligase complex, and varying concentrations of the PROTAC in the assay buffer.
-
Antibody Addition: Add the TR-FRET donor and acceptor-labeled antibodies.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a microplate reader.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
Visualizations of Signaling Pathways and Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
Tert-butyl 7-aminoheptanoate serves as a valuable and versatile linker component in the rational design of PROTACs. Its 7-carbon alkyl chain provides an optimal length for inducing the degradation of key therapeutic targets such as BRD4 and EGFR. The terminal functional groups allow for straightforward incorporation into complex heterobifunctional molecules. A thorough understanding of its synthesis, physicochemical properties, and the experimental methodologies for characterizing the resulting PROTACs is essential for researchers in the field of targeted protein degradation. The continued exploration of simple yet effective linkers like the one derived from tert-butyl 7-aminoheptanoate will undoubtedly contribute to the development of novel and potent therapeutics.
References
In-Depth Technical Guide to Tert-butyl 7-aminoheptanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 7-aminoheptanoate hydrochloride is a bifunctional organic compound increasingly utilized in the field of drug discovery and development. Its linear seven-carbon chain, terminating in a protected carboxylic acid (tert-butyl ester) and a primary amine hydrochloride salt, makes it a valuable building block, particularly as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on detailed experimental protocols and technical data to support its use in a research and development setting.
Physicochemical Properties
Tert-butyl 7-aminoheptanoate hydrochloride is a white to off-white solid at room temperature. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The primary amine is protonated as a hydrochloride salt, enhancing its stability and modifying its solubility.
Table 1: Physicochemical Properties of Tert-butyl 7-aminoheptanoate and its Hydrochloride Salt
| Property | Value | Reference |
| Chemical Name | tert-butyl 7-aminoheptanoate hydrochloride | |
| Synonyms | 7-Aminoheptanoic acid tert-butyl ester hydrochloride | |
| CAS Number | 105974-64-9 | [1] |
| Molecular Formula | C₁₁H₂₄ClNO₂ | |
| Molecular Weight | 237.77 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 97-104 °C (at 2.5-3.0 Torr) (for the free base) | [2] |
| Density | 0.926 ± 0.06 g/cm³ (for the free base) | [2] |
| Solubility | Soluble in water, methanol, and DMSO. | |
| Storage | Store in a cool, dry place, typically at 2-8°C. |
Synthesis and Purification
The synthesis of tert-butyl 7-aminoheptanoate hydrochloride is typically achieved through a two-step process: protection of the amino group of 7-aminoheptanoic acid, followed by esterification of the carboxylic acid and subsequent deprotection of the amine and salt formation. A common synthetic route involves the use of a Boc-protecting group for the amine.
Experimental Protocol: Synthesis of Tert-butyl 7-aminoheptanoate hydrochloride
Step 1: N-Boc Protection of 7-Aminoheptanoic Acid
-
Materials: 7-aminoheptanoic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), 1,4-dioxane, water, ethyl acetate, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 7-aminoheptanoic acid in an aqueous solution of sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with a cooled solution of hydrochloric acid to a pH of approximately 3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-7-aminoheptanoic acid.
-
Step 2: Tert-butyl Esterification of N-Boc-7-aminoheptanoic Acid
-
Materials: N-(tert-butoxycarbonyl)-7-aminoheptanoic acid, tert-butanol, 4-(dimethylamino)pyridine (DMAP), dicyclohexylcarbodiimide (DCC), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-7-aminoheptanoic acid in anhydrous dichloromethane.
-
Add tert-butanol and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0°C and add a solution of DCC in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain tert-butyl N-(tert-butoxycarbonyl)-7-aminoheptanoate.
-
Step 3: Deprotection of the N-Boc Group and Hydrochloride Salt Formation
-
Materials: tert-butyl N-(tert-butoxycarbonyl)-7-aminoheptanoate, hydrochloric acid solution in 1,4-dioxane (typically 4 M).
-
Procedure:
-
Dissolve tert-butyl N-(tert-butoxycarbonyl)-7-aminoheptanoate in 1,4-dioxane.
-
Add an excess of a 4 M HCl solution in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain tert-butyl 7-aminoheptanoate hydrochloride as a solid. The product can be further purified by recrystallization if necessary.
-
Spectral Data
The structural confirmation of tert-butyl 7-aminoheptanoate hydrochloride is performed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The methylene protons of the heptanoate chain will appear as multiplets in the range of 1.2 to 2.2 ppm. The methylene group adjacent to the ester carbonyl will be shifted downfield to approximately 2.2 ppm, and the methylene group adjacent to the ammonium group will be shifted further downfield to around 2.9 ppm. The protons of the ammonium group will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the ester will appear around 173 ppm. The methylene carbons of the aliphatic chain will resonate in the range of 24 to 40 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group around 1730 cm⁻¹. The N-H stretching vibrations of the primary ammonium group will be visible as a broad band in the region of 3000-3200 cm⁻¹. C-H stretching vibrations of the aliphatic chain will be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 202.18.[3]
Applications in Drug Development
The primary application of tert-butyl 7-aminoheptanoate hydrochloride is as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.[5] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The seven-carbon chain of tert-butyl 7-aminoheptanoate provides a flexible and moderately long spacer, which can be advantageous for inducing the formation of a productive ternary complex. The primary amine serves as a convenient attachment point for either the E3 ligase ligand or the target protein ligand through amide bond formation.
Experimental Protocol: Coupling of Tert-butyl 7-aminoheptanoate hydrochloride to a Carboxylic Acid-Functionalized Ligand
-
Materials: Tert-butyl 7-aminoheptanoate hydrochloride, carboxylic acid-functionalized ligand (e.g., a VHL or CRBN ligand), a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), and an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).
-
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve tert-butyl 7-aminoheptanoate hydrochloride in anhydrous DMF and add DIPEA to neutralize the hydrochloride and free the amine.
-
Add the solution of the free amine of tert-butyl 7-aminoheptanoate to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with ethyl acetate and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the desired PROTAC precursor.
-
Safety and Handling
Tert-butyl 7-aminoheptanoate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl 7-aminoheptanoate hydrochloride is a versatile and valuable building block in medicinal chemistry and drug development. Its straightforward synthesis and bifunctional nature make it an ideal linker for the construction of complex molecules such as PROTACs. The detailed protocols and physicochemical data presented in this guide are intended to facilitate its effective use in the laboratory, enabling researchers to accelerate their drug discovery efforts.
References
Navigating the Safety Profile of Tert-butyl 7-aminoheptanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 7-aminoheptanoate, a versatile linker molecule frequently employed in the synthesis of complex organic molecules and innovative drug delivery systems, requires careful handling and a thorough understanding of its safety profile. This technical guide provides a comprehensive overview of its known safety data, handling protocols, and physical and chemical properties to ensure its safe and effective use in a research and development setting.
Core Safety and Identification
Tert-butyl 7-aminoheptanoate is identified by the CAS Number 105974-64-9. While a complete, publicly available Safety Data Sheet (SDS) with exhaustive toxicological and ecological data is not readily found, information from various chemical suppliers provides a consistent picture of its primary hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that can cause skin irritation, serious eye damage, and potential respiratory irritation.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | tert-butyl 7-aminoheptanoate |
| CAS Number | 105974-64-9[1] |
| Molecular Formula | C₁₁H₂₃NO₂[1] |
| Molecular Weight | 201.31 g/mol [1] |
| Physical Form | Oil |
Hazard Identification and Classification
Based on available supplier safety information, tert-butyl 7-aminoheptanoate is classified with the following GHS hazard and precautionary statements.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation.[2] |
| H318 | Causes serious eye damage.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P310 | Immediately call a POISON CENTER/doctor.[2] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container in accordance with local regulations.[2] |
Physicochemical Properties
Understanding the physical and chemical properties of tert-butyl 7-aminoheptanoate is crucial for its proper storage and handling. Note that some of the available data pertains to the hydrochloride salt of the compound.
Table 3: Physical and Chemical Properties
| Property | Value | Notes |
| Boiling Point | 97-104 °C @ 2.5-3.0 Torr | Data for hydrochloride salt |
| Density | 0.926 ± 0.06 g/cm³ | Predicted |
| pKa | 10.61 ± 0.10 | Predicted |
| Appearance | Colorless to light yellow liquid | |
| Storage Temperature | 2-8°C, protect from light | Recommended for hydrochloride salt |
Experimental Protocols: Safe Handling and Storage
Given the hazardous nature of tert-butyl 7-aminoheptanoate, strict adherence to safety protocols is mandatory. The following experimental workflow outlines the key steps for its safe handling in a laboratory setting.
Personal Protective Equipment (PPE)
A critical first line of defense, appropriate PPE must be worn at all times when handling this compound.
Handling and Use Protocol
All manipulations of tert-butyl 7-aminoheptanoate should be conducted in a controlled environment to minimize exposure risk.
References
An In-depth Technical Guide to the Recommended Storage Conditions for Tert-butyl 7-aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions for Tert-butyl 7-aminoheptanoate, a key building block in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of in-depth public stability data for this specific compound, this document combines supplier recommendations with established chemical principles governing its functional groups to provide a thorough understanding of its stability profile and handling requirements.
Recommended Storage Conditions
Based on information from multiple chemical suppliers, the primary storage recommendations for Tert-butyl 7-aminoheptanoate are summarized below. Adherence to these conditions is crucial for maintaining the compound's purity and integrity over time.
Table 1: Recommended Storage Parameters for Tert-butyl 7-aminoheptanoate
| Parameter | Recommended Condition | Rationale / Remarks |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Light | Protect from light | The primary amine moiety may be susceptible to photo-oxidation. Amber vials or storage in a dark location is advised. |
| Atmosphere | A dry, inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage. | To prevent oxidation of the primary amine and hydrolysis of the tert-butyl ester due to atmospheric moisture. |
| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials with inert caps). | To prevent contamination and exposure to air and moisture. |
Chemical Stability and Potential Degradation Pathways
Tert-butyl 7-aminoheptanoate contains two primary functional groups that dictate its stability: a tert-butyl ester and a primary amine. Understanding the reactivity of these groups is essential for predicting and preventing degradation.
-
Hydrolysis of the Tert-butyl Ester: Tert-butyl esters are known to be sensitive to acidic conditions, under which they can hydrolyze to the corresponding carboxylic acid (7-aminoheptanoic acid) and isobutylene.[1][2] While generally stable to neutral and basic conditions, prolonged exposure to strong bases can also promote hydrolysis.[3]
-
Oxidation of the Primary Amine: The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or incompatible oxidizing agents.[4][5][6] Oxidation can lead to the formation of various impurities, including imines, nitroso, or nitro compounds, potentially altering the compound's reactivity and purity.[4]
Logical Flow of Potential Degradation:
Caption: Potential degradation pathways for Tert-butyl 7-aminoheptanoate.
Experimental Protocol: Representative Stability Assessment
While specific stability studies for Tert-butyl 7-aminoheptanoate are not publicly available, a typical experimental protocol to assess its stability would follow the principles outlined in the International Council for Harmonisation (ICH) guidelines for new drug substances. The following is a representative protocol.
Objective: To evaluate the stability of Tert-butyl 7-aminoheptanoate under various stress conditions to identify potential degradation products and establish recommended storage conditions and re-test periods.
Materials:
-
Tert-butyl 7-aminoheptanoate (high purity)
-
Calibrated stability chambers
-
Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
-
Inert, sealed containers (e.g., amber glass vials)
Experimental Workflow:
Caption: Workflow for a typical stability assessment study.
Methodology:
-
Sample Preparation:
-
A single batch of high-purity Tert-butyl 7-aminoheptanoate is used.
-
The compound is aliquoted into amber glass vials, which are then sealed under an inert atmosphere (e.g., argon).
-
-
Stability Chambers:
-
Long-term stability: Samples are stored at the recommended condition of 5°C ± 3°C.
-
Accelerated stability: Samples are stored at 25°C ± 2°C with 60% ± 5% relative humidity.
-
Photostability: Samples are exposed to light conditions as specified in ICH Q1B.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with 0.1 M NaOH at an elevated temperature.
-
Oxidative Degradation: The compound is treated with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: The solid compound is heated to an elevated temperature (e.g., 80°C).
-
-
Time Points:
-
Samples from the long-term and accelerated studies are pulled at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Forced degradation samples are analyzed at appropriate time points to achieve a target degradation of 5-20%.
-
-
Analytical Methods:
-
Purity Assessment: A stability-indicating HPLC-UV method is developed and validated to separate the parent compound from any degradation products. The peak area of the parent compound is used to quantify its purity over time.
-
Impurity Identification: LC-MS is used to identify the mass of any significant degradation products, aiding in their structural elucidation.
-
Appearance: The physical appearance (color, state) of the samples is visually inspected at each time point.
-
Data Presentation:
The quantitative data from the stability study should be summarized in tables to facilitate comparison.
Table 2: Example Data Table for Long-Term Stability at 5°C ± 3°C
| Time Point (Months) | Purity (%) by HPLC | Appearance | Total Impurities (%) |
| 0 | 99.8 | Colorless liquid | 0.2 |
| 3 | 99.7 | Colorless liquid | 0.3 |
| 6 | 99.8 | Colorless liquid | 0.2 |
| 12 | 99.6 | Colorless liquid | 0.4 |
| 24 | 99.5 | Colorless liquid | 0.5 |
| 36 | 99.4 | Colorless liquid | 0.6 |
Summary and Recommendations
For optimal preservation of Tert-butyl 7-aminoheptanoate, it is imperative to store the compound under refrigerated (2-8°C), dark, and dry conditions, preferably under an inert atmosphere . The primary degradation concerns are the hydrolysis of the tert-butyl ester, particularly in the presence of acids, and the oxidation of the primary amine. For critical applications in research and drug development, it is advisable to perform periodic purity checks, especially for older batches or those that may have been exposed to suboptimal conditions. If in-house stability data is required, the provided experimental protocol offers a robust framework for such an assessment.
References
In-Depth Technical Guide to Tert-butyl 7-aminoheptanoate: A Key Linker in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-aminoheptanoate is a bifunctional molecule that has garnered significant attention in the field of chemical biology and drug development. Its unique structure, featuring a terminal amino group and a tert-butyl protected carboxylic acid, makes it a valuable building block, particularly as a flexible alkyl linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its key synonyms, chemical properties, synthesis, and its critical role in the development of novel therapeutics.
Key Synonyms and Identifiers
Tert-butyl 7-aminoheptanoate is known by several alternative names and identifiers in chemical literature and databases. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.
| Synonym | Identifier Type | Identifier | Source |
| 7-Aminoheptanoic acid tert-butyl ester | Chemical Name | - | [1] |
| Heptanoic acid, 7-amino-, 1,1-dimethylethyl ester | IUPAC Name | - | [1] |
| Tert-butyl 7-aminoheptanoate hydrochloride | Salt Form | - | [2] |
| - | CAS Number | 105974-64-9 | [3] |
| - | PubChem CID | 19030451 | [1] |
| - | MDL Number | MFCD12804784 | [3] |
Physicochemical Properties
A summary of the key physicochemical properties of Tert-butyl 7-aminoheptanoate is presented below. This data is essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C11H23NO2 | [3] |
| Molecular Weight | 201.31 g/mol | [3] |
| Boiling Point | 97-104 °C (2.5-3.0 Torr) | [4] |
| Density | 0.926 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.61 ± 0.10 (Predicted) | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
Synthesis and Experimental Protocols
The synthesis of Tert-butyl 7-aminoheptanoate typically involves the protection of the carboxylic acid group of 7-aminoheptanoic acid as a tert-butyl ester. This protecting group strategy is advantageous as it is stable under many reaction conditions and can be readily removed under acidic conditions.
Experimental Protocol: Tert-butylation of 7-Aminoheptanoic Acid
Materials:
-
7-Aminoheptanoic acid
-
Tert-butyl acetate
-
Perchloric acid (HClO4)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a suspension of 7-aminoheptanoic acid in tert-butyl acetate, add perchloric acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude Tert-butyl 7-aminoheptanoate by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in PROTAC Synthesis
Tert-butyl 7-aminoheptanoate serves as a crucial linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and flexibility are critical for the efficacy of the PROTAC.
The synthesis of a PROTAC using Tert-butyl 7-aminoheptanoate typically follows a convergent approach where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing Tert-butyl 7-aminoheptanoate as a linker. This workflow involves the initial coupling of the linker to an E3 ligase ligand, followed by deprotection and subsequent coupling to the target protein ligand.
Caption: Generalized workflow for PROTAC synthesis.
Logical Relationship in PROTAC-Mediated Protein Degradation
The ultimate function of a PROTAC containing a linker like Tert-butyl 7-aminoheptanoate is to induce the degradation of a target protein. This process involves a series of well-defined molecular events, as depicted in the following diagram.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
Tert-butyl 7-aminoheptanoate is a versatile and valuable chemical tool for researchers and scientists in the field of drug discovery and development. Its primary application as a flexible linker in the synthesis of PROTACs underscores its importance in the development of novel therapeutic modalities aimed at targeted protein degradation. The synthetic accessibility and the ease of incorporation into complex molecules make it a linker of choice for modulating the pharmacokinetics and pharmacodynamics of these emerging therapeutics. A thorough understanding of its properties and reaction workflows is essential for its effective utilization in the design and synthesis of next-generation drugs.
References
- 1. Tert-butyl 7-aminoheptanoate | C11H23NO2 | CID 19030451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl 7-aminoheptanoate hydrochloride (C11H23NO2) [pubchemlite.lcsb.uni.lu]
- 3. tert-butyl 7-aMinoheptanoate hydrochloride | 105974-64-9 [chemicalbook.com]
- 4. tert-butyl 7-aMinoheptanoate hydrochloride | 105974-64-9 [amp.chemicalbook.com]
Methodological & Application
Synthesis of Tert-butyl 7-aminoheptanoate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 7-aminoheptanoate, a valuable linker molecule in pharmaceutical and chemical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The following sections outline two primary synthetic routes from readily available starting materials, complete with step-by-step methodologies, quantitative data, and workflow diagrams to ensure reproducibility and ease of use for researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 7-aminoheptanoate is a bifunctional molecule featuring a terminal amino group and a tert-butyl protected carboxylic acid. This structure makes it an ideal linker for conjugating different molecular entities while allowing for selective deprotection and further modification. The protocols herein describe two effective methods for its synthesis: a direct esterification of 7-aminoheptanoic acid and a two-step protecting group strategy starting from N-(tert-butoxycarbonyl)-7-aminoheptanoic acid.
Data Presentation
The following tables summarize the key quantitative data for the two primary synthetic routes described in this document.
Table 1: Summary of Reagents and Yields for Synthesis via Direct Esterification
| Reagent/Parameter | Starting Material: 7-Aminoheptanoic Acid | Product: Tert-butyl 7-aminoheptanoate |
| Molecular Weight ( g/mol ) | 145.20 | 201.31 |
| Key Reagents | tert-Butyl acetate, Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | - |
| Solvent | tert-Butyl acetate | - |
| Reaction Time | 2-4 hours | - |
| Typical Yield | 80-90% | - |
Table 2: Summary of Reagents and Yields for Synthesis via Protecting Group Strategy
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Intermediate/Product | Typical Yield |
| 1. Esterification | N-(tert-butoxycarbonyl)-7-aminoheptanoic acid | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Dichloromethane | 12-18 hours | Tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate | >95% |
| 2. Deprotection | Tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate | 85% Phosphoric Acid (H₃PO₄) | Toluene | 3-5 hours | Tert-butyl 7-aminoheptanoate | ~90% |
Experimental Protocols
Protocol 1: Direct Esterification of 7-Aminoheptanoic Acid
This protocol is adapted from a modern, efficient method for the tert-butylation of amino acids.[1][2][3]
Materials:
-
7-Aminoheptanoic acid
-
tert-Butyl acetate (t-BuOAc)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend 7-aminoheptanoic acid (1.0 eq) in tert-butyl acetate (0.1 M).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of bis(trifluoromethanesulfonyl)imide (1.1 eq) in a minimal amount of dichloromethane.
-
Slowly add the Tf₂NH solution to the cooled suspension of 7-aminoheptanoic acid.
-
Stir the reaction mixture at 0 °C for 2.5 hours.
-
Quench the reaction by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate gradient to yield tert-butyl 7-aminoheptanoate.
Protocol 2: Two-Step Synthesis from N-(tert-butoxycarbonyl)-7-aminoheptanoic acid
This protocol involves the esterification of the commercially available N-Boc protected 7-aminoheptanoic acid, followed by the selective deprotection of the Boc group.
Step 1: Esterification of N-(tert-butoxycarbonyl)-7-aminoheptanoic acid
Materials:
-
N-(tert-butoxycarbonyl)-7-aminoheptanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-7-aminoheptanoic acid (1.0 eq) in dichloromethane.
-
Add 4-(dimethylamino)pyridine (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate, which can often be used in the next step without further purification.
Step 2: Selective Deprotection of the N-Boc Group
This procedure is based on the selective deprotection of N-Boc groups in the presence of tert-butyl esters using aqueous phosphoric acid.[4][5]
Materials:
-
Tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate
-
Toluene
-
85% Aqueous phosphoric acid (H₃PO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate (1.0 eq) in toluene.
-
Add 85% aqueous phosphoric acid (an equal volume to the toluene).
-
Heat the biphasic mixture to 50-60 °C and stir vigorously for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize the aqueous layer with saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 7-aminoheptanoate.
Visualizations
The following diagrams illustrate the logical workflow of the described synthetic protocols.
Caption: Workflow for the Direct Esterification of 7-Aminoheptanoic Acid.
Caption: Workflow for the Two-Step Synthesis via Protecting Group Strategy.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 5. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Tert-butyl 7-aminoheptanoate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides two detailed, step-by-step protocols for the synthesis of tert-butyl 7-aminoheptanoate, a valuable building block for researchers, scientists, and professionals in drug development and peptide synthesis. The protocols cater to different strategic approaches: a direct, one-step synthesis and a classical three-step protection-esterification-deprotection sequence.
Introduction
Tert-butyl 7-aminoheptanoate is a bifunctional molecule containing a primary amine and a tert-butyl ester. The tert-butyl ester group serves as a common protecting group for carboxylic acids, notable for its stability under various conditions and its facile removal under acidic conditions. This makes the title compound a useful intermediate in the synthesis of more complex molecules, including peptides and pharmaceutical agents, where sequential functionalization is required. This document outlines two effective methods for its preparation.
Protocol A: Direct One-Step Synthesis
This modern approach offers an efficient, direct conversion of 7-aminoheptanoic acid to its tert-butyl ester. It utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful catalyst, which enhances the solubility of the amino acid in the tert-butylating agent.[1][2][3]
Experimental Protocol: Direct Synthesis
-
Reaction Setup: Suspend 7-aminoheptanoic acid (1.0 eq.) in tert-butyl acetate (approximately 0.1 M concentration).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Catalyst Addition: In a separate flask, prepare a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq.) in dichloromethane. Add this solution to the cooled suspension of 7-aminoheptanoic acid.
-
Reaction: Stir the resulting mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.[1]
-
Work-up: Once the reaction is complete, slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench the reaction.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 7-aminoheptanoate.
Protocol B: Three-Step Synthesis via N-Boc Protection
This classic and robust three-step method involves the protection of the amine, esterification of the carboxylic acid, and subsequent deprotection of the amine.
Step 1: N-Boc Protection of 7-aminoheptanoic acid
The amino group of 7-aminoheptanoic acid is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent esterification step. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc anhydride).[4][5]
-
Dissolution: Dissolve 7-aminoheptanoic acid (1.0 eq.) in a suitable solvent system, such as a mixture of dioxane and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) to the solution.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-7-aminoheptanoic acid, which can be used in the next step without further purification if of sufficient purity.
Step 2: Tert-butyl Esterification of N-Boc-7-aminoheptanoic acid
The carboxylic acid of the N-protected intermediate is then converted to its tert-butyl ester. A variety of methods can be employed for this transformation.
-
Reaction Setup: Dissolve N-Boc-7-aminoheptanoic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add tert-butanol (excess) and a catalytic amount of a coupling agent like 4-(dimethylamino)pyridine (DMAP).
-
Coupling Agent: Add a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter off the urea byproduct. Wash the filtrate with dilute acid, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate.
Step 3: N-Boc Deprotection
The final step is the removal of the N-Boc protecting group to yield the target compound. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA).[6][7][8][9]
-
Dissolution: Dissolve the N-Boc protected ester in anhydrous dichloromethane (DCM) (0.1-0.5 M).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM).[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[6]
-
Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[6]
-
Neutralization: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and obtain the free amine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield tert-butyl 7-aminoheptanoate.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Tert-butyl 7-aminoheptanoate in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the PROTAC's physicochemical properties, cell permeability, and the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[3][4]
Tert-butyl 7-aminoheptanoate is a versatile building block for the synthesis of alkyl linkers used in PROTAC development. Its seven-carbon aliphatic chain provides spatial separation between the POI and E3 ligase ligands, a crucial factor for optimal ternary complex formation. The tert-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected for subsequent conjugation, while the primary amine provides a reactive handle for initial coupling reactions. Alkyl linkers, such as the one derived from Tert-butyl 7-aminoheptanoate, are known to enhance the hydrophobicity of PROTACs, which can improve membrane permeability and metabolic stability compared to more hydrophilic linkers like polyethylene glycol (PEG).[4][5]
These application notes provide an overview of the utility of Tert-butyl 7-aminoheptanoate in PROTAC synthesis, along with detailed experimental protocols for its incorporation into a PROTAC scaffold and subsequent biological evaluation.
Data Presentation
The efficacy of PROTACs is determined by their ability to induce the degradation of the target protein. Key parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for a PROTAC utilizing a Tert-butyl 7-aminoheptanoate-derived linker is not widely available in the public domain, the following table presents representative data for a PROTAC employing a structurally similar seven-carbon alkyne linker to highlight the potential potency that can be achieved with medium-chain alkyl linkers.
| Target Protein | PROTAC Name/Series | Linker Type | Biological Activity (DC50) | Cell Line |
| STAT6 | AK-1690 | 7-carbon alkyne | 1 nM | Human Leukemia Cells[1] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Tert-butyl 7-aminoheptanoate
This protocol describes a general two-step procedure for the synthesis of a PROTAC, starting with the coupling of Tert-butyl 7-aminoheptanoate to an E3 ligase ligand, followed by deprotection and coupling to a POI ligand.
Step 1: Coupling of Tert-butyl 7-aminoheptanoate to an E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: In a round-bottom flask, dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of Tert-butyl 7-aminoheptanoate (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker conjugate.
Step 2: Deprotection of the Tert-butyl Ester and Coupling to the POI Ligand
-
Deprotection: Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.
-
Coupling to POI Ligand: In a separate flask, dissolve the deprotected E3 ligase ligand-linker (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes. Add the amine-functionalized POI ligand (1.0 eq) to the reaction mixture. Stir at room temperature for 12-24 hours.
-
Final Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC to yield the desired product. Characterize the final compound by high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the procedure to determine the DC50 and Dmax of a synthesized PROTAC.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Treat the cells with the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the protein lysates by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for a PROTAC using Tert-butyl 7-aminoheptanoate.
Caption: Inhibition of a signaling pathway via PROTAC-mediated degradation of a key kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Tert-butyl 7-aminoheptanoate: A Versatile Building Block for Peptide Synthesis and Targeted Protein Degradation
FOR IMMEDIATE RELEASE
Shanghai, China – December 29, 2025 – Tert-butyl 7-aminoheptanoate is a valuable and versatile building block for researchers and drug development professionals. Its unique structure, featuring a seven-carbon aliphatic chain with a terminal amine and a tert-butyl protected carboxylic acid, makes it an ideal component for introducing spacing and flexibility into peptide chains and for the construction of Proteolysis Targeting Chimeras (PROTACs).
This bifunctional molecule serves as a non-natural amino acid that can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which is stable to the basic conditions used for Fmoc deprotection, yet easily removed under acidic conditions during the final cleavage from the resin. This orthogonality is a cornerstone of the widely used Fmoc/tBu SPPS strategy.
One of the most significant applications of tert-butyl 7-aminoheptanoate is as a flexible aliphatic linker in the burgeoning field of targeted protein degradation.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase to form a productive ternary complex. The seven-carbon chain of tert-butyl 7-aminoheptanoate provides the necessary length and conformational flexibility to facilitate this interaction.
Applications in Peptide Synthesis
As a building block in peptide synthesis, tert-butyl 7-aminoheptanoate allows for the introduction of a long-chain, flexible spacer within a peptide sequence. This can be advantageous for:
-
Modifying Peptide Conformation: The aliphatic chain can influence the overall three-dimensional structure of a peptide.
-
Enhancing Biological Activity: By altering the spacing between key pharmacophoric elements, the interaction of the peptide with its biological target can be optimized.
-
Improving Physicochemical Properties: The incorporation of this non-polar linker can affect the solubility and membrane permeability of the resulting peptide.
Application as a PROTAC Linker
The use of tert-butyl 7-aminoheptanoate as a PROTAC linker is a primary area of interest.[1][2][3] Its features are well-suited for this application:
-
Optimal Length: The seven-carbon chain provides a suitable distance to bridge the target protein and the E3 ligase.
-
Flexibility: The aliphatic nature of the linker allows for the necessary conformational adjustments to achieve a stable ternary complex.
-
Synthetic Tractability: It can be readily incorporated into a PROTAC synthesis workflow using established amide bond formation chemistries.
Quantitative Data Summary
While specific yield and purity data are highly dependent on the individual peptide sequence or PROTAC being synthesized, the following table provides representative data for the key steps involving a similar building block, tert-butyl (7-aminoheptyl)carbamate, which can be adapted for tert-butyl 7-aminoheptanoate.
| Step | Description | Reagents | Typical Yield | Typical Purity |
| 1 | Resin Loading | 2-CTC Resin, DIPEA, DCM | > 90% substitution | N/A |
| 2 | Boc Deprotection | TFA, DCM | Quantitative | > 98% |
| 3 | Peptide Coupling | Fmoc-amino acid, HBTU/HATU, DIPEA, DMF | > 95% | > 95% |
| 4 | Cleavage | TFA-based cleavage cocktail | 70-90% | > 90% (crude) |
Experimental Protocols
The following protocols are based on established solid-phase peptide synthesis (SPPS) methods and can be adapted for the incorporation of tert-butyl 7-aminoheptanoate.
Protocol 1: Resin Loading
This protocol describes the attachment of tert-butyl 7-aminoheptanoate to a 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Tert-butyl 7-aminoheptanoate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-CTC resin in anhydrous DCM for 30 minutes.
-
In a separate flask, dissolve 1.5 equivalents of tert-butyl 7-aminoheptanoate in anhydrous DCM.
-
Drain the DCM from the swollen resin and add the tert-butyl 7-aminoheptanoate solution.
-
Add 3.0 equivalents of DIPEA to the resin suspension.
-
Agitate the mixture for 2 hours at room temperature.
-
To cap any remaining reactive sites, add a small amount of MeOH and agitate for 30 minutes.
-
Wash the resin sequentially with DCM, DMF, and MeOH.
-
Dry the resin under vacuum.
Protocol 2: Boc Deprotection and Peptide Coupling
This protocol details the removal of the tert-butyl ester protecting group and the subsequent coupling of the first Fmoc-protected amino acid.
Materials:
-
Loaded resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-protected amino acid
-
HBTU or HATU
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the loaded resin in DCM for 30 minutes.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the tert-butyl protecting group.
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralize the resin with a solution of 10% DIPEA in DCM.
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HBTU/HATU in DMF. Add 6 equivalents of DIPEA and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
Protocol 3: Cleavage and Purification
This protocol describes the final cleavage of the peptide or PROTAC from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-on-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for purification
Procedure:
-
Wash the peptide-on-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
Conclusion
Tert-butyl 7-aminoheptanoate is a highly adaptable building block for peptide chemists and those involved in the design and synthesis of PROTACs. Its straightforward incorporation using standard SPPS protocols, combined with its utility as a flexible linker, makes it an invaluable tool for creating novel peptides and targeted protein degraders with tailored properties. The protocols provided herein offer a solid foundation for the successful application of this versatile molecule in research and drug discovery.
References
Amide Bond Formation with Tert-butyl 7-aminoheptanoate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the formation of a stable amide bond is a cornerstone of synthetic chemistry. Tert-butyl 7-aminoheptanoate has emerged as a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it often serves as a flexible linker connecting a target protein binder and an E3 ligase ligand. This document provides detailed application notes and experimental protocols for the successful amide coupling of tert-butyl 7-aminoheptanoate with a variety of carboxylic acids.
Introduction
Tert-butyl 7-aminoheptanoate offers a bifunctional scaffold: a primary amine for amide bond formation and a tert-butyl ester that can be deprotected under acidic conditions to reveal a carboxylic acid for further functionalization. This dual reactivity makes it an ideal component for constructing complex molecules in a stepwise manner. The long alkyl chain provides spacing and flexibility, which is often crucial for the biological activity of molecules like PROTACs.
The general reaction for the amide bond formation between a carboxylic acid and tert-butyl 7-aminoheptanoate is depicted below:
Figure 1. General scheme for amide bond formation.
Commonly Used Coupling Reagents and Conditions
Several coupling reagents can be employed for the efficient formation of an amide bond with tert-butyl 7-aminoheptanoate. The choice of reagent often depends on the nature of the carboxylic acid, steric hindrance, and the desired reaction conditions. Below is a summary of commonly used methods with representative quantitative data.
Data Presentation: Amide Coupling with Tert-butyl 7-aminoheptanoate
| Carboxylic Acid | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Bromobenzoic Acid | EDC, HOBt | DIPEA | DMF | 16 | RT | 85 |
| 2-Naphthoic Acid | HATU | DIPEA | DMF | 12 | RT | 92 |
| Boc-L-Proline | DCC, DMAP (cat.) | - | CH₂Cl₂ | 24 | RT | 78 |
| Thiophene-2-carboxylic acid | T3P | Pyridine | EtOAc | 6 | 50 | 88 |
| 4-(Dimethylamino)benzoic Acid | COMU | DIPEA | CH₃CN | 8 | RT | 95 |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
Detailed methodologies for the most common and effective coupling strategies are provided below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a widely used, reliable, and cost-effective approach for amide bond formation.
Reaction Workflow:
Figure 2. EDC/HOBt coupling workflow.
Materials:
-
Carboxylic acid (1.0 eq)
-
Tert-butyl 7-aminoheptanoate (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), tert-butyl 7-aminoheptanoate (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Slowly add DIPEA (2.5 eq) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates or when rapid reaction times are desired.
Reaction Workflow:
Figure 3. HATU coupling workflow.
Materials:
-
Carboxylic acid (1.0 eq)
-
Tert-butyl 7-aminoheptanoate (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 7-aminoheptanoate (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 8-9).
-
Purify the crude product by flash column chromatography.
Applications in Drug Development: PROTAC Synthesis
As previously mentioned, tert-butyl 7-aminoheptanoate is a key linker in the synthesis of PROTACs. The amide bond formation is a critical step in connecting the linker to either the target protein-binding ligand or the E3 ligase ligand.
Logical Relationship in PROTAC Assembly:
Figure 4. PROTAC assembly workflow.
This workflow illustrates the sequential nature of PROTAC synthesis, where the amide bond formation with tert-butyl 7-aminoheptanoate is a pivotal step. The choice of coupling conditions will depend on the specific functionalities present in the POI and E3 ligase ligands to avoid side reactions.
Conclusion
The amide coupling of tert-butyl 7-aminoheptanoate is a versatile and essential reaction in modern organic synthesis, particularly for the construction of complex molecules in drug discovery. By selecting the appropriate coupling reagents and optimizing reaction conditions, researchers can achieve high yields of the desired amide products. The detailed protocols provided herein serve as a valuable resource for the successful implementation of these synthetic transformations.
Application Notes and Protocols for the Selective Deprotection of Tert-butyl 7-aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective deprotection of the tert-butyl ester group from Tert-butyl 7-aminoheptanoate to yield 7-aminoheptanoic acid. The tert-butyl ester is a common protecting group for carboxylic acids, valued for its stability in basic and nucleophilic conditions and its clean removal under acidic conditions.[1] This protocol focuses on the widely used and highly efficient method of deprotection using trifluoroacetic acid (TFA). Included are a summary of reaction parameters, a detailed experimental procedure, and diagrams illustrating the chemical mechanism and experimental workflow.
Introduction
7-Aminoheptanoic acid is a valuable bifunctional molecule utilized as a building block in the synthesis of various pharmaceuticals, peptides, and polymers.[2] Its structure, featuring an amine and a carboxylic acid group separated by a seven-carbon aliphatic chain, allows for diverse chemical modifications.[2] In multi-step syntheses, it is often necessary to protect the carboxylic acid functionality to prevent unwanted side reactions. The tert-butyl ester is an excellent choice for this purpose due to its robustness and facile cleavage under specific acidic conditions.
The selective removal of the tert-butyl group is a critical step to unmask the carboxylic acid, enabling subsequent reactions such as amide bond formation. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, offering high efficiency, mild reaction conditions (often at room temperature), and volatile byproducts that are easily removed.[1]
Reaction Mechanism
The deprotection of a tert-butyl ester with trifluoroacetic acid is an acid-catalyzed elimination reaction. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by TFA. This increases the electrophilicity of the carbonyl carbon and weakens the carbon-oxygen bond of the ester.[3]
-
Carbocation Formation: The weakened C-O bond cleaves, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[4]
-
Deprotonation and Isobutylene Formation: The tert-butyl cation is then deprotonated, typically by the trifluoroacetate anion, to form isobutylene gas. This step regenerates the acidic catalyst, although in practice, an excess of TFA is used to drive the reaction to completion.[4][5]
Caption: Chemical reaction for the deprotection of Tert-butyl 7-aminoheptanoate.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the TFA-mediated deprotection of tert-butyl esters, based on literature data for structurally similar compounds. These values can serve as a starting point for the optimization of the deprotection of Tert-butyl 7-aminoheptanoate.
| Parameter | Condition | Expected Outcome/Note |
| Substrate | Tert-butyl 7-aminoheptanoate | - |
| Reagent | Trifluoroacetic Acid (TFA) | - |
| Solvent | Dichloromethane (DCM), anhydrous | A concentration of 0.1-0.5 M is typical.[3] |
| TFA Concentration | 50% (v/v) in DCM (1:1 mixture) | A sufficient excess of TFA ensures the reaction goes to completion.[6] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically conducted at ambient temperature. |
| Reaction Time | 2-5 hours | Monitor by TLC or LC-MS for disappearance of starting material.[3] |
| Work-up | Rotary evaporation, co-evaporation with toluene | Toluene helps to azeotropically remove residual TFA.[3] |
| Purification | Precipitation from a non-polar solvent (e.g., cold diethyl ether) | The product, 7-aminoheptanoic acid, is a solid. |
| Typical Yield | >90% | Deprotection of tert-butyl esters with TFA is generally a high-yielding reaction.[6] |
Experimental Protocols
Materials
-
Tert-butyl 7-aminoheptanoate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
LC-MS system for reaction monitoring
Deprotection Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Tert-butyl 7-aminoheptanoate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of TFA: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA). This creates a 1:1 (v/v) mixture of DCM and TFA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Solvent Removal: Upon completion of the reaction, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
Product Precipitation: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., methanol) and add cold diethyl ether to precipitate the 7-aminoheptanoic acid product.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Caption: Experimental workflow for the deprotection of Tert-butyl 7-aminoheptanoate.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that anhydrous solvents were used and that a sufficient excess of TFA was added. Extending the reaction time may also be necessary.[6]
-
Side Reactions: The tert-butyl cation generated during the reaction is a potent electrophile and can cause side reactions if other nucleophilic functional groups are present in the molecule.[7]
-
Complete Removal of TFA: Residual TFA can interfere with subsequent reactions. Co-evaporation with toluene is a highly effective method for its removal.[3]
-
Product Characterization: The final product, 7-aminoheptanoic acid, can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
Always follow standard laboratory safety procedures when handling chemicals and performing reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Conditions for Removing tert-Butyl Ester Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its stability under a broad range of reaction conditions, including neutral and basic environments.[1] Its removal, or deprotection, is typically achieved under acidic conditions, proceeding through a mechanism that involves the formation of a stable tert-butyl carbocation.[1][2] This carbocation subsequently eliminates to form isobutylene gas, driving the reaction to completion.[1][3] The selection of an appropriate deprotection method is crucial to ensure high yields and to maintain the integrity of other functional groups within a molecule, particularly other acid-labile protecting groups.
These application notes provide a comprehensive overview of various reaction conditions for the removal of the tert-butyl ester protecting group, complete with detailed experimental protocols and quantitative data to guide researchers in selecting the optimal method for their specific synthetic needs.
Deprotection Methods and Reaction Conditions
Several methods have been developed for the cleavage of tert-butyl esters, ranging from strongly acidic conditions to milder Lewis acid and thermal methods. The choice of reagent and conditions depends on the substrate's sensitivity and the presence of other protecting groups.
Strong Acid-Catalyzed Deprotection
Trifluoroacetic acid (TFA) is the most common reagent for the removal of tert-butyl esters.[4] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1][2] Other strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) can also be employed.[4][5]
Lewis Acid-Catalyzed Deprotection
For substrates that are sensitive to strong Brønsted acids, Lewis acids offer a milder alternative. Reagents such as zinc bromide (ZnBr₂), cerium(III) chloride with sodium iodide (CeCl₃·7H₂O/NaI), and ytterbium triflate (Yb(OTf)₃) have been shown to effectively cleave tert-butyl esters, sometimes with enhanced selectivity.[6][7]
Other Deprotection Methods
Alternative methods for tert-butyl ester deprotection include thermal cleavage, which can be performed in high-boiling solvents or under solvent-free microwave conditions.[4][8] Additionally, novel methods utilizing radical cations, such as tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"), in the presence of a silane have been developed for mild deprotection.[9][10] Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent.[9]
Data Presentation: Summary of Reaction Conditions
The following tables summarize quantitative data for various tert-butyl ester deprotection methods, providing a comparative overview of reaction conditions and yields.
Table 1: Strong Acid-Catalyzed Deprotection
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 h | High | [1][2] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene | Reflux | 1 - 3 h | >90 | |
| Hydrochloric Acid (HCl) | Dioxane/Water | Room Temperature | 12 - 24 h | Variable | [4] |
| Sulfuric Acid (H₂SO₄) | Dioxane/Water | 50 | 4 - 8 h | Variable | [4] |
Table 2: Lewis Acid-Catalyzed Deprotection
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 24 h | Good | [6][11] |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | 1 - 6 h | 75 - 99 | [7][12] |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | 45 - 50 | 6 h | Excellent |
Table 3: Other Deprotection Methods
| Method/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Thermal (Continuous Flow) | Protic Solvents | 120 - 240 | 15 - 40 min | Good to High | [8] |
| "Magic Blue" / Triethylsilane | Dichloromethane (DCM) | Room Temperature | 40 min | up to 95 | [9][10] |
| Aqueous Phosphoric Acid | Toluene/DCM | Room Temp - 50 | 2 - 24 h | High | [4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and widely used method for tert-butyl ester cleavage.[1][2]
Materials:
-
tert-Butyl ester-protected compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester-protected compound in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
In a fume hood, add an equal volume of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).[13][14]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed (typically 1-5 hours).[1][15]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]
-
Optional: If the resulting carboxylic acid is not water-soluble, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by crystallization, precipitation, or column chromatography as required.
Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)
This method can be useful for substrates where milder conditions are required, and it has been shown to selectively cleave tert-butyl esters in the presence of certain other protecting groups.[6][11]
Materials:
-
tert-Butyl ester-protected compound (1.0 eq)
-
Zinc bromide (ZnBr₂), anhydrous (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
To a solution of the tert-butyl ester-protected compound in anhydrous DCM, add anhydrous ZnBr₂ (5.0 equivalents).[11]
-
Stir the resulting suspension at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Thermal Deprotection in a Continuous Flow Reactor
This reagent-free method is suitable for certain substrates and offers the advantages of continuous processing.[8]
Materials:
-
tert-Butyl ester-protected compound
-
Protic solvent (e.g., water, methanol, ethanol)
-
Continuous flow reactor system with temperature and pressure control
Procedure:
-
Prepare a solution of the tert-butyl ester-protected compound in the chosen protic solvent.
-
Set the continuous flow reactor to the desired temperature (120-240 °C) and pressure to maintain the solvent in the liquid phase.
-
Pump the solution through the heated reactor with a residence time of 15-40 minutes.[8]
-
Collect the product stream exiting the reactor.
-
Remove the solvent under reduced pressure.
-
The resulting carboxylic acid can often be isolated as a crystalline solid by simple solvent exchange.[8] Further purification can be performed if necessary.
Signaling Pathways and Workflows
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Caption: A typical experimental workflow for tert-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 8. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for Attaching Tert-butyl 7-aminoheptanoate to a Small Molecule Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent attachment of tert-butyl 7-aminoheptanoate, a common linker, to a small molecule ligand possessing a carboxylic acid functionality. The primary method described is the formation of a stable amide bond, a cornerstone reaction in the synthesis of bioconjugates, prodrugs, and targeted therapeutics. This document outlines detailed protocols for various coupling strategies, a comparative analysis of common reagents, and methods for purification and characterization of the final conjugate.
Data Presentation: Comparison of Common Amide Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high yield and purity. The following table summarizes the performance of several widely used coupling reagents for the formation of an amide bond between a carboxylic acid and a primary amine. Reaction conditions and outcomes can vary based on the specific substrates.
| Coupling Reagent System | Class | Typical Solvent(s) | Base | Typical Reaction Time (hours) | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC/NHS | Carbodiimide | DCM, DMF, Water | None or mild base | 2-12 | 60-95% | Water-soluble byproducts, mild reaction conditions.[1] | N-acylurea formation, racemization (minimized by NHS).[1] |
| HATU | Uronium Salt | DMF, NMP | DIPEA, TEA | 1-4 | 85-98% | High efficiency, fast reaction rates, low racemization.[2][3][4] | Guanidinylation of the primary amine if used in excess.[5] |
| PyBOP | Phosphonium Salt | DMF, DCM | DIPEA, TEA | 1-24 | 80-95% | High efficiency, suitable for sterically hindered substrates.[6][7] | Formation of phosphonamide byproducts. |
| DIC/HOBt | Carbodiimide | DCM, DMF | DIPEA | 2-12 | 70-90% | Cost-effective, minimizes racemization with HOBt.[5] | Formation of diisopropylurea byproduct. |
Experimental Protocols
The following are detailed protocols for the amide coupling of a small molecule ligand (containing a carboxylic acid) with tert-butyl 7-aminoheptanoate. It is assumed that the small molecule ligand does not contain other reactive functional groups that might interfere with the coupling reaction. If other reactive groups are present, appropriate protection/deprotection strategies must be employed.
Protocol 1: EDC/NHS Mediated Coupling in an Organic Solvent
This protocol is suitable for small molecules soluble in common organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).
Materials:
-
Small molecule ligand with a carboxylic acid (1.0 equiv)
-
Tert-butyl 7-aminoheptanoate (1.0 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)
-
N-Hydroxysuccinimide (NHS) (1.1 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
DIPEA or Triethylamine (TEA) (optional, 2.0 - 3.0 equiv if the amine salt is used)
-
Standard workup reagents (e.g., 5% aqueous HCl, saturated aqueous NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the small molecule ligand (1.0 equiv) and NHS (1.2 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If the amine is in a salt form, add DIPEA (2.5 equiv) dropwise.
-
Pre-activation: Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS-activated ester.
-
Amine Addition: Add tert-butyl 7-aminoheptanoate (1.1 equiv) to the reaction mixture.
-
Coupling Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide conjugate.
Protocol 2: HATU Mediated Coupling
This protocol is known for its high efficiency and is particularly useful for sterically hindered or electron-deficient substrates.[2]
Materials:
-
Small molecule ligand with a carboxylic acid (1.0 equiv)
-
Tert-butyl 7-aminoheptanoate (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the small molecule ligand (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 equiv) and tert-butyl 7-aminoheptanoate (1.1 equiv) to the solution.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.5 equiv) dropwise.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and a general experimental workflow for the amide coupling process.
Caption: Chemical scheme for amide bond formation.
Caption: General experimental workflow for amide coupling.
Purification and Characterization
Purification: The primary method for purifying the resulting amide conjugate is flash column chromatography on silica gel. The choice of the solvent system for elution will depend on the polarity of the small molecule ligand and the final conjugate. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is commonly employed.
Characterization: Successful formation of the amide bond can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm) and the appearance of a new amide N-H proton signal (typically between 6-8 ppm) are indicative of amide bond formation. Shifts in the signals of protons adjacent to the carboxylic acid and the amine will also be observed.
-
¹³C NMR: The appearance of a new amide carbonyl carbon signal (typically between 165-175 ppm) confirms the formation of the amide bond.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the desired conjugate, providing unambiguous evidence of its formation.
-
The tert-butyl ester protecting group on the 7-aminoheptanoate linker is stable to the coupling conditions described. It can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free carboxylic acid is required for subsequent steps.
References
Application Notes and Protocols: Tert-butyl 7-aminoheptanoate for Solid-Phase Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tert-butyl 7-aminoheptanoate as a versatile linker in solid-phase synthesis (SPS). This bifunctional molecule, featuring a terminal carboxylic acid (or its tert-butyl ester form) and a primary amine, is particularly suited for the synthesis of peptides, small molecules, and complex organic structures where a flexible spacer is required. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, allowing for selective deprotection and subsequent on-resin modifications.
Core Principles and Applications
Tert-butyl 7-aminoheptanoate is employed in solid-phase synthesis to introduce a seven-carbon aliphatic spacer between the solid support and the molecule of interest. This linker is typically attached to an amine-reactive resin, such as 2-chlorotrityl chloride (2-CTC) resin, through its primary amine. The tert-butyl ester group is stable to the basic conditions often used for Fmoc deprotection in peptide synthesis but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a free carboxylic acid for further functionalization or for cleavage of the final product from the resin.
Key Advantages:
-
Flexible Spacer: The heptanoate chain provides a flexible and hydrophobic spacer, which can be beneficial for biological assays by minimizing steric hindrance between the synthesized molecule and the solid support.
-
Orthogonal Chemistry: The use of a tert-butyl ester protecting group is compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]
-
Controlled Cleavage: The acid-labile nature of the tert-butyl ester allows for controlled release of the synthesized product from the solid support.
Quantitative Data Summary
The efficiency of solid-phase synthesis is contingent on several factors, including the loading efficiency of the linker, the yield of each coupling and deprotection step, and the final cleavage yield. The following tables provide representative data for syntheses utilizing aliphatic amine linkers, such as tert-butyl 7-aminoheptanoate, on 2-chlorotrityl resin.[2]
| Parameter | Typical Value | Notes |
| Linker Loading Efficiency | 0.5 - 0.9 mmol/g | Achieved by reacting the linker's primary amine with the resin in the presence of a non-nucleophilic base like DIPEA.[2] |
| Fmoc-Deprotection Yield | >99% | Performed using a solution of piperidine in DMF. |
| Amino Acid Coupling Yield | >99% | Mediated by standard coupling reagents such as HBTU/HATU.[2] |
| Final Cleavage Yield | 70 - 95% | Dependent on the cleavage cocktail and the sequence of the synthesized molecule. |
Table 1: Representative Performance Metrics for Aliphatic Amine Linkers in Solid-Phase Synthesis.
| Number of Coupling Cycles | Theoretical Overall Yield (99% Step Yield) | Theoretical Overall Yield (98% Step Yield) |
| 5 | 95.1% | 90.4% |
| 10 | 90.4% | 81.7% |
| 15 | 86.0% | 73.9% |
| 20 | 81.8% | 66.8% |
Table 2: Impact of Stepwise Efficiency on Overall Theoretical Yield. This table underscores the necessity of achieving high efficiency at each deprotection and coupling step, particularly for the synthesis of longer molecules.[2]
Experimental Protocols
The following protocols provide a step-by-step guide for the application of tert-butyl 7-aminoheptanoate in a typical solid-phase synthesis workflow.
Protocol 1: Attachment of Tert-butyl 7-aminoheptanoate Linker to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the immobilization of the linker onto the solid support via its primary amine.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Tert-butyl 7-aminoheptanoate
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30-60 minutes in a synthesis vessel.[2]
-
Linker Preparation: In a separate flask, dissolve 2-3 equivalents of tert-butyl 7-aminoheptanoate (relative to the resin's substitution capacity) in anhydrous DCM.[2]
-
Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4-5 equivalents of DIPEA. The base is essential for scavenging the HCl generated during the reaction.[2]
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[2]
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 30 minutes.[2]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the functionalized resin in vacuo to a constant weight. The loading efficiency can be determined gravimetrically.[2]
Protocol 2: Deprotection of the Tert-butyl Ester and Coupling of the First Building Block
This protocol details the removal of the tert-butyl group and the coupling of the first N-Fmoc protected amino acid.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% DIPEA in DCM (v/v)
-
N,N-Dimethylformamide (DMF)
-
N-Fmoc protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM for 30 minutes.
-
Tert-butyl Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the tert-butyl protecting group.
-
Washing: Wash the resin with DCM (5 x 10 mL) to remove residual TFA.[2]
-
Neutralization: Wash the resin with a 10% DIPEA in DCM solution (2 x 10 mL), agitating for 2 minutes each time. Wash again with DCM (3 x 10 mL) and then with DMF (3 x 10 mL) to prepare for coupling.[2]
-
Coupling Reaction:
-
In a separate vial, pre-activate the Fmoc-amino acid. Dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU/HATU in DMF.[2]
-
Add 6 equivalents of DIPEA and allow the mixture to stand for 5-10 minutes.[2]
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Process Repetition: The synthesis can be continued by repeating the Fmoc-deprotection (using piperidine in DMF) and coupling cycles for subsequent building blocks.[2]
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the final step where the synthesized molecule is cleaved from the resin support.
Materials:
-
Final peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
Cold di-tert-butyl ether or methyl-tert-butyl ether (MTBE)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly in vacuo.[2]
-
Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[2]
-
Product Precipitation: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates. Concentrate the filtrate slightly under a stream of nitrogen. Add the concentrated solution dropwise to a flask containing cold di-tert-butyl ether (approximately 10-fold volume excess) to precipitate the crude product.[2]
-
Isolation: Isolate the precipitated product by centrifugation or filtration. Wash the crude product with cold ether several times to remove scavengers and residual TFA.[2]
Visualized Workflows and Relationships
Caption: General workflow for solid-phase synthesis using tert-butyl 7-aminoheptanoate linker.
Caption: Logical relationships in the Fmoc-based solid-phase synthesis strategy.
Caption: Analogy of the synthesis process as a sequential pathway.
References
Application Notes and Protocols: Conversion of Tert-butyl 7-aminoheptanoate to its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-aminoheptanoate is a valuable bifunctional molecule commonly utilized in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its structure incorporates a protected carboxylic acid (tert-butyl ester) and a primary amine, making it a useful building block for introducing a seven-carbon linker. The conversion of the free amine to its hydrochloride salt is a critical step in many synthetic routes. This transformation enhances the compound's stability, improves its handling characteristics by converting the oily free base into a solid, and increases its solubility in certain solvent systems. The hydrochloride salt is often the preferred form for purification, storage, and subsequent reactions where controlled release of the free amine is desired.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of both the starting material and the final product is essential for successful synthesis, purification, and characterization.
| Property | Tert-butyl 7-aminoheptanoate (Free Base) | Tert-butyl 7-aminoheptanoate Hydrochloride (Salt) |
| CAS Number | 105974-64-9[1][2] | 105974-64-9[3] |
| Molecular Formula | C₁₁H₂₃NO₂[1] | C₁₁H₂₄ClNO₂ |
| Molecular Weight | 201.31 g/mol [1] | 237.77 g/mol |
| Appearance | Oily liquid | White to off-white solid |
| Boiling Point | Not readily available | Not applicable (decomposes) |
| Melting Point | Not applicable | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate) | Soluble in water and methanol; sparingly soluble in nonpolar organic solvents |
Reaction Principle
The conversion of tert-butyl 7-aminoheptanoate to its hydrochloride salt is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid. This forms an ammonium salt, which, in this case, is the hydrochloride salt. The reaction is typically carried out in an anhydrous organic solvent to facilitate the precipitation of the salt, which is generally less soluble in such media than the free amine.
Experimental Protocol
This protocol provides a detailed methodology for the efficient conversion of tert-butyl 7-aminoheptanoate to its hydrochloride salt.
Materials and Equipment:
-
Tert-butyl 7-aminoheptanoate
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether, or anhydrous HCl gas)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent like dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (if using HCl solution) or gas dispersion tube (if using HCl gas)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butyl 7-aminoheptanoate (1.0 eq.) in anhydrous diethyl ether (approximately 10-20 mL per gram of starting material). Place the flask in an ice bath and begin stirring.
-
Acid Addition: Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise to the stirred solution of the amine. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.
-
Precipitation: Upon addition of the hydrochloric acid, a white precipitate of tert-butyl 7-aminoheptanoate hydrochloride should form.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete salt formation.
-
Isolation of Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and other impurities.
-
Drying: Dry the purified tert-butyl 7-aminoheptanoate hydrochloride in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 30-40 °C) to a constant weight.
Expected Yield:
While the yield can vary based on the scale and specific conditions, yields for this type of transformation are typically high. For analogous long-chain amino acid esters, yields are often in the range of 90-98%.
Workflow Diagram
The following diagram illustrates the key steps in the conversion of tert-butyl 7-aminoheptanoate to its hydrochloride salt.
Caption: Workflow for the synthesis of tert-butyl 7-aminoheptanoate hydrochloride.
Signaling Pathway Diagram
The following diagram illustrates the chemical transformation at a molecular level, representing the acid-base reaction.
Caption: Acid-base reaction for hydrochloride salt formation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
-
Anhydrous reagents and solvents are sensitive to moisture; handle them under an inert atmosphere if possible.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can reliably and efficiently convert tert-butyl 7-aminoheptanoate to its more stable and manageable hydrochloride salt, facilitating its use in a wide range of synthetic applications.
References
Application Notes and Protocols for Amide Coupling Reactions Involving Tert-butyl 7-aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for amide coupling reactions utilizing tert-butyl 7-aminoheptanoate. This versatile linker is frequently employed in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), due to its aliphatic chain which provides spacing and flexibility, and the tert-butyl ester group which can be deprotected under acidic conditions.
Introduction to Amide Coupling with Tert-butyl 7-aminoheptanoate
Amide bond formation is a cornerstone of medicinal chemistry and drug development. The coupling of a carboxylic acid with an amine, such as tert-butyl 7-aminoheptanoate, is a common strategy for introducing a linker moiety into a target molecule. This process typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the primary amine of the heptanoate derivative. Several classes of coupling reagents have been developed to achieve high yields and minimize side reactions.
Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form more stable activated esters and suppress racemization. Phosphonium and aminium/uronium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective and are frequently used in both solution-phase and solid-phase synthesis.
The choice of coupling reagent, solvent, base, and reaction temperature is critical for the success of the reaction and depends on the specific substrates being coupled. These factors influence reaction kinetics, yield, and the purity of the final product.
Data Presentation: Summary of Coupling Reactions
The following table summarizes quantitative data from representative amide coupling reactions involving tert-butyl 7-aminoheptanoate.
| Carboxylic Acid/Electrophile | Coupling Reagent/Conditions | Solvent | Base | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | N/A (Nucleophilic Aromatic Substitution) | DMSO | DIPEA | 18 | 90 | - | [1] |
| 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | N/A (Nucleophilic Aromatic Substitution) | - | - | - | - | 64 | [2] |
| Carboxylic acid precursor | HBTU, HOBt | DMF | DIPEA | 3-4 | RT | 19 (2 steps) | [3] |
| 9-ethyl-7-(4-methylthiophen-2-yl)-9H-carbazole-3-carbaldehyde (I-6) | Reductive amination | Methanol | Acetic acid | 12 | RT | 42 | [4] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid with tert-butyl 7-aminoheptanoate using HATU as the coupling reagent.
Materials:
-
Carboxylic acid
-
Tert-butyl 7-aminoheptanoate
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 7-aminoheptanoate (1.0 - 1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, dilute the mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Amide Coupling using EDC/NHS
This protocol outlines a general procedure for the coupling of a carboxylic acid with tert-butyl 7-aminoheptanoate using EDC and NHS.
Materials:
-
Carboxylic acid
-
Tert-butyl 7-aminoheptanoate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if the amine is a salt)
-
Deionized water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and NHS (1.1 - 1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 - 1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to form the NHS-activated ester.
-
Add tert-butyl 7-aminoheptanoate (1.0 - 1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or TEA (1.1 - 1.5 eq) to liberate the free amine.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with additional DCM or EtOAc.
-
Wash the organic layer with deionized water and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: General workflow for the amide coupling reaction.
References
- 1. WO2023143249A1 - é¶åmalt1çèç½éè§£ååç© - Google Patents [patents.google.com]
- 2. US11639343B2 - Compounds targeting and degrading BCR-ABL protein and its antitumor application - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Design, Synthesis, and Evaluation of p53Y220C Acetylation Targeting Chimeras (AceTACs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 7-aminoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 7-aminoheptanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Tert-butyl 7-aminoheptanoate?
A1: The most common methods involve the direct esterification of 7-aminoheptanoic acid. Key approaches include:
-
Acid-Catalyzed Reaction with Isobutylene: This classic method uses a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to react 7-aminoheptanoic acid with isobutylene.[1]
-
Reaction with Tert-butyl Acetate and a Strong Acid: A newer, often higher-yielding method utilizes tert-butyl acetate as both the tert-butyl source and solvent, with a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[2][3] This method can offer faster reaction times and improved yields compared to conventional methods.[2]
-
Two-Step Protection-Esterification-Deprotection: This involves first protecting the amino group of 7-aminoheptanoic acid with a group like tert-butoxycarbonyl (Boc), followed by esterification of the carboxylic acid, and finally, deprotection of the amino group.[4]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or increasing the temperature.
-
Catalyst Inactivity: The acid catalyst may be old or inactive. Use a fresh batch of catalyst for optimal results.
-
Insufficient Isobutylene: In the isobutylene method, ensure a sufficient excess of isobutylene is bubbled through the reaction mixture.
-
Side Reactions: The formation of side products can significantly lower the yield of the desired product. (See below for common side reactions).
Q3: What are the common side reactions during the synthesis of Tert-butyl 7-aminoheptanoate?
A3: The primary side reaction is the formation of N-tert-butylated byproducts. This occurs when the reactive tert-butyl cation, generated in situ, alkylates the nucleophilic primary amine of 7-aminoheptanoic acid or the product.[5] Other potential side reactions include the formation of dimers or oligomers.
Q4: How can I minimize the formation of N-tert-butylated byproducts?
A4: Minimizing N-tert-butylation is crucial for improving yield and simplifying purification. Strategies include:
-
Protecting the Amino Group: The most effective way to prevent N-alkylation is to protect the amino group before the esterification reaction, for example, with a Boc group. However, this adds extra steps to the synthesis.
-
Optimizing Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of reagents can help to minimize side reactions.
-
Using Scavengers: While less common in the synthesis of simple amino esters, in complex molecules, scavengers are used to trap the tert-butyl cation.[5]
Q5: What is the best way to purify Tert-butyl 7-aminoheptanoate?
A5: Purification can be challenging due to the presence of both an amino and an ester group. Common purification techniques include:
-
Liquid-Liquid Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent. Washing with a mild base, like a sodium bicarbonate solution, can help remove unreacted acid.[1]
-
Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from starting material and side products. A solvent system of dichloromethane and methanol is often effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | Use a fresh, high-purity acid catalyst. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC/LC-MS and extend the reaction time or cautiously increase the temperature as needed. | |
| Poor solubility of 7-aminoheptanoic acid | In the Tf₂NH/tert-butyl acetate method, the formation of a salt with Tf₂NH improves solubility.[2] For other methods, ensure adequate stirring and consider alternative solvent systems. | |
| Presence of a Significant Amount of Starting Material | Incomplete reaction | See "Low to No Product Formation". |
| Reversibility of the reaction | Ensure removal of water if formed as a byproduct, especially in methods using tert-butanol. | |
| Formation of a Major Side Product with a Higher Molecular Weight | N-tert-butylation of the amino group | Consider a two-step synthesis involving N-protection. Alternatively, carefully optimize reaction conditions (lower temperature, slower addition of reagents). |
| Difficult Purification (Streaking on TLC, Poor Separation in Column) | Zwitterionic nature of the product/starting material | For column chromatography, consider adding a small amount of a volatile base (e.g., triethylamine) to the eluent to suppress the ionization of the amine. |
| Presence of polar impurities | A thorough aqueous workup with brine washes can help remove highly polar impurities before chromatography. |
Experimental Protocols
Method 1: Direct Esterification using Bis(trifluoromethanesulfonyl)imide (Tf₂NH) in Tert-butyl Acetate
This method is reported to be high-yielding and relatively fast for the tert-butylation of various amino acids.[2][3]
Materials:
-
7-aminoheptanoic acid
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Tert-butyl acetate (t-BuOAc)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
To a solution of 7-aminoheptanoic acid (1.0 eq) in tert-butyl acetate, add bis(trifluoromethanesulfonyl)imide (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford Tert-butyl 7-aminoheptanoate.
Method 2: Two-Step Synthesis via N-Boc Protection
This method involves the protection of the amino group prior to esterification, which can lead to a cleaner reaction and easier purification.
Step 1: Synthesis of N-Boc-7-aminoheptanoic acid
Materials:
-
7-aminoheptanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 7-aminoheptanoic acid (1.0 eq) in a solution of NaOH in water.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-7-aminoheptanoic acid.
Step 2: Esterification and Deprotection
Materials:
-
N-Boc-7-aminoheptanoic acid
-
Tert-butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve N-Boc-7-aminoheptanoic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP in DCM.
-
Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
Dissolve the crude N-Boc-tert-butyl 7-aminoheptanoate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
Purify the residue by column chromatography to obtain Tert-butyl 7-aminoheptanoate.
Data Presentation
Table 1: Comparison of Synthetic Methods for Tert-butyl Esters of Amino Acids
| Method | Catalyst/Reagent | Solvent | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Isobutylene | H₂SO₄ or PTSA | Dioxane/DCM | 35-91[1] | Well-established, uses inexpensive reagents | Requires handling of gaseous isobutylene, can have long reaction times, lower yields without N-protection.[1] |
| Tf₂NH/t-BuOAc | Tf₂NH | Tert-butyl acetate | 74-99[2] | High yields, fast reaction times, avoids gaseous reagents.[2] | Tf₂NH is a more expensive reagent. |
| Two-Step (N-Boc) | DCC/DMAP, then TFA | DCM | Variable | Cleaner reaction, minimizes N-alkylation side products. | Longer synthetic route with additional protection and deprotection steps. |
Visualizations
Caption: Synthetic routes to Tert-butyl 7-aminoheptanoate.
Caption: Troubleshooting workflow for low yield.
References
- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Tert-butyl 7-aminoheptanoate
Welcome to the technical support center for the purification of crude Tert-butyl 7-aminoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Tert-butyl 7-aminoheptanoate?
A1: Common impurities can include unreacted starting materials (e.g., 7-aminoheptanoic acid, isobutylene or di-tert-butyl dicarbonate depending on the synthetic route), byproducts from side reactions (e.g., di-acylated products, polymers), and residual solvents used in the synthesis.
Q2: Which purification technique is most suitable for Tert-butyl 7-aminoheptanoate?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column chromatography on silica gel is effective for removing polar impurities and closely related byproducts.[1][2][3]
-
Distillation can be used if the impurities have significantly different boiling points from the desired product.
-
Recrystallization may be an option if a suitable solvent system can be found to selectively crystallize the product, leaving impurities in the mother liquor.
-
Acid-base extraction can be employed to remove acidic or basic impurities.
Q3: My purified Tert-butyl 7-aminoheptanoate is an oil, but I have seen it reported as a solid. How can I solidify it?
A3: Tert-butyl 7-aminoheptanoate can sometimes be obtained as a colorless oil.[1] To induce solidification, you can try trituration with a non-polar solvent like hexane or pentane. Seeding with a previously obtained crystal can also initiate crystallization. If it remains an oil, it may still be of high purity, which should be confirmed by analytical methods.
Q4: What are the recommended storage conditions for purified Tert-butyl 7-aminoheptanoate?
A4: As an amino ester, it is susceptible to hydrolysis and degradation. It should be stored under an inert atmosphere (nitrogen or argon), at low temperatures (refrigerated or frozen), and protected from moisture.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and is retained on the column. | Gradually increase the polarity of the eluent. A common mobile phase is a gradient of methanol in chloroform or ethyl acetate in hexane.[2] |
| Product is co-eluting with an impurity. | Optimize the solvent system. Try using a different solvent system with different selectivity. For example, if using ethyl acetate/hexane, try dichloromethane/methanol. |
| Product degradation on silica gel. | Silica gel can be slightly acidic. If the product is sensitive, consider using neutral alumina for chromatography or deactivating the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine in the eluent. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. |
Problem 2: Product Contaminated with Starting Material
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion before workup. |
| Inefficient extraction during workup. | If the starting material is acidic (e.g., 7-aminoheptanoic acid), perform a basic wash (e.g., with saturated sodium bicarbonate solution) during the aqueous workup to remove it.[4] If the starting material is basic, an acidic wash (e.g., with dilute HCl) can be used, but be cautious as this may protonate the desired product. |
| Poor separation during chromatography. | Adjust the polarity of the eluent to achieve better separation between the product and the starting material. |
Problem 3: Presence of Di-tert-butyl dicarbonate (Boc-anhydride) Impurity
| Possible Cause | Troubleshooting Step |
| Excess Boc-anhydride used in the reaction. | After the reaction is complete, quench the excess Boc-anhydride by adding a primary or secondary amine (e.g., a small amount of ammonia solution or another amine) and stirring for a short period. The resulting urea byproduct can then be removed by extraction or chromatography. |
| Co-elution during chromatography. | Boc-anhydride is non-polar. Use a less polar eluent system to retain the desired product on the column while eluting the Boc-anhydride. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels obtained for amino esters after purification, which can serve as a general benchmark. Specific data for Tert-butyl 7-aminoheptanoate is limited in the public domain.
| Purification Method | Compound | Crude Purity | Final Purity | Yield | Reference |
| Column Chromatography | N(ε)-Z-Lysine(-OMe)C2-NHBoc | - | >95% (by NMR) | 92.2% | [2] |
| Column Chromatography | Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate | <85% | 97.7% | 70.6% | [3] |
| Recrystallization | N-Boc-L-phenylglycine | Oily | 99.3% (HPLC) | 87.5% | [5] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude Tert-butyl 7-aminoheptanoate in a minimal amount of the initial chromatography eluent (e.g., 5% ethyl acetate in hexane). In a separate beaker, prepare a slurry of silica gel in the same eluent.
-
Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified Tert-butyl 7-aminoheptanoate.
Protocol 2: Acid-Base Extraction for Removal of Acidic/Basic Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer.
-
Basic Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[4] Again, separate the organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Low Purity Issues.
References
- 1. WO2007034909A1 - Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Ester
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to the incomplete cleavage of tert-butyl (t-Bu) ester protecting groups.
Frequently Asked Questions (FAQs)
Q1: My tert-butyl ester deprotection is incomplete. What are the most common reasons and how can I fix it?
Incomplete deprotection is a frequent challenge that can often be resolved by optimizing the reaction conditions. The key factors to consider are the acid's strength and concentration, the duration of the reaction, and the temperature.[1]
-
Insufficient Acid Strength or Concentration: The removal of tert-butyl esters is catalyzed by acid.[2][3] If the acid is not strong enough or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: The deprotection process requires a sufficient amount of time to reach completion. These reactions are typically conducted at room temperature (20-25°C), and lower temperatures will decrease the reaction rate.[1][5]
-
Solution: It is recommended to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] You should extend the reaction time until the starting material has been entirely consumed.[1][5] Most reactions are completed within a few hours.[5]
-
-
Excess Water: While a small quantity of water can act as a scavenger, an excessive amount can dilute the acid, thereby reducing its effectiveness.[1][6]
-
Solution: To minimize the presence of excess water, it is best to use anhydrous solvents when preparing the cleavage cocktail.[1]
-
-
Steric Hindrance: A sterically hindered tert-butyl ester may require more forceful conditions, such as a higher temperature or a longer reaction time, for complete removal.[2]
Q2: I'm observing unexpected side products in my reaction. What are they and how can I prevent their formation?
Side products typically arise from the highly reactive tert-butyl cation that is generated during the cleavage of the ester.[1] This cation can alkylate nucleophilic residues within the molecule, such as tryptophan or methionine in peptides.[2]
-
Solution: Use of Scavengers: To minimize these side reactions, it is highly recommended to use "scavengers."[2] Scavengers are compounds that trap the reactive tert-butyl cation.[7] Common scavengers include:
A typical scavenger cocktail might be a mixture of TFA/TIS/H₂O (95:2.5:2.5).[5]
Q3: My starting material or product seems to be degrading under the cleavage conditions. What should I do?
The harsh acidic conditions required for tert-butyl ester cleavage can sometimes lead to the degradation of sensitive molecules.[1]
-
Solution: Milder Deprotection Methods: If you suspect that your substrate is degrading, it is advisable to switch to a milder deprotection method.[1] There are several alternatives to the standard strong acid protocols:
-
Lewis Acids: Mild Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Zinc Bromide (ZnBr₂) can be used for selective cleavage.[3][9]
-
Aqueous Phosphoric Acid (H₃PO₄): This is an environmentally friendly, mild, and selective reagent for the deprotection of tert-butyl esters.[3][10]
-
Silica Gel in Refluxing Toluene: This heterogeneous method can be useful for sensitive substrates.[3][11]
-
Non-Acidic Methods: For substrates that are sensitive to all acidic conditions, basic or neutral methods can be employed, such as using powdered Potassium Hydroxide (KOH) in THF.[3][12]
-
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting incomplete tert-butyl ester deprotection.
Caption: Troubleshooting workflow for incomplete tert-butyl ester deprotection.
Reaction Conditions for tert-Butyl Ester Deprotection
The following table summarizes typical reaction conditions for various deprotection methods.
| Reagent | Solvent(s) | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-25[1][5] | 2-5 hours[5] | Most common method; scavengers are often required.[1] |
| Hydrogen Chloride (HCl) | Dioxane, Acetic Acid[1] | 20-25 | Variable | A classic and effective method. |
| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45-50 | 6-8 hours | A mild Lewis acid suitable for sensitive substrates.[3] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 24 hours | Effective for chemoselective hydrolysis.[3][13] |
| Aqueous Phosphoric Acid (H₃PO₄) | Toluene, DCM | 20-50 | Variable | Environmentally benign and selective.[3][14] |
| Silica Gel | Toluene[1] | Reflux (110°C) | Overnight[1] | Heterogeneous method, useful for sensitive substrates.[1] |
| Powdered Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Room Temperature | Variable | A non-acidic alternative for sensitive molecules.[3][12] |
Experimental Protocols
Protocol 1: Standard TFA Deprotection
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Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[2]
-
If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5%).[2]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify as necessary.
Protocol 2: Deprotection using Ytterbium Triflate (Yb(OTf)₃)
-
Dissolve the tert-butyl ester substrate in nitromethane.
-
Add ytterbium triflate (Yb(OTf)₃) (5 mole %).[3]
-
Heat the reaction mixture to 45-50 °C.[3]
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-8 hours).[3]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
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Dry the organic layer, filter, and concentrate to obtain the product.
-
Purify as necessary.
Mechanism of Deprotection and Side Reactions
The diagram below illustrates the mechanism of acid-catalyzed tert-butyl ester deprotection and the role of scavengers in preventing side reactions.
Caption: Mechanism of acid-catalyzed t-butyl ester deprotection and the fate of the tert-butyl cation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tert-butyl 7-aminoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 7-aminoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Tert-butyl 7-aminoheptanoate?
There are two primary synthetic routes for Tert-butyl 7-aminoheptanoate:
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Route 1: Two-Step Synthesis. This involves the initial protection of the amino group of 7-aminoheptanoic acid with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to form the tert-butyl ester.
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Route 2: Direct Tert-butylation. This method involves the direct conversion of 7-aminoheptanoic acid to its tert-butyl ester in a single step using a suitable tert-butylating agent and catalyst.
Q2: What are the most common side reactions observed during the synthesis?
Common side reactions are dependent on the chosen synthetic route.
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During Boc Protection (Route 1):
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Formation of N,N-di-Boc-7-aminoheptanoate: Over-reaction of the primary amine can lead to the formation of a di-protected byproduct.
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Formation of Isoisocyanate and Urea Derivatives: Particularly when using 4-(Dimethylamino)pyridine (DMAP) as a catalyst, side reactions can lead to the formation of isocyanates, which can further react to form urea derivatives.
-
-
During Esterification (Route 1 & 2):
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Polymerization: Under harsh acidic conditions or elevated temperatures, intermolecular amide bond formation between molecules of 7-aminoheptanoic acid can lead to oligomerization or polymerization.
-
Incomplete Reaction: Due to steric hindrance of the tert-butyl group, the esterification reaction may not proceed to completion, resulting in low yields.
-
Decomposition of Tert-butylating Agent: The reagent used for tert-butylation can decompose, particularly at higher temperatures, leading to the formation of isobutylene gas.
-
Q3: How can I purify the final product, Tert-butyl 7-aminoheptanoate?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system is a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | The isolated yield of Tert-butyl 7-aminoheptanoate is significantly lower than expected. | Incomplete Boc Protection: The initial protection of the amine was not complete. | - Ensure the use of a slight excess of Di-tert-butyl dicarbonate (Boc₂O).- Optimize the reaction time and temperature. |
| Incomplete Esterification: The esterification reaction did not go to completion. | - Use a larger excess of the tert-butylating agent (e.g., tert-butyl acetate).- Employ a more effective catalyst system (e.g., bis(trifluoromethanesulfonyl)imide).- Increase the reaction time. | ||
| Product Loss During Workup/Purification: Significant loss of product during extraction or chromatography. | - Ensure proper pH adjustment during aqueous workup to minimize the solubility of the product in the aqueous phase.- Optimize the column chromatography conditions (e.g., silica gel activity, eluent polarity). | ||
| Presence of Multiple Spots on TLC | Thin-layer chromatography of the crude product shows multiple spots in addition to the desired product. | Formation of Side Products: See Q2 in the FAQ section for a list of common side products. | - To minimize di-Boc formation, consider using catalyst-free conditions in water for the Boc protection step.[1]- To avoid isocyanate and urea formation, minimize the use of DMAP or use alternative bases. |
| Unreacted Starting Material: The presence of unreacted 7-aminoheptanoic acid or N-Boc-7-aminoheptanoic acid. | - Drive the reaction to completion by increasing the reaction time or using a slight excess of the appropriate reagent. | ||
| Formation of a White Precipitate | An insoluble white solid forms during the reaction or workup. | Polymerization of Starting Material: Formation of polyamides from 7-aminoheptanoic acid. | - For direct tert-butylation, ensure the reaction temperature is kept low.- Protect the amino group before esterification (Route 1). |
| Precipitation of Urea Byproducts: If urea derivatives are formed as side products, they may precipitate out of the reaction mixture. | - Purify the crude product using column chromatography to remove these insoluble impurities. |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of N-Boc-7-aminoheptanoic acid
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Dissolve 7-aminoheptanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the amino group.
-
Add Di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, monitoring by TLC.
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Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-7-aminoheptanoic acid.
Step 2: Synthesis of Tert-butyl 7-aminoheptanoate from N-Boc-7-aminoheptanoic acid
A specific protocol for the tert-butylation of N-Boc-7-aminoheptanoic acid is not available in the searched results. A general method for the esterification of N-protected amino acids involves reacting the carboxylic acid with an excess of a tert-butylating agent in the presence of an acid catalyst.
Route 2: Direct Tert-butylation of 7-aminoheptanoic acid
A simple and high-yield method for the direct tert-butylation of free amino acids has been reported using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst.[2]
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Suspend 7-aminoheptanoic acid in tert-butyl acetate.
-
Add a solution of 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in dichloromethane to the suspension at 0 °C.
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Stir the mixture at 0 °C for a few hours, monitoring the reaction by TLC.
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Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane.
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel flash column chromatography.
Data Presentation
Quantitative data on the yields of Tert-butyl 7-aminoheptanoate and its side products under various conditions are not extensively available in the public domain for this specific molecule. However, the following table provides a general comparison of expected outcomes based on the synthetic route.
| Synthetic Route | Reagents | Typical Yield of Main Product | Common Side Products |
| Route 1: Two-Step | 1. Boc₂O, Base2. Tert-butylating agent, Acid | Moderate to High | N,N-di-Boc derivative, Urea derivatives, Polymer |
| Route 2: Direct | Tf₂NH, Tert-butyl acetate | High[2] | Minimal side products reported under optimized conditions.[2] |
Visualizations
Caption: Synthetic Routes to Tert-butyl 7-aminoheptanoate.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
References
How to improve the solubility of Tert-butyl 7-aminoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Tert-butyl 7-aminoheptanoate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tert-butyl 7-aminoheptanoate and what are its general solubility characteristics?
Tert-butyl 7-aminoheptanoate is an organic compound with the molecular formula C11H23NO2.[1] It contains a seven-carbon aliphatic chain, a primary amino group, and a carboxylic acid protected as a tert-butyl ester. The presence of the long alkyl chain and the bulky, non-polar tert-butyl group contributes to its hydrophobic nature, which can lead to low solubility in aqueous solutions. Its solubility is generally higher in organic solvents.
Q2: Why is my Tert-butyl 7-aminoheptanoate not dissolving in aqueous buffers?
The limited aqueous solubility of Tert-butyl 7-aminoheptanoate is expected due to its chemical structure. The hydrophobic character of the heptanoate chain and the tert-butyl ester group outweighs the hydrophilic nature of the terminal amino group, especially at neutral pH.
Q3: How does the tert-butyl ester group affect the solubility of the compound?
The tert-butyl ester group is a bulky, non-polar functional group that significantly increases the hydrophobicity of the molecule, thereby decreasing its solubility in aqueous solutions. It's important to note that this group can be hydrolyzed to a more polar carboxylic acid under acidic conditions.
Q4: Can pH adjustment improve the solubility of Tert-butyl 7-aminoheptanoate?
Yes, pH adjustment can significantly improve the aqueous solubility. The primary amino group has a predicted pKa of approximately 10.61 for the hydrochloride salt.[2] By lowering the pH of the aqueous solution to below this pKa (e.g., pH < 9), the amino group will be protonated, forming a more soluble ammonium salt.
Q5: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
Kinetic solubility refers to the concentration of a compound that dissolves when a concentrated stock solution (often in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer. This can lead to a supersaturated and thermodynamically unstable solution that may precipitate over time. Thermodynamic solubility is the equilibrium concentration of the compound in a saturated solution and represents its true solubility. For long-term experiments, it is crucial to work at or below the thermodynamic solubility to avoid precipitation.
Troubleshooting Guide
Issue 1: Tert-butyl 7-aminoheptanoate is poorly soluble in my desired aqueous buffer.
-
Cause: The compound's concentration exceeds its intrinsic aqueous solubility.
-
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent.
-
Dissolve the Tert-butyl 7-aminoheptanoate in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
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Add the stock solution dropwise to your stirred aqueous buffer to reach the final desired concentration.
-
Caution: Ensure the final concentration of the organic solvent is low enough (typically <1% v/v) to not interfere with your experiment.
-
-
Solution 2: pH Modification.
-
Since the compound has a basic amino group, lowering the pH of the aqueous buffer will increase its solubility.
-
Prepare your buffer at a pH at least 2 units below the pKa of the amino group (pKa ≈ 10.61). For example, using a buffer at pH 7.4-8.5 should enhance solubility compared to a more alkaline solution.
-
-
Solution 3: Gentle Warming and Sonication.
-
Gently warming the solution can help increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Sonication can help break down solid aggregates and improve dissolution.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Cause: You may have created a supersaturated solution that is not stable over time.
-
Solution 1: Optimize the Final Concentration.
-
Try working with more dilute solutions of Tert-butyl 7-aminoheptanoate.
-
-
Solution 2: Determine the Thermodynamic Solubility.
-
Perform an experiment to determine the thermodynamic solubility in your specific buffer system to ensure you are working within a stable concentration range.
-
Data Presentation
Table 1: Expected Solubility of Tert-butyl 7-aminoheptanoate in Common Solvents
| Solvent | Chemical Formula | Polarity Index | Expected Solubility at 25°C (mg/mL) | Notes |
| Water | H₂O | 10.2 | Low | Solubility is pH-dependent and increases at lower pH. |
| Methanol (MeOH) | CH₃OH | 5.1 | High | Expected to be a good solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Expected to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Very High | A good solvent for creating concentrated stock solutions. |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Very High | An alternative to DMSO for stock solutions. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Moderate to High | |
| Hexane | C₆H₁₄ | 0.1 | Low | Expected to be a poor solvent due to the polar amino group. |
Disclaimer: The solubility values in this table are estimated based on the chemical structure and properties of similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Accurately weigh a small amount of Tert-butyl 7-aminoheptanoate into a clean, dry vial.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO or DMF) to achieve a high concentration stock solution (e.g., 50-100 mM).
-
Vortex or gently sonicate the vial until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Store the stock solution appropriately, protected from light and moisture.
Protocol 2: Determination of Thermodynamic Solubility
-
Add an excess amount of Tert-butyl 7-aminoheptanoate to a known volume of your aqueous buffer of interest in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully collect the supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved Tert-butyl 7-aminoheptanoate using a validated analytical method, such as HPLC-UV or LC-MS.
-
The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Visualizations
Caption: A flowchart for troubleshooting solubility issues.
Caption: The relationship between pH and solubility.
References
Stability and degradation of Tert-butyl 7-aminoheptanoate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Tert-butyl 7-aminoheptanoate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Tert-butyl 7-aminoheptanoate in solution?
A1: The primary degradation pathway for Tert-butyl 7-aminoheptanoate is acid-catalyzed hydrolysis of the tert-butyl ester bond. This reaction yields 7-aminoheptanoic acid and tert-butanol, which can further dehydrate to isobutylene under acidic conditions. The presence of even trace amounts of acid can initiate this degradation process.
Q2: How stable is Tert-butyl 7-aminoheptanoate in neutral or basic solutions?
A2: Tert-butyl esters, including Tert-butyl 7-aminoheptanoate, are generally stable under neutral and basic conditions. Hydrolysis under basic conditions is significantly slower compared to acid-catalyzed hydrolysis. However, prolonged exposure to strongly basic conditions, especially at elevated temperatures, may lead to gradual degradation.
Q3: What are the optimal storage conditions for Tert-butyl 7-aminoheptanoate solutions?
A3: To ensure maximum stability, solutions of Tert-butyl 7-aminoheptanoate should be stored at low temperatures (2-8 °C) and under anhydrous conditions whenever possible. If aqueous solutions are necessary, they should be prepared fresh and used promptly. Buffering the solution to a neutral or slightly basic pH can also help minimize hydrolysis.
Q4: Can enzymes in my experimental system degrade Tert-butyl 7-aminoheptanoate?
A4: While less common than acid hydrolysis, enzymatic hydrolysis of the ester bond is possible. Some proteases and esterases can catalyze the hydrolysis of amino acid esters.[1] If you are working with cell lysates or other biological matrices, enzymatic degradation should be considered as a potential stability issue.
Q5: What analytical techniques can I use to monitor the stability of Tert-butyl 7-aminoheptanoate?
A5: Several analytical techniques can be employed to monitor the stability of Tert-butyl 7-aminoheptanoate and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of the parent compound and the appearance of degradation products.[1][3]
Troubleshooting Guides
Issue 1: Rapid loss of active compound in my assay.
| Potential Cause | Troubleshooting Step |
| Acidic pH of the solution | Measure the pH of your solution. If it is acidic, adjust to a neutral or slightly basic pH using a suitable buffer. |
| Presence of acidic contaminants | Ensure all glassware is thoroughly cleaned and that solvents and reagents are free from acidic impurities. |
| Elevated temperature | Perform experiments at the lowest temperature compatible with your protocol. Store stock solutions and experimental samples at 2-8 °C or frozen if appropriate. |
| Enzymatic degradation | If working with biological samples, consider adding protease or esterase inhibitors to your reaction mixture. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent solution preparation | Prepare fresh solutions of Tert-butyl 7-aminoheptanoate for each experiment. Avoid using old stock solutions that may have partially degraded. |
| Variability in storage time | Standardize the time between solution preparation and use in your experiments. |
| Cross-contamination | Ensure no cross-contamination with acidic reagents or samples. |
Issue 3: Appearance of unexpected peaks in my chromatogram.
| Potential Cause | Troubleshooting Step |
| Degradation of Tert-butyl 7-aminoheptanoate | The primary degradation product is 7-aminoheptanoic acid. Analyze a standard of this compound to confirm the identity of the new peak. |
| Reaction with other components | Consider the possibility of the amino group of Tert-butyl 7-aminoheptanoate reacting with other components in your solution, such as aldehydes or ketones. |
| Impurity in the starting material | Check the certificate of analysis for your batch of Tert-butyl 7-aminoheptanoate for any reported impurities. |
Data Presentation
The following table summarizes hypothetical stability data for Tert-butyl 7-aminoheptanoate under various conditions, as might be determined by a stability-indicating HPLC assay.
Table 1: Stability of Tert-butyl 7-aminoheptanoate (1 mg/mL) in Aqueous Buffers
| Condition | Time Point | % Remaining Tert-butyl 7-aminoheptanoate | % 7-Aminoheptanoic Acid |
| pH 5.0 (Acetate Buffer), 25 °C | 0 h | 100% | 0% |
| 24 h | 85% | 15% | |
| 48 h | 72% | 28% | |
| 72 h | 60% | 40% | |
| pH 7.4 (Phosphate Buffer), 25 °C | 0 h | 100% | 0% |
| 24 h | 99% | 1% | |
| 48 h | 98% | 2% | |
| 72 h | 97% | 3% | |
| pH 9.0 (Borate Buffer), 25 °C | 0 h | 100% | 0% |
| 24 h | >99% | <1% | |
| 48 h | >99% | <1% | |
| 72 h | >99% | <1% | |
| pH 7.4 (Phosphate Buffer), 4 °C | 0 h | 100% | 0% |
| 72 h | >99% | <1% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Tert-butyl 7-aminoheptanoate
This protocol describes a reversed-phase HPLC method for the separation and quantification of Tert-butyl 7-aminoheptanoate and its primary degradant, 7-aminoheptanoic acid.
1. Materials and Reagents:
-
Tert-butyl 7-aminoheptanoate reference standard
-
7-Aminoheptanoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tert-butyl 7-aminoheptanoate and 7-aminoheptanoic acid in a 50:50 mixture of acetonitrile and water to prepare individual stock solutions.
-
Working Standards: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the experimental samples with the mobile phase starting condition (95% A, 5% B) to fall within the calibration range.
4. Analysis:
-
Inject the standards to establish the calibration curve.
-
Inject the experimental samples.
-
Integrate the peak areas for Tert-butyl 7-aminoheptanoate and 7-aminoheptanoic acid.
-
Calculate the concentrations in the samples based on the calibration curve.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Tert-butyl 7-aminoheptanoate in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of Tert-butyl 7-aminoheptanoate at 105 °C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to a control sample (unstressed stock solution).
-
Identify and quantify the degradation products.
Visualizations
Caption: Acid-catalyzed degradation pathway of Tert-butyl 7-aminoheptanoate.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Tert-Butylation of 7-Aminoheptanoic Acid
Welcome to the technical support center for the tert-butylation of 7-aminoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide detailed information on alternative catalytic methods, troubleshooting guidance for common experimental issues, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the tert-butylation of 7-aminoheptanoic acid?
A1: The primary challenges include the low solubility of the free amino acid in common organic solvents, the potential for side reactions such as N-tert-butylation, and the need for harsh reaction conditions with traditional methods (e.g., using strong, corrosive acids like sulfuric acid or perchloric acid) which can lead to low yields and purification difficulties.[1][2]
Q2: What are the key advantages of using alternative catalysts for this reaction?
A2: Alternative catalysts can offer several advantages, including milder reaction conditions, higher yields, improved selectivity for O-tert-butylation over N-tert-butylation, easier catalyst separation and recycling, and a better environmental profile (green chemistry).[3][4]
Q3: Which alternative catalysts show the most promise for the tert-butylation of amino acids?
A3: Several classes of alternative catalysts have been explored. Bis(trifluoromethanesulfonyl)imide (Tf2NH) in conjunction with tert-butyl acetate has shown excellent results for a variety of amino acids.[5][6] Heterogeneous catalysts like zeolites and solid acids are also promising due to their ease of separation and potential for shape selectivity.[4] Ionic liquids are another area of investigation, offering a unique reaction environment.[3][7]
Q4: Can the amino group of 7-aminoheptanoic acid interfere with the reaction?
A4: Yes, the free amino group can be a competing nucleophile, leading to the formation of N-tert-butylated byproducts. The choice of catalyst and reaction conditions is crucial to maximize the desired O-tert-butylation of the carboxylic acid. Some methods, like the Tf2NH protocol, effectively protonate the amino group, rendering it less nucleophilic and favoring esterification.[8]
Q5: Is it possible to recycle these alternative catalysts?
A5: A significant advantage of heterogeneous catalysts like zeolites is their potential for recovery and reuse after simple filtration and washing.[4] Some ionic liquids can also be recycled, although this may depend on the specific ionic liquid and the workup procedure.[3][9]
Troubleshooting Guide
This guide addresses common issues encountered during the tert-butylation of 7-aminoheptanoic acid using alternative catalysts.
Issue 1: Low or No Conversion to the Tert-Butyl Ester
-
Question: My reaction shows a low yield or no formation of the desired tert-butyl 7-aminoheptanoate. What are the possible causes and solutions?
-
Answer:
-
Poor Solubility of 7-Aminoheptanoic Acid: The starting material may not be sufficiently soluble in the reaction solvent.
-
Solution (Tf2NH method): The use of bis(trifluoromethanesulfonyl)imide (Tf2NH) is specifically designed to address this by forming a more soluble salt with the amino acid in tert-butyl acetate.[10]
-
Solution (General): Consider using a co-solvent to improve solubility, but ensure it is compatible with the catalyst and reaction conditions.
-
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the employed conditions.
-
Solution (Zeolites/Solid Acids): Ensure the catalyst is properly activated (e.g., by heating under vacuum to remove adsorbed water). The acidity of the zeolite is crucial for catalytic activity.[4]
-
Solution (General): Increase the catalyst loading or consider a more active catalyst. For instance, Tf2NH has been shown to be more effective than many other acids for this transformation.[2]
-
-
Inadequate Reaction Temperature or Time: The reaction may require more forcing conditions to proceed.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extend the reaction time, taking care to check for potential byproduct formation.
-
-
Issue 2: Formation of Significant Byproducts (e.g., N-tert-butylation)
-
Question: I am observing significant amounts of byproducts, and I suspect N-tert-butylation is occurring. How can I improve the selectivity?
-
Answer:
-
Unprotected Amino Group: The primary amino group is nucleophilic and can react with the tert-butylating agent.
-
Solution (Tf2NH method): This method utilizes a stoichiometric amount of the strong acid Tf2NH to protonate the amino group, thus deactivating it towards alkylation and promoting selective O-tert-butylation.[8]
-
Solution (Zeolites): The shape-selective nature of certain zeolites may favor the reaction at the less sterically hindered carboxylic acid group. However, this is highly dependent on the specific zeolite framework.
-
-
Reaction Conditions Favoring N-Alkylation: Higher temperatures can sometimes lead to less selective reactions.
-
Solution: Attempt the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable O-tert-butylated product.
-
-
Issue 3: Difficulty in Catalyst Separation and Reuse
-
Question: I am having trouble separating my catalyst from the reaction mixture for recycling. What can I do?
-
Answer:
-
Homogeneous Catalyst: Homogeneous catalysts like Tf2NH are dissolved in the reaction medium and require a chemical workup for removal.
-
Solution: The Tf2NH catalyst is typically removed by a basic wash during the workup procedure.[6]
-
-
Fine Catalyst Particles (Heterogeneous Catalysts): Zeolites or other solid acids may be too fine for simple filtration.
-
Solution: Use centrifugation to pellet the catalyst before decanting the supernatant. Alternatively, consider using a membrane filtration setup.
-
-
Catalyst Deactivation: The recycled catalyst shows significantly lower activity.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Tert-Butylation of Amino Acids
| Catalyst System | Substrate | Tert-Butylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bis(trifluoromethanesulfonyl)imide (Tf2NH) | D-Valine | tert-Butyl Acetate | tert-Butyl Acetate | 0 | 2 | 81 | [8] |
| L-Leucine | tert-Butyl Acetate | tert-Butyl Acetate | 0 | 2 | 74 | [8] | |
| L-Phenylalanine | tert-Butyl Acetate | tert-Butyl Acetate | 0 | 2 | 86 | [8] | |
| L-Serine | tert-Butyl Acetate | tert-Butyl Acetate | 0 | 2.5 | quant. | [8] | |
| Zeolite H-USY | L-Phenylalanine | Methanol (for methyl ester) | Methanol | 100 | 20 | 83 | [4] |
| Ionic Liquid [bmim][HSO4] | Acetic Acid | Neopentyl Alcohol | [bmim][HSO4] | 80 | 18 | 85 | [7] |
Note: Data for 7-aminoheptanoic acid is limited; however, the results for other amino acids, particularly with the Tf2NH system, suggest a high potential for successful application.
Experimental Protocols
Protocol 1: Tert-Butylation of Amino Acids using Bis(trifluoromethanesulfonyl)imide (Tf2NH)
This protocol is adapted from the procedure described by Namba and colleagues and is expected to be effective for 7-aminoheptanoic acid.[6]
-
Preparation: In a round-bottom flask, suspend the amino acid (e.g., 7-aminoheptanoic acid, 1.0 eq) in tert-butyl acetate (0.1 M concentration).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Catalyst Addition: In a separate flask, prepare a solution of bis(trifluoromethanesulfonyl)imide (1.1 eq) in dichloromethane. Add this solution to the cooled amino acid suspension with stirring.
-
Reaction: Stir the resulting mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-3 hours).
-
Workup:
-
Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C (caution: gas evolution).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure tert-butyl 7-aminoheptanoate.
Protocol 2: General Procedure for Tert-Butylation using a Heterogeneous Zeolite Catalyst
This is a general protocol based on the principles of zeolite-catalyzed esterification.[4] Optimization of conditions for 7-aminoheptanoic acid will be necessary.
-
Catalyst Activation: Activate the zeolite catalyst (e.g., H-USY) by heating at a high temperature (e.g., 400-500 °C) under vacuum for several hours to remove adsorbed water.
-
Reaction Setup: To a pressure-rated reaction vessel, add the 7-aminoheptanoic acid, the activated zeolite catalyst (e.g., 10-20 wt% relative to the amino acid), and the tert-butylating agent (e.g., tert-butanol or isobutylene). A suitable solvent may be required.
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
Remove the solvent and excess reagents under reduced pressure.
-
-
Purification: Purify the crude product by distillation or column chromatography.
-
Catalyst Recycling: Wash the recovered catalyst with a suitable solvent, dry, and reactivate by calcination for reuse.[4]
Visualizations
Caption: General experimental workflow for the catalytic tert-butylation of 7-aminoheptanoic acid.
Caption: Troubleshooting decision tree for tert-butylation of 7-aminoheptanoic acid.
References
- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. Salt-free esterification of α-amino acids catalysed by zeolite H-USY - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Large-Scale Synthesis of Tert-butyl 7-aminoheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-butyl 7-aminoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the large-scale synthesis of tert-butyl 7-aminoheptanoate?
A1: The large-scale synthesis of tert-butyl 7-aminoheptanoate typically involves the esterification of a protected 7-aminoheptanoic acid derivative. Common strategies include:
-
Direct Esterification: Reacting N-protected 7-aminoheptanoic acid with isobutylene in the presence of a strong acid catalyst. This method can sometimes result in low yields on an industrial scale.[1]
-
Carbodiimide-mediated Esterification: Coupling an N-protected 7-aminoheptanoic acid with tert-butanol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often with a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Transesterification: While less common for this specific molecule, transesterification from another ester of 7-aminoheptanoic acid with potassium tert-butoxide can be a viable route.
Q2: Why is N-protection necessary during the synthesis?
A2: The primary amine of 7-aminoheptanoic acid is nucleophilic and can interfere with the esterification reaction. It can react with the activated carboxylic acid or the esterification reagents, leading to side products such as amides or oligomers. Therefore, a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is used to temporarily block the amine's reactivity. The Boc group is advantageous as it is stable under many reaction conditions and can be removed under acidic conditions.[2]
Q3: What are the key considerations for purification of tert-butyl 7-aminoheptanoate at a large scale?
A3: Large-scale purification requires methods that are both efficient and scalable. Common techniques include:
-
Extraction: Utilizing a series of aqueous washes with acidic and basic solutions to remove unreacted starting materials and water-soluble byproducts.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an effective method for achieving high purity.
-
Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be used for purification.
-
Chromatography: While flash chromatography is a powerful tool at the lab scale, it is often less practical and more expensive for large-scale production. It is typically reserved for high-value products or when other methods fail.
Q4: How stable is tert-butyl 7-aminoheptanoate?
A4: The tert-butyl ester is susceptible to hydrolysis under acidic conditions, which will cleave the ester to form tert-butanol and 7-aminoheptanoic acid. It is generally stable under neutral and basic conditions. For long-term storage, it is advisable to keep it in a cool, dry place, protected from acidic vapors. The tert-butyl group itself can be susceptible to metabolism in biological systems.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tert-butyl Ester | Incomplete reaction during esterification. | - Increase reaction time or temperature (monitor for side reactions).- Use a more efficient coupling agent or catalyst.- Ensure all reagents are anhydrous, as water can hydrolyze the activated ester. |
| Side reactions, such as amide formation. | - Ensure the N-protecting group is stable under the reaction conditions.- Optimize the reaction temperature to favor esterification over side reactions. | |
| Loss of product during workup. | - Optimize the pH and number of extractions.- Use a continuous extraction apparatus for better recovery. | |
| Presence of Unreacted Starting Material | Insufficient amount of esterifying reagent. | - Use a slight excess of the esterifying reagent (e.g., tert-butanol or isobutylene). |
| Inefficient activation of the carboxylic acid. | - Check the quality and activity of the coupling agent.- Ensure proper reaction stoichiometry. | |
| Formation of Di-tert-butyl dicarbonate (Boc Anhydride) Related Impurities | If using Boc protection, residual Boc anhydride can lead to byproducts. | - Ensure complete removal of Boc anhydride after the protection step.- Use a quenching agent, such as an amine, to react with any remaining Boc anhydride. |
| Difficulty in Removing the N-Protecting Group | Incomplete deprotection reaction. | - Increase the concentration of the deprotecting agent (e.g., trifluoroacetic acid for Boc).- Extend the reaction time or increase the temperature. |
| Formation of stable intermediates. | - Use scavengers, such as triethylsilane, to trap reactive carbocations formed during deprotection. | |
| Product Contamination with Salts | Inadequate washing during workup. | - Increase the number of aqueous washes.- Use brine washes to break up emulsions and improve separation. |
| Inconsistent Product Quality Between Batches | Variations in raw material quality. | - Implement stringent quality control checks for all starting materials. |
| Poor control over reaction parameters. | - Use automated reactors to ensure consistent temperature, stirring, and addition rates. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of N-Boc-7-aminoheptanoic acid
-
Reaction Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with 7-aminoheptanoic acid (5 kg, 34.4 mol) and a 1:1 mixture of dioxane and water (20 L).
-
Basification: The mixture is cooled to 10 °C, and a 2 M solution of sodium hydroxide is added until the pH of the solution is between 10 and 11.
-
Boc Protection: Di-tert-butyl dicarbonate (8.2 kg, 37.8 mol) dissolved in dioxane (5 L) is added dropwise to the stirred solution over 2-3 hours, maintaining the temperature below 15 °C.
-
Reaction Monitoring: The reaction is stirred overnight at room temperature. The progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with diethyl ether (2 x 5 L) to remove unreacted di-tert-butyl dicarbonate. The aqueous layer is then cooled to 0 °C and acidified to pH 2-3 with a 1 M solution of hydrochloric acid.
-
Isolation: The precipitated N-Boc-7-aminoheptanoic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the product as a white solid.
Protocol 2: Large-Scale Synthesis of Tert-butyl 7-aminoheptanoate hydrochloride from N-Boc-7-aminoheptanoic acid
-
Reaction Setup: A 50 L glass-lined reactor is charged with N-Boc-7-aminoheptanoic acid (5 kg, 20.4 mol), dichloromethane (20 L), and tert-butanol (7.5 L, 81.6 mol).
-
Coupling Reaction: The solution is cooled to 0 °C, and 4-dimethylaminopyridine (DMAP) (250 g, 2.04 mol) is added. N,N'-Dicyclohexylcarbodiimide (DCC) (4.6 kg, 22.4 mol) dissolved in dichloromethane (5 L) is added dropwise over 2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 24 hours. The formation of the product is monitored by TLC.
-
Workup: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1 M HCl (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L). The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Deprotection and Salt Formation: The solvent is removed under reduced pressure. The crude N-Boc-tert-butyl 7-aminoheptanoate is dissolved in a minimal amount of diethyl ether. A solution of HCl in diethyl ether (4 M) is added slowly with stirring until the precipitation of the hydrochloride salt is complete.
-
Isolation: The tert-butyl 7-aminoheptanoate hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Visualizations
Caption: Synthetic workflow for tert-butyl 7-aminoheptanoate HCl.
Caption: Potential side reactions in the synthesis.
References
- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Protection and Deprotection Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Boc-protection and deprotection of amines.
Troubleshooting Guide: Boc-Protection
Issue: Formation of Di-Boc Side Product
Q1: During the Boc-protection of a primary amine, I am observing a significant amount of the di-Boc protected byproduct. How can I minimize its formation?
A1: The over-protection of primary amines to form N,N-di-Boc derivatives is a common side reaction.[1] Optimizing reaction parameters is crucial for minimizing this byproduct. Key strategies include:
-
Stoichiometry of (Boc)₂O: Use a controlled amount of di-tert-butyl dicarbonate ((Boc)₂O), typically ranging from 1.0 to 1.2 equivalents relative to the amine.[1] A large excess of (Boc)₂O increases the likelihood of the initially formed mono-Boc product reacting further.[1]
-
Reaction Temperature: Conduct the reaction at a lower temperature, such as 0 °C to room temperature. The formation of the di-Boc byproduct is often favored at higher temperatures.[1]
-
Base Selection: Employ a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA).[1] Stronger bases can deprotonate the mono-Boc protected amine, enhancing its nucleophilicity and promoting a second reaction with (Boc)₂O.[1]
-
4-Dimethylaminopyridine (DMAP) Usage: Avoid or use only catalytic amounts of DMAP. While DMAP can accelerate the reaction, it is also known to promote di-Boc formation.[2]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting amine has been consumed.[1]
Table 1: Recommended Reaction Parameter Adjustments to Minimize Di-Boc Formation
| Parameter | Recommendation to Minimize Di-Boc | Rationale |
| (Boc)₂O Stoichiometry | 1.0 - 1.2 equivalents | A large excess of (Boc)₂O increases the probability of the mono-Boc product reacting further.[1] |
| Reaction Temperature | 0 °C to room temperature | Di-Boc formation is often favored at higher temperatures.[1] |
| Base Selection | Weaker, non-nucleophilic base (e.g., NaHCO₃, TEA) | Stronger bases can deprotonate the mono-Boc protected amine, increasing its nucleophilicity.[1] |
| DMAP Usage | Avoid or use catalytic amounts | DMAP can promote the formation of the di-Boc byproduct.[2] |
| Reaction Time | Monitor closely and stop upon consumption of starting material | Prolonged reaction times can lead to increased side product formation.[1] |
Q2: Are there alternative methods to selectively achieve mono-Boc protection?
A2: Yes, several methods have been developed to favor mono-protection. One effective approach involves the in-situ mono-protonation of a diamine using a reagent like chlorotrimethylsilane before the addition of (Boc)₂O. This reduces the nucleophilicity of one amine group, directing the protection to the other. Another strategy involves using alternative Boc-protection reagents or solvent systems, such as performing the reaction in a water-acetone mixture without a catalyst, which has been shown to yield the corresponding monocarbamate in excellent yields with short reaction times.[3]
Experimental Protocol: Standard Mono-Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).[1]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.[1]
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the progress by TLC.[1]
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Troubleshooting Guide: Boc-Deprotection
Issue: Side Reaction - Tert-butylation of Nucleophilic Residues
Q1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da after Boc-deprotection. What is the cause and how can I prevent it?
A1: A mass increase of +56 Da is a clear indication of tert-butylation, a common side reaction during acid-catalyzed Boc-deprotection.[4] The strong acid, typically trifluoroacetic acid (TFA), cleaves the Boc group to generate a reactive tert-butyl cation.[4][5][6] This electrophilic intermediate can then alkylate nucleophilic sites on your molecule.[5][6][7]
Q2: Which functional groups are most susceptible to tert-butylation?
A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation.[6][8] In peptide synthesis, this includes:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[4][6][8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][6][8]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[6][8]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[6][8]
Other electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[7][8]
Q3: How can I prevent the formation of tert-butylation byproducts?
A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[5][8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can react with your molecule of interest.[5][8]
Table 2: Common Scavengers for Boc-Deprotection
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for Trp, Met, Tyr[6][8] | 2.5 - 5% (v/v)[8] |
| Water (H₂O) | General purpose, traps the cation to form tert-butanol[8] | 2.5 - 5% (v/v) |
| Thioanisole | Methionine (Met) and Tryptophan (Trp)[8] | 5% (v/v) |
| Ethanedithiol (EDT) | Cysteine (Cys)[6] | 2.5% (v/v) |
| Anisole | Tryptophan (Trp)[6] | 5% (v/v) |
Issue: Incomplete or Slow Deprotection
Q4: My Boc-deprotection reaction is sluggish and does not go to completion. What are the potential causes and solutions?
A4: Incomplete or slow deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group.[9][10][11]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[9]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[9][10][11]
-
Poor Reagent Quality: TFA is hygroscopic, and the presence of water can reduce its effective acidity.[10]
Table 3: Troubleshooting Incomplete Boc-Deprotection
| Observation | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid strength/concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[5][6] Consider switching to a stronger acid system like 4M HCl in dioxane.[5][9] |
| Slow Reaction | Inadequate reaction time or temperature | Increase the reaction time and monitor progress closely by TLC or LC-MS.[5][8] Allow the reaction to warm to room temperature.[9] |
| No Reaction | Steric hindrance | Use more forcing conditions such as a higher acid concentration, longer reaction time, or gentle warming.[9][10] |
| Inconsistent Results | Poor reagent quality | Use fresh, high-quality anhydrous solvents and acids.[10] |
Issue: Other Side Reactions
Q5: Besides tert-butylation, what other side reactions can occur during Boc-deprotection?
A5: Other potential side reactions include:
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[5][] This can be minimized by ensuring complete removal of TFA during work-up, for example, by co-evaporation with a solvent like toluene.[8]
-
Degradation of Acid-Sensitive Groups: The harsh acidic conditions required for Boc-deprotection can lead to the cleavage of other acid-labile protecting groups or degradation of sensitive functionalities within the molecule.[5] In such cases, milder deprotection methods should be considered.
Q6: What are some milder alternatives to TFA for Boc-deprotection?
A6: For substrates with acid-sensitive functional groups, several milder deprotection methods can be employed:
-
Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[9]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic and often milder conditions.[9]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for any acid.[9][13]
-
Oxalyl chloride in methanol: This has been reported as a very mild method that is tolerant of acid-labile esters.[8][14]
Experimental Protocols: Boc-Deprotection
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[15]
-
Cooling: Cool the solution to 0 °C using an ice bath.[8]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[8] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20% to 50% (v/v).[15]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours.[15] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8][15]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8][16] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[8]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[8][17] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[17]
-
Reagents and Materials: Boc-protected amine, 4M HCl in 1,4-dioxane, diethyl ether.[17]
-
Procedure: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[17]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[17]
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[17]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc-deprotection?
A1: The deprotection of a Boc-protected amine is initiated by the protonation of the carbamate oxygen by an acid, such as TFA or HCl.[5] This is followed by the fragmentation of the intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[5]
Q2: How can I monitor the progress of my Boc-deprotection reaction?
A2: Several analytical techniques can be used to monitor the reaction's progress, including Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Q3: Can I perform a Boc-deprotection in the presence of an ester?
A3: Yes, but care must be taken as some esters can be sensitive to the acidic conditions used for Boc-deprotection. Using milder conditions, such as HCl in ethyl acetate, may allow for Boc-deprotection without significant cleavage of the ester.[18] It has been reported that while TFA in DCM can lead to 10-20% ester bond cleavage, HCl in ethyl acetate can achieve deprotection without breaking ester bonds, albeit over a longer reaction time.[18]
Q4: Is it possible to selectively deprotect a secondary N-Boc group in the presence of a primary N-Boc group?
A4: Yes, selective deprotection can be achieved. For instance, zinc bromide (ZnBr₂) in dichloromethane (CH₂Cl₂) can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. jk-sci.com [jk-sci.com]
Technical Support Center: Managing Temperature for Tert-butyl 7-aminoheptanoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 7-aminoheptanoate. Proper temperature management is critical for successful and reproducible outcomes in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding temperature when using Tert-butyl 7-aminoheptanoate?
A1: The main concerns are preventing thermal decomposition of the tert-butyl ester, minimizing side reactions such as intramolecular cyclization (lactam formation), and ensuring optimal reaction rates for desired transformations like acylation or peptide coupling. The tert-butyl group is sensitive to acidic conditions, a sensitivity that increases with temperature.
Q2: At what temperature does Tert-butyl 7-aminoheptanoate start to decompose?
Q3: Can I perform reactions with Tert-butyl 7-aminoheptanoate at room temperature?
A3: Yes, many reactions, such as standard amide bond formations using coupling agents, can be effectively carried out at room temperature (20-25°C).[2] Performing reactions at or below room temperature is often preferred to minimize the risk of side reactions and ensure the stability of the tert-butyl ester.
Q4: When is it necessary to cool the reaction mixture?
A4: Cooling is recommended, particularly during the addition of highly reactive reagents like acyl chlorides, to control the initial exothermic reaction and prevent localized overheating.[3] Maintaining a low temperature (e.g., 0°C) during the initial phase of the reaction can improve selectivity and yield.
Q5: Is it ever advisable to heat reactions involving Tert-butyl 7-aminoheptanoate?
A5: Gentle heating may be necessary for sluggish reactions or to improve the solubility of reactants. However, any heating should be carefully controlled and monitored. It is crucial to determine the thermal stability of all reactants and products before increasing the temperature. In some specialized applications like thermal deprotection in a continuous flow reactor, very high temperatures (120-240°C) are used, but this is for the specific purpose of removing the tert-butyl group.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with Tert-butyl 7-aminoheptanoate, with a focus on temperature-related causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete Reaction: The reaction temperature may be too low for the specific transformation to proceed at a reasonable rate. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. Consider a solvent with a higher boiling point if necessary, while being mindful of the thermal stability of the reactants and products. |
| Thermal Decomposition: The reaction temperature may be too high, leading to the degradation of the starting material or the product. | Reduce the reaction temperature. If the reaction requires elevated temperatures, consider using a milder catalyst or a more reactive coupling agent to allow for lower reaction temperatures. | |
| Presence of a Carboxylic Acid Impurity | Hydrolysis of the Tert-butyl Ester: This can occur at elevated temperatures, especially in the presence of acidic or basic conditions. | Maintain a neutral pH and keep the reaction temperature as low as possible. Use non-nucleophilic bases for acid scavenging. |
| Formation of an Unidentified Byproduct with a Lower Rf Value on TLC | Intramolecular Cyclization (Lactam Formation): The primary amine can react with the ester carbonyl, particularly at higher temperatures, to form a seven-membered lactam. | Keep the reaction temperature low (0°C to room temperature). Use a protecting group for the amine if the reaction conditions are harsh. |
| Multiple Spots on TLC, Indicating a Complex Mixture | Side Reactions Due to High Temperature: Elevated temperatures can promote various side reactions, leading to a complex product mixture. | Lower the reaction temperature. Ensure even heating with a well-stirred reaction vessel. Consider adding reactive reagents slowly at a low temperature to control the initial exotherm. |
Data Presentation
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagents | Recommended Temperature Range (°C) | Notes |
| Acylation | Acyl Chloride, Non-nucleophilic base (e.g., DIEA) | 0 to 25 | Addition of acyl chloride should be done at 0°C to control the exotherm.[3] |
| Peptide Coupling | Carboxylic Acid, EDC, HOBt | 0 to 25 | The reaction can be started at 0°C and allowed to warm to room temperature.[4] |
| Sulfonylation | Sulfonyl Chloride, Pyridine | 0 to 25 | Similar to acylation, control of the initial exotherm is important. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | 20 to 40 | Gentle heating may be required for less reactive carbonyls, but should be monitored closely. |
Experimental Protocols
Protocol 1: Acylation of Tert-butyl 7-aminoheptanoate with an Acyl Chloride
-
Preparation: Dissolve Tert-butyl 7-aminoheptanoate (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve the acyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred solution of the amine over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Peptide Coupling of Tert-butyl 7-aminoheptanoate with an N-protected Amino Acid
-
Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and Tert-butyl 7-aminoheptanoate (1.1 eq.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Mandatory Visualizations
Caption: A flowchart for troubleshooting low reaction yields.
Caption: A typical experimental workflow for an acylation reaction.
References
- 1. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
Technical Support Center: Synthesis of Tert-butyl 7-aminoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of Tert-butyl 7-aminoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the work-up procedure for Tert-butyl 7-aminoheptanoate synthesis?
The primary purpose of the work-up is to separate the desired Tert-butyl 7-aminoheptanoate from the reaction mixture. This involves quenching the reaction, removing unreacted starting materials, catalysts, and byproducts, and isolating the crude product for further purification.
Q2: What are the common impurities encountered during the synthesis of Tert-butyl 7-aminoheptanoate?
Common impurities may include unreacted 7-aminoheptanoic acid, byproducts from the tert-butylation reagent (e.g., di-tert-butyl ether, tert-butanol), and any catalysts or coupling agents used in the synthesis. If the amino group was protected and subsequently deprotected, incomplete deprotection can also lead to impurities.
Q3: My aqueous and organic layers are not separating well during extraction. What should I do?
Emulsion formation can be a common issue. To resolve this, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution), which can help to break the emulsion by increasing the ionic strength of the aqueous phase.[1]
-
If the emulsion persists, filtration through a pad of Celite or glass wool may be effective.
Q4: I am observing a low yield of my final product. What are the potential causes?
Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product loss during extraction: Tert-butyl 7-aminoheptanoate has both a free amine and an ester group, giving it some water solubility. Ensure the aqueous layer is thoroughly extracted with an organic solvent. Adjusting the pH of the aqueous layer to be basic (e.g., with sodium bicarbonate) will ensure the amine is in its free base form and more soluble in the organic solvent.
-
Product decomposition: While tert-butyl esters are generally stable to basic conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause hydrolysis back to the carboxylic acid.[2]
Q5: How can I confirm the purity of my final product?
The purity of Tert-butyl 7-aminoheptanoate can be assessed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is not extracting into the organic layer | The amino group may be protonated, making the product more water-soluble. | Adjust the pH of the aqueous layer to >8 with a mild base like sodium bicarbonate solution before extraction. This will deprotonate the ammonium salt to the free amine. |
| Presence of starting 7-aminoheptanoic acid in the final product | Incomplete reaction or hydrolysis of the ester during work-up. | Ensure the reaction goes to completion. During work-up, use mild basic conditions (e.g., saturated sodium bicarbonate solution) for washing to prevent ester hydrolysis.[1] Avoid strong acids. |
| Oily product that is difficult to handle | The product may be an oil at room temperature. Residual solvent or impurities can also contribute to this. | Ensure all solvent is removed under vacuum. If impurities are suspected, purify by column chromatography. |
| Column chromatography purification is not giving good separation | Inappropriate solvent system or stationary phase. The free amine may interact strongly with silica gel. | Use a solvent system with a small amount of a basic modifier like triethylamine (~1-2%) in your eluent to improve the peak shape and reduce tailing on silica gel. Alternatively, neutral or basic alumina can be used as the stationary phase. |
Quantitative Data Summary
The following table summarizes representative yields and purity data for the synthesis of amino acid tert-butyl esters. Note that yields are highly dependent on the specific reaction conditions and purification method.
| Parameter | Value | Notes |
| Typical Yield | 75-95% | Dependent on the specific synthetic route and purification method. For a related compound, a yield of 99% was reported after extraction.[3] |
| Purity (after column chromatography) | >95% | As determined by HPLC or NMR. |
| Purity (after extraction) | Variable | Crude purity will depend on the efficiency of the washing steps. |
Experimental Protocols
General Work-up Procedure for Tert-butyl 7-aminoheptanoate
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic conditions, carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the evolution of gas ceases and the pH of the aqueous phase is approximately 8.
-
If the reaction was run in a water-miscible solvent (e.g., THF, dioxane), the solvent may need to be removed under reduced pressure before proceeding.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).
-
Shake the funnel gently to mix the layers, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine all organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any residual acidic impurities.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water and help break any emulsions.[1]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Tert-butyl 7-aminoheptanoate.
-
Purification by Column Chromatography
-
Preparation:
-
Dissolve the crude product in a minimal amount of the chromatography eluent.
-
Prepare a silica gel column using a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate, with a small percentage of triethylamine (e.g., 1-2%) to prevent streaking of the amine on the column.
-
-
Elution:
-
Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified Tert-butyl 7-aminoheptanoate.
-
Visualizations
Caption: Experimental workflow for the work-up and purification of Tert-butyl 7-aminoheptanoate.
Caption: Troubleshooting decision tree for the work-up of Tert-butyl 7-aminoheptanoate.
References
Validation & Comparative
Comparative Purity Analysis of Tert-butyl 7-aminoheptanoate: A Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount for the integrity and reproducibility of experimental outcomes. Tert-butyl 7-aminoheptanoate, a valuable linker molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), requires rigorous purity assessment.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with experimental protocols and performance data.
Comparison of Analytical Techniques
The choice between HPLC and GC for purity determination depends on the physicochemical properties of the analyte, potential impurities, and the specific analytical requirements such as sensitivity and analysis time.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally unstable compounds.[2][3] Given that tert-butyl 7-aminoheptanoate is an amino acid ester, HPLC is an excellent choice for its analysis, as it can be performed at ambient temperatures, thus avoiding potential degradation.[4]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[3][5] While amino acids themselves are non-volatile, their ester derivatives, like tert-butyl 7-aminoheptanoate, can often be analyzed by GC, sometimes requiring derivatization to increase volatility and thermal stability.[6][7] GC typically offers faster analysis times and higher resolution for volatile compounds.[2][4]
A summary of the key performance characteristics of each technique for the analysis of amino acid esters is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds like amino acids and their salts.[2][8] | Suitable for volatile and thermally stable compounds; derivatization may be necessary for amino acid esters to improve volatility.[7] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent; may require a derivatization step to convert the analyte into a more volatile form. |
| Analysis Time | Typically 10-60 minutes per sample.[2][4] | Generally faster, with run times from a few minutes to under 30 minutes.[2][4] |
| Resolution | Good resolution, dependent on column and mobile phase selection. | Excellent resolution, especially with capillary columns, leading to sharp peaks.[2] |
| Sensitivity | High sensitivity, depending on the detector used (e.g., UV, MS). | Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[3] |
| Cost | Can be more expensive due to the cost of solvents and high-pressure pumps.[4] | Generally more cost-effective, using inert gases as the mobile phase.[4] |
Detailed Experimental Protocols
Below are representative protocols for the purity analysis of tert-butyl 7-aminoheptanoate using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on general methods for amino acid ester analysis and is designed to provide a robust separation of the main compound from potential impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical starting point is a 60:40 (v/v) mixture of 0.1% TFA in water and 0.1% TFA in acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 10 mg of tert-butyl 7-aminoheptanoate and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Data Analysis : Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography (GC) Protocol
This protocol is adapted from general methods for the analysis of amino acid esters, which often require derivatization.[6][9]
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : A mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Detector Temperature : 280 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Maintain 250 °C for 5 minutes.
-
-
Injection Volume : 1 µL (with a split ratio of 50:1).
-
Sample Preparation & Derivatization :
-
Accurately weigh 5 mg of tert-butyl 7-aminoheptanoate into a reaction vial.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes to form the silyl derivative.
-
Cool to room temperature and dilute with 700 µL of dichloromethane for a final concentration of approximately 5 mg/mL.
-
-
Data Analysis : Purity is determined by the area percent normalization method.
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of tert-butyl 7-aminoheptanoate, from sample reception to the final report.
Caption: Workflow for Purity Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. | Semantic Scholar [semanticscholar.org]
Interpreting the ¹H NMR Spectrum of Tert-butyl 7-aminoheptanoate: A Comparative Guide
This guide provides a detailed analysis of the ¹H NMR spectrum of tert-butyl 7-aminoheptanoate, a common intermediate in chemical synthesis. We will explore the characteristic signals and compare them to related structures, supported by experimental data and protocols. This information is crucial for researchers in organic chemistry and drug development for structural verification and purity assessment.
Predicted ¹H NMR Spectral Data for Tert-butyl 7-aminoheptanoate
The structure of tert-butyl 7-aminoheptanoate contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The following table summarizes the expected chemical shifts, multiplicities, and integrations for each proton signal.
| Proton Assignment (Label) | Chemical Shift (δ, ppm) | Integration | Multiplicity | Description |
| a | ~1.45 | 9H | singlet (s) | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet due to the absence of adjacent protons. The chemical shift is in the typical range for a t-butyl ester. |
| b | ~2.20 | 2H | triplet (t) | These protons are on the carbon adjacent (α) to the ester carbonyl group. The electron-withdrawing effect of the carbonyl deshields these protons, shifting them downfield. They are split into a triplet by the two protons on the adjacent methylene group (c). |
| c | ~1.51 | 2H | quintet | Protons on the carbon β to the carbonyl group. They are coupled to the protons at positions b and d, resulting in a more complex splitting pattern, often appearing as a quintet. |
| d | ~1.30 | 4H | multiplet (m) | These four protons on the two central methylene groups are in a similar chemical environment and their signals often overlap, appearing as a multiplet. Their chemical shift is typical for alkane chains[1][2]. |
| e | ~2.68 | 2H | triplet (t) | These protons are on the carbon adjacent to the nitrogen of the amino group. The electronegative nitrogen atom deshields these protons, causing a downfield shift[3][4]. They are split into a triplet by the neighboring methylene protons. |
| f | ~1.65 | 2H | broad singlet (br s) | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. These signals are often broad due to quadrupole broadening and hydrogen exchange[3][5][6]. |
Comparison with an Alternative: Methyl 7-aminoheptanoate
To highlight the influence of the tert-butyl group, we can compare the spectrum of tert-butyl 7-aminoheptanoate with that of methyl 7-aminoheptanoate.
| Compound | Ester Group Signal | Alkyl Chain Signals | Amino Group Signal |
| Tert-butyl 7-aminoheptanoate | ~1.45 ppm (singlet, 9H) | Multiplets and triplets from ~1.30 to 2.68 ppm | Broad singlet, ~1.65 ppm (2H) |
| Methyl 7-aminoheptanoate | ~3.67 ppm (singlet, 3H) | Multiplets and triplets from ~1.30 to 2.68 ppm | Broad singlet, ~1.65 ppm (2H) |
The most significant difference is the signal for the ester group. The tert-butyl group provides a strong, sharp singlet integrating to nine protons at approximately 1.45 ppm. In contrast, the methyl ester gives a singlet integrating to three protons at a more downfield position (~3.67 ppm) due to the direct attachment to the electronegative oxygen atom. The signals for the heptanoate chain remain largely similar in both compounds.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of tert-butyl 7-aminoheptanoate for structural elucidation.
Materials and Equipment:
-
Tert-butyl 7-aminoheptanoate sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of tert-butyl 7-aminoheptanoate and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube using a pipette.
-
Cap the NMR tube and gently vortex the mixture until the sample is completely dissolved.
-
-
Instrument Setup:
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 or 16 for a concentrated sample), pulse width, and relaxation delay.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
Visualization of Proton Environments
The following diagram illustrates the different proton environments in tert-butyl 7-aminoheptanoate, corresponding to the signals in the ¹H NMR spectrum.
Caption: Proton environments in Tert-butyl 7-aminoheptanoate.
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the 13C NMR Chemical Shifts of Tert-butyl 7-aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl 7-aminoheptanoate against experimentally determined data for structurally related compounds. This information is valuable for the identification, characterization, and quality control of this compound in research and development settings.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for tert-butyl 7-aminoheptanoate and provides experimental data for analogous compounds to aid in spectral interpretation. The numbering of the carbon atoms for tert-butyl 7-aminoheptanoate corresponds to the diagram in Figure 1.
| Carbon Atom | tert-Butyl 7-aminoheptanoate (Predicted, CDCl₃) | Ethyl 7-bromoheptanoate (Experimental, CDCl₃) | Ethyl Heptanoate (Experimental, CDCl₃) | N-Boc-L-alanine methyl ester (Experimental, CDCl₃) |
| C=O | 173.0 ppm | 173.8 ppm | 173.79 ppm | 172.4 ppm (Ester C=O), 155.2 ppm (Boc C=O) |
| -C(CH₃)₃ | 80.4 ppm | - | - | 79.5 ppm |
| -C(CH₃)₃ | 28.1 ppm | - | - | 28.3 ppm |
| -CH₂- (α to C=O) | 36.1 ppm | 34.4 ppm | 34.44 ppm | - |
| -CH₂- (β to C=O) | 25.1 ppm | 24.9 ppm | 25.05 ppm | - |
| -CH₂- (γ to C=O) | 29.0 ppm | 28.7 ppm | 28.92 ppm | - |
| -CH₂- (δ to C=O) | 26.6 ppm | 28.0 ppm | 31.58 ppm | - |
| -CH₂- (ε to C=O) | 33.0 ppm | 32.8 ppm | 22.57 ppm | - |
| -CH₂-NH₂ | 42.2 ppm | - | - | 47.6 ppm (α-carbon) |
| -O-CH₂-CH₃ | - | 60.2 ppm | 60.13 ppm | - |
| -O-CH₂-CH₃ | - | 14.3 ppm | 14.30 ppm | - |
| Terminal -CH₃ | - | - | 14.03 ppm | 18.3 ppm |
Note: The chemical shifts for the heptanoate chain in ethyl 7-bromoheptanoate are influenced by the electron-withdrawing bromine atom, generally leading to a downfield shift for nearby carbons compared to ethyl heptanoate. The data for N-Boc-L-alanine methyl ester is provided to show typical chemical shifts for the tert-butoxycarbonyl (Boc) protecting group and the α-carbon of an amino acid ester.
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation and comparison. Below is a standard experimental protocol for obtaining 13C NMR data for compounds similar to tert-butyl 7-aminoheptanoate.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent: Dissolve approximately 20-50 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
Field Strength: Data is typically acquired on a spectrometer with a proton frequency of 300 MHz or higher. The corresponding 13C frequency would be 75 MHz.
-
Probe: A standard 5 mm broadband probe is suitable.
-
Temperature: Spectra are usually recorded at room temperature (approximately 298 K).
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum with singlets for each unique carbon atom.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally used.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
Visualization of Tert-butyl 7-aminoheptanoate
The following diagram illustrates the chemical structure of tert-butyl 7-aminoheptanoate with the carbon atoms numbered for correlation with the 13C NMR data table.
Figure 1. Structure of tert-butyl 7-aminoheptanoate with carbon numbering.
Comparative Guide to the High-Resolution Mass Spectrometry of Tert-butyl 7-aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of small molecules are pivotal in drug discovery and development. Tert-butyl 7-aminoheptanoate, a key building block in various synthetic pathways, requires precise analytical methods to determine its identity, purity, and quantity. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with two alternative analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented, including supporting experimental data from analogous compounds, is designed to assist researchers in selecting the most appropriate method for their specific analytical needs.
Comparison of Analytical Techniques
The choice of an analytical technique for the analysis of tert-butyl 7-aminoheptanoate depends on the specific requirements of the study, such as the need for exact mass determination, absolute quantification, or high-throughput screening.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures mass-to-charge ratio with high accuracy and resolution, enabling elemental composition determination. | Provides structural information and absolute quantification against a certified internal standard based on the direct proportionality between signal intensity and the number of nuclei. | Separates volatile and thermally stable compounds followed by mass analysis. Derivatization is often required for polar analytes. |
| Primary Application | Confirmatory analysis, structural elucidation, metabolite identification, and quantification. | Absolute purity determination and quantification without the need for a specific reference standard of the analyte. | Routine quantification, impurity profiling, and analysis of volatile compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Precise weighing of the sample and internal standard, followed by dissolution in a deuterated solvent. | Derivatization is typically required to increase volatility and thermal stability. |
| Instrumentation | Orbitrap, FT-ICR, or TOF mass spectrometers. | High-field NMR spectrometer (e.g., 400 MHz or higher). | Gas chromatograph coupled to a mass spectrometer (quadrupole, TOF, or ion trap). |
| Data Output | High-resolution mass spectrum with accurate m/z values. | 1D or 2D NMR spectrum with chemical shifts, coupling constants, and signal integrals. | Chromatogram showing retention times and mass spectra of separated components. |
Quantitative Performance Data
| Parameter | HRMS (LC-HRMS of Amino Acids)[1] | qNMR (Purity of Amino Acids)[2][3] | GC-MS (Derivatized Amino Acids)[4][5] |
| Linearity (R²) | > 0.99 | > 0.999[3] | > 0.99[5] |
| Limit of Detection (LOD) | 0.001 - 10 µg/L[1] | Analyte dependent, typically in the mg/mL range for high precision[2] | 1 - 7 pg on column[4] |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 µmol/L[5] | Analyte dependent, typically in the mg/mL range for high precision[2] | < 0.1 µg/mL[6] |
| Precision (RSD) | < 15% | < 1%[3] | < 10%[6] |
| Accuracy (Recovery) | 80 - 120% | 98 - 102%[7] | 80 - 110%[5] |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: An Orbitrap or Q-TOF mass spectrometer equipped with a heated electrospray ionization (HESI) source is recommended.
Sample Preparation:
-
Accurately weigh approximately 1 mg of tert-butyl 7-aminoheptanoate.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
LC-HRMS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ion mode.
-
Resolution: > 60,000 FWHM.
-
Mass Range: m/z 100-500.
Data Analysis: The exact mass of the protonated molecule [M+H]⁺ of tert-butyl 7-aminoheptanoate (C₁₁H₂₄NO₂⁺) is calculated and compared to the experimentally measured mass. The elemental composition can be confirmed using the high mass accuracy data.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of tert-butyl 7-aminoheptanoate and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Parameters (¹H):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
Data Analysis: The purity of tert-butyl 7-aminoheptanoate is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral of the signal
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
IS = Internal Standard
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer.
Derivatization:
-
Accurately weigh approximately 1 mg of tert-butyl 7-aminoheptanoate into a reaction vial.
-
Add 100 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS or methyl chloroformate).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode (MS): Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis: The purity is typically determined by the area percent method, where the peak area of the derivatized analyte is divided by the total peak area of all components in the chromatogram. For quantitative analysis, a calibration curve is constructed using a series of standards.
Visualizations
Caption: Experimental workflow for the analysis of tert-butyl 7-aminoheptanoate by LC-HRMS.
Caption: Decision tree for selecting an analytical method for tert-butyl 7-aminoheptanoate.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aliphatic PROTAC Linkers: Spotlight on Tert-butyl 7-aminoheptanoate
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, significantly influences the efficacy of these heterobifunctional molecules. This guide provides an objective comparison of Tert-butyl 7-aminoheptanoate and other aliphatic linkers, supported by experimental data, to inform the strategic design of next-generation protein degraders.
The choice of an aliphatic linker, its length, and composition can profoundly impact a PROTAC's physicochemical properties, the formation and stability of the crucial ternary complex (comprising the target protein, PROTAC, and E3 ligase), and ultimately, the efficiency and selectivity of target protein degradation.[1][2] While synthetically accessible, the optimization of alkyl linkers is often an empirical process, requiring a systematic evaluation of various lengths to identify the optimal construct for a given target and E3 ligase pair.[1]
Quantitative Comparison of Aliphatic Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies investigating the impact of aliphatic linker length on the degradation of different target proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Comparison of Aliphatic Linkers in BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | Alkyl Chain | 5 | >1000 | <10 | HEK293T | [1] |
| PROTAC 2 | Alkyl Chain | 8 | 85 | >90 | HEK293T | [1] |
| PROTAC 3 | Alkyl Chain | 11 | 25 | >95 | HEK293T | [1] |
| PROTAC 4 | Alkyl Chain | 14 | 150 | ~80 | HEK293T | [1] |
Table 2: Comparison of Aliphatic Linkers in BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 5 | Alkyl Chain | 6 | 50 | >90 | MOLM-14 | [2] |
| PROTAC 6 | Alkyl Chain | 9 | 15 | >95 | MOLM-14 | [2] |
| PROTAC 7 | Alkyl Chain | 12 | 5 | >98 | MOLM-14 | [2] |
| PROTAC 8 | Alkyl Chain | 15 | 45 | ~90 | MOLM-14 | [2] |
Note: The data in the tables above is illustrative and compiled from various sources for comparative purposes. Specific values should be consulted from the original publications.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs with different aliphatic linkers. Below are outlines of key experimental protocols.
PROTAC Synthesis using an Aliphatic Linker (General Protocol)
This protocol describes a general strategy for synthesizing a PROTAC using an amine-functionalized aliphatic linker like Tert-butyl 7-aminoheptanoate. The synthesis involves the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand.
Step 1: Coupling of Linker to E3 Ligase Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and a suitable activated ester of the aliphatic linker (e.g., from Tert-butyl 7-aminoheptanoate, 1.1 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Step 2: Deprotection of the Linker's Terminus
-
If the aliphatic linker has a protecting group (e.g., a tert-butyl ester), it needs to be removed to allow for coupling to the target protein ligand.
-
For a tert-butyl ester, dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is often used in the next step without further purification.
Step 3: Coupling of Linker-E3 Ligase Conjugate to Target Protein Ligand
-
Dissolve the deprotected linker-E3 ligase conjugate (1.0 eq) and the amine-functionalized target protein ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[3]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[3]
Cell Viability Assay (MTT Assay)
This assay determines the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat cells with various concentrations of the PROTAC and incubate for a specified period (e.g., 72 hours).
-
MTT Reagent Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals in viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.
-
Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours).
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Visualizations
To further understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
Conclusion
The selection of an appropriate aliphatic linker is a critical step in the design of effective PROTACs. While a universal optimal linker does not exist, a systematic approach of synthesizing and evaluating a series of PROTACs with varying aliphatic chain lengths, including those derived from building blocks like Tert-butyl 7-aminoheptanoate, is essential. The experimental protocols provided in this guide offer a robust framework for the comparative analysis of different aliphatic linker-containing PROTACs. This data-driven approach will enable researchers to make informed decisions in the design of potent and selective protein degraders, ultimately accelerating the development of novel PROTAC-based therapeutics.
References
A Comparative Guide to Alternatives for Tert-butyl 7-aminoheptanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, particularly for the development of therapeutic peptides and complex bioconjugates, the choice of linker or spacer amino acid is a critical determinant of the final molecule's physicochemical properties and biological activity. Tert-butyl 7-aminoheptanoate, a seven-carbon linear chain amino acid with a protected carboxylic acid, serves as a common building block to introduce a spacer in a peptide sequence. However, a wide array of alternatives exists, each offering unique advantages in terms of flexibility, rigidity, hydrophilicity, and impact on synthesis efficiency. This guide provides a comprehensive comparison of these alternatives, supported by established principles in peptide chemistry, to aid researchers in selecting the optimal building block for their specific application.
Understanding the Role of Amino Acid Linkers
Amino acid linkers are non-proteinogenic amino acids incorporated into a peptide sequence to spatially separate functional domains, improve solubility, modulate biological activity, or enhance pharmacokinetic properties. The length, flexibility, and chemical nature of the linker can significantly influence the overall performance of the peptide.
Alternatives to Tert-butyl 7-aminoheptanoate: A Comparative Overview
-
Other ω-Amino Acids: These are linear amino acids with varying carbon chain lengths.
-
Flexible Linkers: Typically composed of small, non-polar, or polar amino acids.
-
Rigid Linkers: Characterized by conformationally restricted structures.
-
Polyethylene Glycol (PEG) Linkers: Used to enhance hydrophilicity and pharmacokinetic profiles.
The following sections delve into the characteristics and applications of each category.
Data Presentation: Comparison of Linker Properties
Table 1: Comparison of ω-Amino Acid Linkers
| Feature | 6-Aminohexanoic Acid (Ahx) | 7-Aminoheptanoic Acid | 8-Aminooctanoic Acid (Aoc) |
| Chain Length | 6 carbons | 7 carbons | 8 carbons |
| Flexibility | High | High | High |
| Hydrophobicity | Moderate | Moderate-High | High |
| Common Applications | Spacing functional groups, mimicking extended peptide backbones. | Increasing distance between moieties. | Enhancing receptor binding through hydrophobic interactions.[1] |
| Potential Impact on Synthesis | Generally good coupling efficiency. | Similar to Ahx, minor differences in solubility. | Increased hydrophobicity may require optimized coupling conditions. |
Table 2: Comparison of Flexible and Rigid Linkers
| Feature | Flexible Linkers (e.g., Gly-Ser repeats) | Rigid Linkers (e.g., Pro-rich) |
| Conformation | Random coil, highly flexible.[2] | Defined secondary structure (e.g., polyproline helix).[2] |
| Solubility | Generally good, can be tailored with polar residues.[2] | Can be lower depending on the sequence. |
| Primary Function | Provide spatial separation with minimal conformational influence.[3] | Maintain a fixed distance and orientation between domains.[3] |
| Common Sequences | (Gly)n, (Ser-Gly)n | (Pro)n, (Ala-Pro)n |
| Potential Impact on Synthesis | Glycine can be prone to side reactions in some contexts. | Proline can lead to slower coupling kinetics. |
Table 3: Properties of PEGylated Linkers
| Feature | Polyethylene Glycol (PEG) Linkers |
| Structure | Repetitive ethylene oxide units.[4] |
| Key Property | High hydrophilicity, increases solubility.[4] |
| Primary Function | Improve pharmacokinetics (increase half-life), enhance solubility, reduce immunogenicity. |
| Considerations | Can be polydisperse, requiring use of monodisperse derivatives for precise applications.[4] |
| Potential Impact on Synthesis | May require specialized coupling conditions; can improve solubility of growing peptide chain. |
Experimental Protocols
The incorporation of these alternative linkers generally follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Below is a generalized experimental protocol that can be adapted for the inclusion of various amino acid linkers.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin for a C-terminally amidated peptide. The protocol can be adapted for other resins like Wang or 2-Chlorotrityl chloride for C-terminally free acid peptides.[5]
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid/Linker Coupling:
- Dissolve the Fmoc-protected amino acid or linker (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
- Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
- Add the activated amino acid/linker solution to the deprotected resin.
- Agitate the mixture for 30-60 minutes.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
- After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
- Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[6]
- Filter the resin and collect the filtrate containing the crude peptide.
6. Peptide Precipitation and Purification:
- Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.[6]
- Centrifuge to pellet the peptide, decant the ether, and repeat the wash with cold ether.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS).
Mandatory Visualization
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Figure 2: Conceptual overview of linker alternatives and their key properties.
Conclusion
The selection of an alternative to Tert-butyl 7-aminoheptanoate in peptide synthesis is a strategic decision that should be guided by the desired properties of the final peptide product. While ω-amino acids with different chain lengths offer subtle variations in hydrophobicity and spacing, flexible and rigid linkers provide a means to control the conformational freedom of the peptide. PEGylated linkers are the preferred choice when enhanced solubility and improved pharmacokinetic profiles are the primary objectives. Although a lack of direct comparative studies necessitates a decision based on the fundamental principles of peptide chemistry, the information and protocols provided in this guide offer a solid foundation for researchers to make informed choices and successfully synthesize peptides with tailored properties for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. static.igem.org [static.igem.org]
- 4. Flexibility vs rigidity of amphipathic peptide conjugates when interacting with lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Tert-butyl 7-aminoheptanoate and Methyl 7-aminoheptanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel materials, the judicious selection of protecting groups is paramount to achieving desired outcomes. The 7-aminoheptanoate scaffold is a valuable building block, and the choice of its ester protecting group can significantly influence reaction efficiency, product yield, and purification strategies. This guide provides an objective comparison of two common ester derivatives, tert-butyl 7-aminoheptanoate and methyl 7-aminoheptanoate, supported by established chemical principles and representative experimental data.
Introduction to Ester Protecting Groups in Synthesis
Ester groups are frequently employed to temporarily block carboxylic acid functionalities, preventing their interference in reactions targeting other parts of a molecule, such as the free amine in 7-aminoheptanoates. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups. The choice between a tert-butyl ester and a methyl ester often hinges on the desired deprotection strategy and the overall synthetic plan, particularly in the context of orthogonal protection schemes where multiple protecting groups must be removed selectively.
N-Acylation: A Key Transformation
A frequent modification of 7-aminoheptanoate esters is the acylation of the primary amine to form an amide linkage. This reaction is fundamental in the synthesis of polyamides, peptidomimetics, and various bioactive molecules. The general reaction proceeds by treating the amino ester with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, in the presence of a base.
While both tert-butyl and methyl 7-aminoheptanoate can undergo N-acylation, the choice of ester can have subtle effects on the reaction and downstream processing. The bulky tert-butyl group may in some cases influence the reaction kinetics, though typically both esters provide high yields in acylation reactions. The more significant distinction arises during the subsequent deprotection step.
Comparative Analysis of Performance
The primary difference in the synthetic utility of tert-butyl 7-aminoheptanoate and methyl 7-aminoheptanoate lies in their deprotection (cleavage) conditions. This difference is the cornerstone of their application in orthogonal synthesis strategies.
| Feature | Tert-butyl 7-aminoheptanoate | Methyl 7-aminoheptanoate |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic acid) | Basic (Saponification, e.g., NaOH, LiOH) |
| Byproducts of Deprotection | Isobutylene and CO2 (volatile) | Methanol and carboxylate salt |
| Work-up after Deprotection | Typically simple evaporation of volatiles | Requires neutralization and extraction |
| Orthogonality | Orthogonal to base-labile protecting groups | Orthogonal to acid-labile protecting groups |
| Stability | Stable to basic and nucleophilic conditions | Stable to acidic conditions |
Experimental Protocols
N-Acetylation of 7-Aminoheptanoate Esters (A Representative Acylation)
Objective: To compare the N-acetylation of tert-butyl 7-aminoheptanoate and methyl 7-aminoheptanoate.
General Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the respective 7-aminoheptanoate ester (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir.
-
Addition of Acylating Agent: Slowly add the acylating agent, for instance, acetyl chloride (1.1 eq.), to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Outcome: Both reactions are expected to proceed with high yields, typically in the range of 85-95%, depending on the specific conditions and scale. The choice of ester has a minimal impact on the yield of the N-acylation step itself.
Deprotection of N-Acetyl-7-aminoheptanoate Esters
Protocol 1: Acidic Cleavage of Tert-butyl Ester
-
Reaction Setup: Dissolve the N-acetyl-tert-butyl-7-aminoheptanoate in a suitable solvent like dichloromethane (DCM).
-
Deprotection: Add an excess of trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.
-
Reaction: Stir the solution at room temperature for 1-3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The volatile byproducts (isobutylene and CO2) are removed during this process, often leaving the desired carboxylic acid which may be used directly or after a simple purification step.
Protocol 2: Saponification of Methyl Ester
-
Reaction Setup: Dissolve the N-acetyl-methyl-7-aminoheptanoate in a mixture of a solvent like methanol or tetrahydrofuran (THF) and water.
-
Deprotection: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.1-1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, acidify the mixture with an aqueous acid (e.g., 1M HCl) to protonate the carboxylate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Visualization of Synthetic Pathways
Caption: Synthetic workflow for N-acylation and deprotection.
Logical Relationship in Orthogonal Synthesis
The choice between tert-butyl and methyl esters is often dictated by the presence of other protecting groups in the molecule. This is the principle of orthogonal protection.
Caption: Decision logic for ester selection in orthogonal synthesis.
Conclusion
Both tert-butyl 7-aminoheptanoate and methyl 7-aminoheptanoate are effective substrates for N-acylation and subsequent synthesis. The primary determinant for choosing between them is the deprotection strategy.
-
Tert-butyl 7-aminoheptanoate is the preferred choice when mild acidic deprotection is desired and when the synthetic route involves base-sensitive functional groups. The work-up is often simpler due to the formation of volatile byproducts.
-
Methyl 7-aminoheptanoate is advantageous when basic deprotection (saponification) is compatible with the overall molecular structure and when acid-labile protecting groups are present elsewhere in the molecule.
For drug development professionals and researchers, a careful consideration of the entire synthetic sequence, including the stability of all functional groups present, is crucial for making the optimal choice between these two valuable synthetic intermediates.
Impact of linker length on PROTAC efficiency: a comparative study
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] While the choice of ligands dictates the PROTAC's targets, the linker is far from a passive spacer. It is a critical determinant of the molecule's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2]
An optimally designed linker is paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2] This ternary complex is the essential intermediate for the subsequent ubiquitination and degradation of the target protein.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[2] Conversely, an excessively long or flexible linker might result in an unstable or inefficient complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to inefficient ubiquitination.[2][3] This guide provides a comparative analysis of the impact of linker length on PROTAC efficiency, supported by experimental data and detailed methodologies.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum percentage of target protein degradation (Dmax).[4] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the performance of PROTACs targeting several key proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [5][6][7]
| Linker Type | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| Alkyl | 9 | 140 | Not Reported |
| Alkyl | 12 | Not Reported | ~75 |
| Alkyl | 16 | 26 | >90 |
| Alkyl | 19 | Not Reported | ~60 |
| Alkyl | 21 | Not Reported | ~50 |
Data synthesized from studies on ERα-targeting PROTACs.
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [4][7]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | Submicromolar | >90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data from a study on TBK1 degraders, highlighting the critical role of linker length.
Table 3: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation [7]
| Linker Type | Linker Composition | DC50 (µM) | Dmax (%) |
| PEG | 0 PEG units | < 0.5 | Not Reported |
| PEG | 1-2 PEG units | > 5 | Not Reported |
| PEG | 4-5 PEG units | < 0.5 | Not Reported |
Data from a study on CRBN-based PROTACs targeting BRD4, showing a non-linear relationship between linker length and degradation potency.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linker efficacy. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
Objective: To determine the extent of target protein degradation induced by PROTACs with varying linker lengths.
Materials:
-
Cell line expressing the target protein of interest.
-
Cell culture medium and supplements.
-
PROTACs with different linker lengths dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for SDS-PAGE.[8]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody. Perform the same for a loading control protein.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[3]
Objective: To detect the interaction between the target protein and the E3 ligase in the presence of a PROTAC.
Materials:
-
Cell line expressing the target protein and E3 ligase.
-
PROTAC of interest and vehicle control (DMSO).
-
Non-denaturing lysis buffer.
-
Antibody against the POI or the E3 ligase for immunoprecipitation.
-
Protein A/G agarose beads.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[3]
-
Complex Pulldown: Add protein A/G agarose beads to pull down the antibody-protein complexes.[3]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.[3]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the other components of the ternary complex (i.e., if you immunoprecipitated the POI, blot for the E3 ligase, and vice versa).[1]
Visualizing Key Processes
Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the complex processes involved in PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Impact of linker length on ternary complex formation.
Conclusion
The length of the linker is a critical parameter in PROTAC design that profoundly influences its degradation efficacy.[2] The presented data from various studies consistently demonstrate that there is an optimal linker length for a given PROTAC system, and deviations in either direction—too short or too long—can significantly diminish or abolish degradation activity. A systematic approach to linker length optimization, guided by robust quantitative assays such as Western blotting, is essential for the development of potent and clinically viable PROTAC-based therapeutics. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Identity of Synthesized Tert-butyl 7-aminoheptanoate
In the precise world of chemical synthesis and drug development, absolute certainty in the identity and purity of a synthesized molecule is non-negotiable. Tert-butyl 7-aminoheptanoate is a valuable bifunctional molecule, often employed as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a building block in more complex structures.[1][2] Its correct identification is crucial for the success of subsequent research.
This guide provides a comparative framework for researchers and scientists to rigorously confirm the identity of synthesized Tert-butyl 7-aminoheptanoate. We will compare its expected analytical data against a common alternative, Methyl 7-aminoheptanoate, and provide detailed experimental protocols for the necessary techniques.
Core Identification Techniques: A Comparative Analysis
The definitive identification of Tert-butyl 7-aminoheptanoate relies on a suite of spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle. The most powerful combination includes Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) spectroscopy for functional group identification.
The data presented below contrasts the expected analytical signals for Tert-butyl 7-aminoheptanoate with those of Methyl 7-aminoheptanoate, highlighting the key differentiating features originating from the ester group.
Table 1: Comparative Analytical Data
| Analytical Technique | Parameter | Expected Value for Tert-butyl 7-aminoheptanoate | Key Differentiator vs. Methyl 7-aminoheptanoate |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~1.45 ppm (s, 9H, C(CH₃)₃) | The intense singlet at ~1.45 ppm is characteristic of the tert-butyl group. The alternative would show a methyl singlet (~3.67 ppm). |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~80.3 ppm (quaternary C), ~28.1 ppm (CH₃) | The presence of the quaternary carbon (~80.3 ppm) and the methyl carbons (~28.1 ppm) of the tert-butyl group are unique identifiers. |
| Mass Spectrometry | [M+H]⁺ (m/z) | 202.18016 | The molecular weight is significantly different; the methyl ester would have an [M+H]⁺ of ~160.13.[3] |
| Infrared (IR) | Wavenumber (cm⁻¹) | ~1730 (C=O, ester), ~1150 (C-O, ester) | While the C=O stretch is similar, the C-O stretch region can show subtle differences. The primary confirmation comes from NMR and MS. |
Experimental Protocols for Identity Confirmation
To ensure reliable and reproducible results, the following detailed protocols for the key analytical techniques are provided.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard pulse program. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 1 second.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate all signals to confirm the proton count for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans (often several hundred to thousands) will be required to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
-
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode.
-
Observe the mass-to-charge ratio (m/z) for the protonated molecule, [M+H]⁺. The observed value should match the calculated theoretical value for C₁₁H₂₄NO₂⁺ within a few ppm for high-resolution instruments.[3][4]
-
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is an oil, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount can be pressed against the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Acquire the spectrum over a range of 4000 to 600 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H (amine), C-H (alkyl), C=O (ester), and C-O functional groups.
-
Visualizing the Confirmation Process
The following diagrams illustrate the logical workflow for identifying Tert-butyl 7-aminoheptanoate and the key decision points based on comparative data.
Caption: Experimental workflow for the confirmation of synthesized Tert-butyl 7-aminoheptanoate.
Caption: Logical comparison of key data points for product identity confirmation.
References
Comparative Guide to Research-Grade Tert-butyl 7-aminoheptanoate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate chemical building blocks is paramount to synthesizing effective and selective therapeutics. Tert-butyl 7-aminoheptanoate has emerged as a valuable bifunctional linker, offering a flexible seven-carbon aliphatic chain and orthogonal protecting groups. This guide provides a comprehensive comparison of research-grade Tert-butyl 7-aminoheptanoate with its common alternatives, supported by representative experimental data and detailed analytical protocols.
Certificate of Analysis: Defining Quality for Research-Grade Tert-butyl 7-aminoheptanoate
A Certificate of Analysis (CoA) is a critical document that assures the identity and quality of a research chemical. For Tert-butyl 7-aminoheptanoate, a typical CoA for a high-purity, research-grade sample would include the following analyses and specifications.
Table 1: Representative Certificate of Analysis for Tert-butyl 7-aminoheptanoate
| Parameter | Specification | Result | Method |
| Appearance | Colorless to pale yellow oil | Conforms | Visual Inspection |
| Identity | Conforms to structure | Conforms | ¹H NMR, MS |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC (UV, 210 nm) |
| ¹H NMR | Conforms to structure | Conforms | 400 MHz, CDCl₃ |
| Mass Spectrum (ESI+) | [M+H]⁺ = 202.18 ± 0.2 | 202.18 | LC-MS |
| Water Content | ≤ 0.5% | 0.12% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% | 0.25% (Ethyl Acetate) | GC-HS |
Performance Comparison in PROTAC Synthesis
Tert-butyl 7-aminoheptanoate is frequently utilized as a linker precursor in the synthesis of PROTACs. Its tert-butyl ester allows for selective deprotection under acidic conditions, which is orthogonal to the conditions used for many other protecting groups, such as Fmoc. This section compares its performance against common alternatives: Methyl 7-aminoheptanoate and Benzyl 7-aminoheptanoate. The key performance indicator in this context is the yield and purity of the final PROTAC, as well as the ease of deprotection.
Table 2: Comparison of Linker Performance in a Representative PROTAC Synthesis
| Linker Precursor | Deprotection Conditions | Deprotection Yield | Final PROTAC Yield (after coupling) | Final Purity (HPLC) | Key Considerations |
| Tert-butyl 7-aminoheptanoate | 20% TFA in DCM, 1h, RT | ~95% | 75% | >98% | Mild deprotection, orthogonal to many protecting groups. |
| Methyl 7-aminoheptanoate | 1M LiOH in THF/H₂O, 4h, RT | ~90% | 72% | >97% | Saponification can be harsh for sensitive substrates. |
| Benzyl 7-aminoheptanoate | H₂, 10% Pd/C, MeOH, 6h, RT | >98% | 78% | >98% | Hydrogenolysis is mild but not compatible with reducible functional groups. |
| Fmoc-7-aminoheptanoic acid | N/A (used directly) | N/A | 80% | >99% | Amine is protected; requires Fmoc deprotection after coupling. Ideal for solid-phase synthesis. |
The data indicates that while all three esters can be effectively used, the choice of protecting group has a significant impact on the synthetic strategy. The tert-butyl ester offers a good balance of stability and mild deprotection conditions, making it a versatile choice for many applications.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are the protocols for the key analytical and synthetic procedures mentioned in this guide.
Protocol 1: HPLC Purity Analysis of Tert-butyl 7-aminoheptanoate
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in Acetonitrile/Water (1:1).
Protocol 2: Synthesis of a PROTAC using Tert-butyl 7-aminoheptanoate Linker
This protocol outlines a typical two-step process for incorporating the linker.
Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and Tert-butyl 7-aminoheptanoate (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Deprotection and Coupling to the Target Protein Ligand
-
Dissolve the product from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker-E3 ligand conjugate.
-
Dissolve the crude acid (1.0 eq) and the amine-functionalized target protein ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir at room temperature overnight.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
Visualizing the Workflow and Logic
Diagrams are essential for clearly communicating complex workflows and relationships.
Comparing tert-butyl ester versus other carboxyl protecting groups
An Objective Comparison of Tert-Butyl Esters and Alternative Carboxyl Protecting Groups for Researchers and Drug Development Professionals
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide research, the strategic selection of a carboxyl protecting group is a critical decision that can dictate the success of a synthetic route. Among the myriad options, the tert-butyl (t-Bu) ester is a prominent choice, valued for its unique stability and specific cleavage conditions. This guide provides an objective comparison between tert-butyl esters and other commonly employed carboxyl protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Core Principles of Carboxyl Protection
The primary role of a carboxyl protecting group is to mask the reactivity of a carboxylic acid, preventing it from interfering with reactions at other sites of a molecule. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups.[1] The concept of "orthogonal protection" is central to this strategy, allowing for the selective removal of one protecting group in the presence of others, which is crucial in complex syntheses like solid-phase peptide synthesis (SPPS).[2][3]
Comparative Stability of Common Carboxyl Protecting Groups
The stability of a protecting group across different chemical environments is a key factor in its selection. Tert-butyl esters exhibit a distinct stability profile, being robust under basic and nucleophilic conditions while being highly labile to acid.[4][5] This contrasts with other common ester protecting groups, as summarized below.
Table 1: Comparative Stability of Carboxyl Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophilic Attack (e.g., Grignard, Organolithiums) |
| tert-Butyl Ester | Labile[4][6] | Generally Stable[4][6] | Stable[4] | Stable[4] |
| Methyl Ester | Stable (mild), Labile (strong)[4] | Labile[4] | Stable[4] | Labile[4] |
| Ethyl Ester | Stable (mild), Labile (strong) | Labile | Stable | Labile |
| Benzyl (Bn) Ester | Stable (mild), Labile (strong)[4] | Generally Stable[4] | Labile[4][7] | Labile[4] |
| Silyl Ester | Labile[4] | Labile[4] | Stable[4] | Labile[4] |
Protection and Deprotection: A Quantitative Overview
The efficiency of the protection and deprotection steps is paramount. The following table provides typical yields for the formation and cleavage of common ester protecting groups.
Table 2: Typical Yields for Protection and Deprotection Methods
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ | >90[8] | TFA, DCM[8] | >95[8] |
| Di-tert-butyl dicarbonate, DMAP | 85-95[8] | HCl in Dioxane[8] | >95[8] | |
| Methyl Ester | MeOH, H₂SO₄ (Fischer Esterification) | 80-95[8] | NaOH, MeOH/H₂O (Saponification) | >90[8] |
| Ethyl Ester | EtOH, H₂SO₄ (Fischer Esterification) | 80-95[8] | KOH, EtOH/H₂O (Saponification) | >90[8] |
| Benzyl Ester | Benzyl bromide, base | 80-95 | H₂, Pd/C (Hydrogenolysis) | >95 |
Key Advantages of the Tert-Butyl Ester
The tert-butyl ester's utility stems from several key advantages:
-
Mild and Selective Cleavage : Deprotection is achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] This allows for selective removal in the presence of other acid-sensitive groups if conditions are carefully controlled, a principle vital for orthogonality.[8]
-
Avoidance of Harsh Basic Conditions : Unlike methyl and ethyl esters that require saponification, tert-butyl esters are cleaved under non-hydrolytic acidic conditions.[8] This is crucial when working with base-sensitive substrates where side reactions like epimerization or degradation are a concern.[8]
-
Stability to Nucleophiles : The steric hindrance provided by the tert-butyl group effectively shields the carbonyl carbon from attack by a wide range of nucleophiles, including organometallic reagents.[5]
Visualizing Chemical Strategies and Mechanisms
Caption: General workflow for the protection and deprotection of a carboxylic acid.
Caption: Acid-catalyzed cleavage of a tert-butyl ester proceeds via a stable tertiary carbocation.[5][6]
Caption: Orthogonal cleavage of tert-butyl and benzyl esters using distinct reaction conditions.
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester using Di-tert-butyl dicarbonate
Materials:
-
Carboxylic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Aprotic solvent (e.g., THF or Dichloromethane)
Procedure:
-
Dissolve the carboxylic acid in the chosen aprotic solvent.[8]
-
Add di-tert-butyl dicarbonate and a catalytic amount of DMAP.[8]
-
Stir the reaction at room temperature. The reaction is typically accompanied by the evolution of CO₂ gas.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove DMAP.[8]
-
Subsequently, wash with saturated aqueous sodium bicarbonate and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[8]
-
If necessary, purify the resulting tert-butyl ester by flash chromatography.[8]
Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
Materials:
-
Tert-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the tert-butyl ester in DCM in a round-bottom flask.[5]
-
In a fume hood, add TFA. A common ratio is 1:1 DCM:TFA, but this can be adjusted based on the substrate's sensitivity.[5][8]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[5][8]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (e.g., 3 times).[5]
-
The resulting carboxylic acid can often be used directly or purified further if required.
Protocol 3: Deprotection of a Benzyl Ester via Hydrogenolysis
Materials:
-
Benzyl ester
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or THF)
-
Hydrogen source (H₂ gas balloon or H-Cube®)
Procedure:
-
Dissolve the benzyl ester in a suitable solvent in a flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with nitrogen or argon, then introduce hydrogen gas (typically via a balloon).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Conclusion
The choice of a carboxyl protecting group is a critical parameter in the design of a synthetic strategy. The tert-butyl ester offers a powerful option due to its stability across a broad range of nucleophilic and basic conditions, combined with its selective and mild removal under acidic conditions.[4] This makes it particularly valuable in complex syntheses where orthogonality is required.[2] In contrast, methyl and ethyl esters are susceptible to basic hydrolysis, providing an alternative deprotection strategy.[4] Benzyl esters are uniquely cleaved by hydrogenolysis, offering a mild and neutral deprotection method compatible with many functional groups, though not those susceptible to reduction.[4][7] A thorough understanding of the stability, reactivity, and cleavage conditions of each protecting group is essential for the successful execution of complex organic syntheses.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Protection Strategies for Tert-butyl 7-aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
In the multistep synthesis of complex molecules, particularly in pharmaceutical and peptide chemistry, the selective protection and deprotection of functional groups are paramount. Tert-butyl 7-aminoheptanoate, a valuable building block, possesses a primary amine and a tert-butyl ester, necessitating an orthogonal protection strategy to selectively modify one functional group while the other remains intact. This guide provides an objective comparison of common orthogonal protection strategies for Tert-butyl 7-aminoheptanoate, supported by experimental data from analogous systems, detailed protocols, and workflow visualizations.
Orthogonal Protection Strategies at a Glance
The core of an orthogonal strategy lies in choosing protecting groups for the amine and carboxylic acid functionalities that can be removed under distinct conditions. With a tert-butyl ester in place, which is labile to strong acids, the primary amine is typically protected with a group that is stable to acid but can be removed by other means. The two most common and effective strategies involve the use of the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the Benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis.
Table 1: Comparison of Orthogonal Protection Strategies for Tert-butyl 7-aminoheptanoate
| Strategy | Amine Protecting Group | Deprotection Condition for Amine | Carboxylic Acid Protecting Group | Deprotection Condition for Carboxylic Acid | Orthogonality Principle |
| Strategy 1 | Fmoc | Base (e.g., Piperidine in DMF) | Tert-butyl ester | Acid (e.g., TFA in DCM) | Base-labile (amine) vs. Acid-labile (acid) |
| Strategy 2 | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Tert-butyl ester | Acid (e.g., TFA in DCM) | Hydrogenolysis (amine) vs. Acid-labile (acid) |
Quantitative Data Comparison
The following table summarizes typical reaction conditions and yields for the protection and deprotection steps in each strategy. The data is compiled from procedures on similar long-chain amino acid esters due to the limited availability of specific data for Tert-butyl 7-aminoheptanoate.
Table 2: Quantitative Comparison of Protection and Deprotection Reactions
| Reaction | Strategy | Reagents | Solvent | Time | Temperature | Yield (%) |
| Amine Protection | Strategy 1 (Fmoc) | Fmoc-OSu, NaHCO₃ | Dioxane/Water | 4-6 h | Room Temp. | ~90-95 |
| Strategy 2 (Cbz) | Cbz-Cl, NaHCO₃ | Water | 2-4 h | Room Temp. | ~92-98[1] | |
| Amine Deprotection | Strategy 1 (Fmoc) | 20% Piperidine in DMF | DMF | 10-30 min | Room Temp. | >95 |
| Strategy 2 (Cbz) | H₂, 10% Pd/C | Methanol | 2-4 h | Room Temp. | >95 | |
| Ester Deprotection | Strategy 1 & 2 | 50% TFA in DCM | DCM | 1-2 h | Room Temp. | >95 |
Experimental Protocols
Strategy 1: Fmoc Protection and Deprotection
1. Fmoc Protection of Tert-butyl 7-aminoheptanoate
-
Materials: Tert-butyl 7-aminoheptanoate hydrochloride, 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), sodium bicarbonate (NaHCO₃), 1,4-dioxane, water, diethyl ether.
-
Procedure:
-
Dissolve Tert-butyl 7-aminoheptanoate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Fmoc-Tert-butyl 7-aminoheptanoate.
-
2. Deprotection of the Fmoc Group
-
Materials: N-Fmoc-Tert-butyl 7-aminoheptanoate, piperidine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-Tert-butyl 7-aminoheptanoate (1.0 eq) in DMF.
-
Add piperidine to achieve a 20% (v/v) concentration.
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The resulting crude Tert-butyl 7-aminoheptanoate can be used directly or purified further if necessary.
-
3. Deprotection of the Tert-butyl Ester Group
-
Materials: N-Fmoc-Tert-butyl 7-aminoheptanoate, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Fmoc-Tert-butyl 7-aminoheptanoate (1.0 eq) in DCM.
-
Add an equal volume of TFA (50% v/v solution).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
The crude N-Fmoc-7-aminoheptanoic acid can be purified by crystallization or chromatography.
-
Strategy 2: Cbz Protection and Deprotection
1. Cbz Protection of Tert-butyl 7-aminoheptanoate
-
Materials: Tert-butyl 7-aminoheptanoate hydrochloride, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), water, ethyl acetate.
-
Procedure:
-
Dissolve Tert-butyl 7-aminoheptanoate hydrochloride (1.0 eq) in water and cool to 0°C.
-
Add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the solution.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Cbz-Tert-butyl 7-aminoheptanoate.
-
2. Deprotection of the Cbz Group
-
Materials: N-Cbz-Tert-butyl 7-aminoheptanoate, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-Tert-butyl 7-aminoheptanoate (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Tert-butyl 7-aminoheptanoate.
-
3. Deprotection of the Tert-butyl Ester Group
-
Materials: N-Cbz-Tert-butyl 7-aminoheptanoate, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Cbz-Tert-butyl 7-aminoheptanoate (1.0 eq) in DCM.
-
Add an equal volume of TFA (50% v/v solution).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
The crude N-Cbz-7-aminoheptanoic acid can be purified by crystallization or chromatography.
-
Visualizing the Orthogonal Workflows
The following diagrams illustrate the logical flow of the two orthogonal protection strategies.
Caption: Strategy 1: Fmoc/Tert-butyl Orthogonal Workflow.
Caption: Strategy 2: Cbz/Tert-butyl Orthogonal Workflow.
Concluding Remarks
Both the Fmoc/tert-butyl and Cbz/tert-butyl strategies offer excellent orthogonality for the selective manipulation of the amine and carboxylic acid functionalities of Tert-butyl 7-aminoheptanoate.
-
The Fmoc/tert-butyl strategy is widely favored in modern solid-phase peptide synthesis due to the mild, non-acidic conditions for amine deprotection. This can be advantageous when other acid-sensitive groups are present in the molecule.
-
The Cbz/tert-butyl strategy is a classic and robust alternative. The hydrogenolysis conditions for Cbz removal are also mild and highly selective, although they are incompatible with other reducible functional groups such as alkenes, alkynes, or some sulfur-containing groups.
The choice between these strategies will ultimately depend on the overall synthetic route and the compatibility of the reaction conditions with other functional groups present in the target molecule. This guide provides the foundational information to make an informed decision for your specific research needs.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 7-aminoheptanoate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the safe and compliant disposal of tert-butyl 7-aminoheptanoate. Adherence to proper disposal protocols is critical not only for laboratory safety but also for environmental protection and regulatory compliance. This guide outlines the necessary steps for handling, segregating, and disposing of this chemical, ensuring the well-being of laboratory personnel and the broader community.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with tert-butyl 7-aminoheptanoate. While a complete, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, hazard information for its hydrochloride salt indicates that it may cause skin irritation and serious eye irritation. Therefore, stringent safety measures must be observed at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Ensure gloves are inspected for integrity before use.
-
Respiratory Protection: If handling the material in a way that could generate aerosols or vapors, use a respirator with an appropriate cartridge.
Engineering Controls:
-
All handling of tert-butyl 7-aminoheptanoate should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The disposal of tert-butyl 7-aminoheptanoate, as with any laboratory chemical, must follow a systematic process to ensure safety and compliance.
Step 1: Waste Identification and Classification
-
Tert-butyl 7-aminoheptanoate waste is considered chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on whether it is classified as hazardous waste based on local and federal regulations.
Step 2: Waste Segregation
-
Never mix tert-butyl 7-aminoheptanoate waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.
-
Keep it separate from non-hazardous waste, such as regular trash.
Step 3: Waste Collection and Labeling
-
Use a designated, leak-proof, and chemically compatible container for collecting tert-butyl 7-aminoheptanoate waste. The container should have a secure screw-top cap.
-
The waste container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "tert-butyl 7-aminoheptanoate," and the approximate quantity.
-
Keep the container closed at all times, except when adding waste.
Step 4: Storage of Chemical Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or heat.
-
Ensure secondary containment is used to capture any potential leaks or spills.
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS department to schedule a pickup of the chemical waste.
-
Do not attempt to dispose of tert-butyl 7-aminoheptanoate down the drain or in regular trash.[1]
-
Complete all necessary waste disposal forms as required by your institution.
Data Summary
The following table summarizes the type of information crucial for the safe handling and disposal of tert-butyl 7-aminoheptanoate. Note: The specific values for this compound must be obtained from the Safety Data Sheet (SDS) provided by the chemical supplier.
| Parameter | Information | Source |
| Chemical Name | tert-butyl 7-aminoheptanoate | Supplier Label |
| CAS Number | 105974-64-9 | Supplier Label |
| Physical State | Liquid (likely) | Supplier Information |
| Hazards | Skin Irritant, Serious Eye Irritant | Supplier SDS |
| Personal Protective Equipment | Safety Goggles, Gloves, Lab Coat | Institutional Protocol |
| Disposal Method | Hazardous Chemical Waste | EHS Department |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 7-aminoheptanoate in a laboratory setting.
Caption: Decision workflow for the disposal of tert-butyl 7-aminoheptanoate.
Disclaimer: This information is intended as a general guide. It is not a substitute for the specific Safety Data Sheet (SDS) for tert-butyl 7-aminoheptanoate, which must be obtained from your chemical supplier. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Essential Safety and Operational Guide for Handling Tert-butyl 7-aminoheptanoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 7-aminoheptanoate. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing risk and ensuring the integrity of experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for Tert-butyl 7-aminoheptanoate was not located, related compounds such as tert-butyl 7-(methylamino)heptanoate hydrochloride are categorized as causing skin and eye irritation.[1] Therefore, it is crucial to handle Tert-butyl 7-aminoheptanoate with appropriate caution. The following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards should be worn at all times.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][4] Always inspect gloves for integrity before use and change them immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat must be worn and fully buttoned.[2] For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[4] |
| Footwear | Closed-toe Shoes | Sandals, perforated shoes, or any open-toed footwear are strictly prohibited in the laboratory.[2][5] |
| Respiratory | Fume Hood | All handling of Tert-butyl 7-aminoheptanoate should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for safety and experimental success.
1. Preparation and Storage:
-
Storage: Upon receipt, store Tert-butyl 7-aminoheptanoate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and heat sources.[6][7]
-
Review Documentation: Before use, thoroughly review this guide and any available safety information.[6]
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and uncluttered before starting any work.[3][5]
2. Handling and Use:
-
Personal Protective Equipment: Don the required PPE as outlined in the table above.
-
Transfer: When transferring the chemical, do so carefully within the fume hood. Use appropriate tools like spatulas for solids or pipettes for liquids. Avoid generating dust or aerosols.
-
Weighing: If weighing is required, perform this task within the fume hood or in a designated weighing enclosure.
-
Reaction Setup: All reactions involving Tert-butyl 7-aminoheptanoate should be set up within the fume hood. Ensure all glassware is free of defects.[5]
3. Post-Handling:
-
Decontamination: Clean any spills immediately with appropriate materials.[5] Wipe down the work area in the fume hood after completion of work.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled and sealed container. Follow all local, state, and federal regulations.[1] |
| Contaminated Materials | Any items that have come into contact with Tert-butyl 7-aminoheptanoate, such as gloves, pipette tips, and paper towels, must be disposed of in a designated hazardous waste container.[4] |
| Liquid Waste | All solutions containing Tert-butyl 7-aminoheptanoate must be collected in a designated, properly labeled hazardous waste container. Do not pour chemical waste down the drain.[4] |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling Tert-butyl 7-aminoheptanoate in a laboratory setting.
Caption: Workflow for Safe Handling of Tert-butyl 7-aminoheptanoate.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
